molecular formula C15H11ClO3 B6400394 4-(3-Acetylphenyl)-2-chlorobenzoic acid CAS No. 1261930-94-2

4-(3-Acetylphenyl)-2-chlorobenzoic acid

Número de catálogo: B6400394
Número CAS: 1261930-94-2
Peso molecular: 274.70 g/mol
Clave InChI: GMCBGQZEALOKIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-Acetylphenyl)-2-chlorobenzoic acid is a high-purity small molecule characterized by a biphenyl structure substituted with a carboxylic acid and an acetyl group. This specific architecture makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Researchers can utilize this compound in the development of novel chemical entities, particularly in constructing more complex molecules for pharmaceutical screening. The presence of both the carboxylic acid and ketone functional groups offers versatile sites for further chemical modification, such as amide coupling or nucleophilic addition reactions. It is also a candidate for use in materials science, for instance in the synthesis of advanced organic ligands or polymers. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Propiedades

IUPAC Name

4-(3-acetylphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCBGQZEALOKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689753
Record name 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-94-2
Record name 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, functionalized biphenyl scaffolds serve as critical building blocks. 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2) is a highly specialized intermediate characterized by its unique spatial geometry and electronic distribution. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic methodology, and explores its authoritative role in pharmacological applications, specifically as a precursor for nuclear receptor modulators.

Structural Identity and Physicochemical Profiling

The structural integrity of 4-(3-Acetylphenyl)-2-chlorobenzoic acid relies on the interplay between its three functional groups: the carboxylic acid (hydrogen bonding), the ortho-chlorine (steric director), and the acetyl group (electron-withdrawing/hydrogen-bond acceptor). The presence of the ortho-chlorine forces the biphenyl rings out of coplanarity, a critical feature for 3D pharmacophore mapping ([1]).

Table 1: Physicochemical and Structural Data
PropertyValue / Description
Chemical Name 4-(3-Acetylphenyl)-2-chlorobenzoic acid
CAS Registry Number 1261930-94-2
Molecular Formula C15H11ClO3
Molecular Weight 274.70 g/mol
SMILES String CC(=O)c1cccc(c1)-c1ccc(C(O)=O)c(Cl)c1
InChIKey GMCBGQZEALOKIN-UHFFFAOYSA-N
Predicted pKa ~2.5 - 3.0 (Acidic, influenced by ortho-Cl)
Solubility Profile Soluble in DMSO, DMF, MeOH; Insoluble in H2O

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

Mechanistic Causality and Reagent Selection

The synthesis of sterically hindered biphenyls requires a robust catalytic system. The standard and most reliable route is the Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorobenzoic acid with 3-acetylphenylboronic acid ([2]).

  • Catalyst Choice: We utilize Pd(dppf)Cl2. The bidentate dppf ligand prevents catalyst deactivation (palladium black precipitation) and accelerates the challenging reductive elimination step in the presence of the sterically demanding ortho-chlorine.

  • Base Activation: Potassium carbonate (K2CO3) is employed to quaternize the boronic acid, forming a highly nucleophilic boronate complex essential for the transmetalation step ().

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The chemical nature of the product allows for an acid-base phase switch, ensuring that only the target compound is isolated.

Step-by-Step Workflow:

  • Degassing: Purge a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v) with N2 for 15 minutes. Causality: Prevents oxidative degradation of the Pd(0) active species.

  • Reaction Assembly: Charge a flask with 4-bromo-2-chlorobenzoic acid (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), and K2CO3 (3.0 eq). Add the degassed solvent, followed by Pd(dppf)Cl2 (0.05 eq).

  • Coupling: Heat the mixture to 90°C under N2 for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1 with 1% AcOH).

  • Self-Validating Workup:

    • Cool to room temperature and filter through Celite to remove palladium residues.

    • Concentrate the filtrate and partition between Ethyl Acetate (EtOAc) and 1M NaOH.

    • Validation Checkpoint: The target product deprotonates and migrates entirely to the aqueous layer. Discard the organic layer, which contains unreacted boronic acid, homocoupled byproducts, and catalyst ligands.

    • Acidify the aqueous layer to pH 2 using 1M HCl. The target compound will re-protonate and precipitate out of solution.

    • Extract the precipitate with EtOAc, dry over Na2SO4, and concentrate in vacuo to yield the pure product.

SynthesisWorkflow R1 4-Bromo-2-chlorobenzoic acid (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1), 90°C R1->Cat R2 3-Acetylphenylboronic acid (Nucleophile) R2->Cat Reaction Suzuki-Miyaura Cross-Coupling Cat->Reaction Workup Acid-Base Extraction (pH adjustment to 2-3) Reaction->Workup Product 4-(3-Acetylphenyl)-2-chlorobenzoic acid (Target Compound) Workup->Product

Fig 1: Step-by-step Suzuki-Miyaura synthesis workflow with self-validating acid-base workup.

Applications in Drug Discovery & Pharmacology

Biphenyl carboxylic acids are heavily utilized as privileged scaffolds in the development of nuclear receptor modulators, particularly for the Farnesoid X Receptor (FXR) ([3]).

Mechanistic Rationale in Drug Design: The carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor within the FXR ligand-binding domain (LBD). The ortho-chlorine atom is not merely a substituent; it induces a severe steric clash that forces the biphenyl system out of coplanarity. This specific dihedral twist is essential for projecting the 3-acetylphenyl group into the hydrophobic sub-pocket of the receptor, maximizing binding affinity and functional efficacy. Activation of this pathway leads to the transcription of target genes (e.g., SHP, BSEP) that regulate bile acid and lipid homeostasis.

FXRPathway Ligand Biphenyl Derivative (Ligand Binding) FXR Farnesoid X Receptor (Conformational Shift) Ligand->FXR Complex FXR-RXR Heterodimer (Co-activator Recruitment) FXR->Complex DNA Binding to FXRE (Promoter Region) Complex->DNA Gene Target Gene Transcription (SHP, BSEP) DNA->Gene Metabolism Bile Acid & Lipid Homeostasis Gene->Metabolism

Fig 2: Pharmacological signaling pathway of FXR activation by biphenyl carboxylic acid ligands.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak confirms the absence of regioisomers or dehalogenated byproducts.

  • 1H NMR (DMSO-d6, 400 MHz): The spectrum must exhibit a distinct singlet at ~2.6 ppm integrating for 3 protons (the acetyl methyl group). The highly deshielded aromatic protons and a broad singlet >12.0 ppm (the carboxylic acid OH) confirm the structural integrity. The specific coupling constants (J-values) of the 1,2,4-trisubstituted and 1,3-disubstituted rings validate the regiochemistry.

References

  • Molport Database. "3'-acetyl-3-chloro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1261930-94-2) Chemical Properties." Molport. Available at:[Link]

  • ACS Publications. "Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Synthesis of a Sterically Crowded Atropisomeric 1,8-Diacridylnaphthalene for Dual-Mode Enantioselective Fluorosensing." The Journal of Organic Chemistry. Available at:[Link]

Sources

What is the molecular structure of 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure of 4-(3-Acetylphenyl)-2-chlorobenzoic acid

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related compounds and established analytical principles to provide a robust predictive model for its properties and characterization.

Molecular Identity and Physicochemical Properties

4-(3-Acetylphenyl)-2-chlorobenzoic acid belongs to the class of substituted biphenyl carboxylic acids. This structural motif is of significant interest in medicinal chemistry and materials science due to the conformational flexibility of the biphenyl system and the diverse functional groups that can be incorporated.

IUPAC Name: 4-(3-acetylphenyl)-2-chlorobenzoic acid Molecular Formula: C₁₅H₁₁ClO₃ Molecular Weight: 274.70 g/mol

The structure consists of a 2-chlorobenzoic acid ring connected at its 4-position to the 1-position of a 3-acetylphenyl ring. The chlorine atom ortho to the carboxylic acid group induces a steric hindrance that influences the dihedral angle between the two phenyl rings.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Physical State White to off-white crystalline solidBased on properties of similar substituted biphenyl carboxylic acids.
Melting Point >150 °CSimilar compounds exhibit relatively high melting points due to crystalline packing.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid group provides some polarity, but the biphenyl backbone is largely nonpolar.
pKa ~3.5 - 4.5The electron-withdrawing chlorine and acetyl groups increase the acidity of the carboxylic acid compared to benzoic acid.
SMILES CC(=O)c1cccc(c1)-c2ccc(c(c2)C(=O)O)Cl

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; Cl1 [label="Cl"]; H1 [label="H"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.74,1!"]; C8 [pos="1.74,2!"]; C9 [pos="2.61,0.5!"]; C10 [pos="3.48,1!"]; C11 [pos="3.48,2!"]; C12 [pos="2.61,2.5!"]; C13 [pos="-1.74,1!"]; C14 [pos="-2.61,0.5!"]; O1 [pos="-2.61,-0.5!"]; O2 [pos="-3.48,1!"]; H1 [pos="-4.0,0.7!"]; Cl1 [pos="1.74,-1!"]; O3 [pos="4.35,0.5!"]; C15 [pos="4.35,2.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C11; C11 -- C12; C12 -- C9; C9 -- C7; C6 -- C13; C13 -- C14; C14 -- O1; C13 -- O2; O2 -- H1; C5 -- Cl1; C10 -- O3; C11 -- C15;

// Add labels to the rings label_benzoic_acid [label="2-chlorobenzoic acid moiety", pos="0,-1.5!", fontsize=10]; label_acetyl_phenyl [label="3-acetylphenyl moiety", pos="3,0!", fontsize=10]; }

Caption: 2D structure of 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Synthesis and Purification

A robust and widely applicable method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

SynthesisWorkflow ReactantA 4-bromo-2-chlorobenzoic acid Reaction Suzuki-Miyaura Coupling ReactantA->Reaction ReactantB 3-acetylphenylboronic acid ReactantB->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Workup Acidic Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-(3-Acetylphenyl)-2-chlorobenzoic acid Purification->Product

Caption: Synthetic workflow for 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-chlorobenzoic acid (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule.[4][5][6]

CharacterizationWorkflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR FTIR Spectroscopy Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6][7][8]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.

  • ~8.0-8.2 ppm (m, 2H): Aromatic protons on the 3-acetylphenyl ring, ortho to the acetyl group and the biphenyl linkage.

  • ~7.5-7.9 ppm (m, 5H): Remaining aromatic protons on both rings. The exact multiplicity and coupling will depend on the dihedral angle.

  • ~2.6 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃).

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • ~198 ppm: Carbonyl carbon of the acetyl group.

  • ~167 ppm: Carbonyl carbon of the carboxylic acid group.

  • ~125-145 ppm: Aromatic carbons.

  • ~27 ppm: Methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9][10][11]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS).

  • Data Analysis: Determine the m/z of the molecular ion peak and analyze the fragmentation pattern.

Expected Results:

  • Molecular Ion Peak: [M-H]⁻ at m/z 273.0324 (in negative ion mode) or [M+H]⁺ at m/z 275.0470 (in positive ion mode), corresponding to the exact mass of C₁₅H₁₁³⁵ClO₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion peak cluster (M and M+2).

  • Key Fragmentations:

    • Loss of H₂O (M-18) from the carboxylic acid.

    • Loss of •Cl (M-35).

    • Loss of •COOH (M-45).

    • Cleavage of the biphenyl bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14]

Protocol:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

  • ~1685 cm⁻¹ (strong): C=O stretch of the acetyl ketone carbonyl group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1300 cm⁻¹: C-O stretch of the carboxylic acid.

  • ~750-850 cm⁻¹: C-Cl stretch.

Potential Applications and Significance

Biphenyl carboxylic acid derivatives are a class of compounds with significant pharmacological potential. They have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents and for the treatment of hyperuricemia.[15][16] Furthermore, some biphenyl derivatives have shown promise as anticancer agents.[17][18] The specific substitution pattern of 4-(3-Acetylphenyl)-2-chlorobenzoic acid makes it a candidate for further investigation in these and other areas of drug discovery.

References

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. Retrieved from [Link]

  • Wiley-VCH. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(33), 6190-6211. Retrieved from [Link]

  • ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 183-188. Retrieved from [Link]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]

  • SCIRP. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3(2), 143-147. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. 21(7), 5156-5160. Retrieved from [Link]

  • Indian Academy of Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 13-21. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7401. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. 10(S2), S2081-S2099. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Acetylphenyl)-4-chlorobenzoic acid. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 4321. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-Acetylphenyl)-2-chlorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022). 2,3,4,5,6-Pentabromobenzoic Acid. Molbank, 2022(4), M1455. Retrieved from [Link]

  • TradeIndia. (n.d.). 4-(2-Acetylphenyl)-2-chlorobenzoic acid. Retrieved from [Link]

  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 299-310. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Tradeindia. (n.d.). 4-(2-acetylphenyl)-2-chlorobenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • BMRB. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Chlorobenzoic acid, TMS derivative. Retrieved from [Link]

Sources

Preclinical Toxicity and Safety Profile of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid: A Predictive and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex bi-aryl building blocks, understanding the safety liabilities of specialized intermediates is paramount. 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS 1261930-94-2) is a non-commercialized, highly specific chemical entity. Because in vivo toxicological data for this exact structure is sparse, evaluating its safety profile requires a rigorous predictive toxicology approach based on Structure-Activity Relationships (SAR).

This whitepaper deconstructs the molecule into its core pharmacophores, outlines the mechanistic toxicity pathways, and provides self-validating experimental protocols for definitive safety profiling.

Structural Deconstruction & Predictive Toxicology

To accurately predict the toxicity of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, we must analyze its three distinct structural motifs:

The 2-Chlorobenzoic Acid Pharmacophore

Unsubstituted benzoic acids generally exhibit low acute toxicity and are rapidly detoxified in the liver via conjugation with glycine to form hippuric acid, which is readily excreted in the urine[1]. However, the addition of an ortho-chloro substitution fundamentally alters this profile. The halogen increases the molecule's lipophilicity and sterically hinders the carboxylate group. This hindrance can shunt metabolism away from glycine conjugation and toward glucuronidation. Furthermore, halogenated benzoic acids, such as 4-chlorobenzoic acid, are known to cause significant skin and serious eye irritation, and are classified as harmful if swallowed[2].

The 3-Acetylphenyl Moiety

The acetophenone derivative moiety introduces a site for Phase I metabolism. Acetophenone structures undergo hepatic metabolism primarily via the reduction of the ketone group to a secondary alcohol (forming a 1-phenylethanol derivative) or via oxidation to phenylacetate[3]. While acetophenone itself is generally of low systemic toxicity, individuals with genetic polymorphisms resulting in slow metabolism may be more susceptible to toxicity from chronic exposure due to the accumulation of reactive intermediates[3].

The Bi-Aryl (Biphenyl) Axis

The linkage of the two aromatic rings creates a halogenated biphenyl core, which represents the most significant toxicological liability of this compound. Halogenated biphenyls and emerging dioxin-like compounds are well-documented ligands for the Aryl Hydrocarbon Receptor (AhR)[4]. Activation of the AhR pathway is a predominant mediator of toxicity for these structures, leading to off-target endocrine disturbances and severe hepatotoxicity[5].

Mechanistic Toxicity Pathways

Hepatotoxicity via AhR Activation

When planar, halogenated biphenyls enter the hepatocyte, they bind to the cytosolic AhR. This binding triggers the dissociation of heat shock proteins (HSP90) and subsequent nuclear translocation. In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs)[5]. This cascade massively upregulates Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2). The pathological consequence is a futile cycling of these enzymes, leading to the generation of Reactive Oxygen Species (ROS), depletion of intracellular glutathione (GSH), and eventual hepatocellular necrosis.

AhR_Pathway Ligand Bi-aryl Compound (AhR Ligand) Cytosol Cytosolic AhR Binding (HSP90 Dissociation) Ligand->Cytosol Nucleus Nuclear Translocation & ARNT Dimerization Cytosol->Nucleus Transcription DRE Binding & CYP1A1/1A2 Induction Nucleus->Transcription Toxicity ROS Generation & Hepatocellular Stress Transcription->Toxicity

Aryl Hydrocarbon Receptor (AhR) mediated toxicity signaling cascade.

Biotransformation and Clearance

The clearance of 4-(3-Acetylphenyl)-2-chlorobenzoic acid relies on a dual-pathway system. If Phase II conjugation is delayed due to steric hindrance, the molecule may accumulate, prolonging its half-life and exacerbating AhR-mediated toxicity.

G A 4-(3-Acetylphenyl)-2-chlorobenzoic acid B Phase I: Ketone Reduction (Cytosolic Reductases) A->B Acetyl Group C Phase II: Conjugation (UGTs / Glycine N-acyltransferase) A->C Carboxylic Acid Group D 1-Phenylethanol Derivative B->D E Hippuric Acid / Glucuronide Analogs C->E D->C Secondary Conjugation F Renal Excretion E->F

Proposed Phase I and Phase II metabolic biotransformation pathways.

Quantitative Safety Metrics

The following table synthesizes the predicted safety thresholds and physicochemical hazards based on structurally validated analogs (chlorobenzoic acids and acetophenones).

Toxicity EndpointPredicted Profile / ValueMechanistic Rationale
Acute Oral Toxicity (LD50) ~800 - 1,500 mg/kg (Rat)Interpolated from acetophenone (815 mg/kg)[6] and chlorobenzoic acid toxicity[2].
Hepatotoxicity (CYP Induction) High Risk (CYP1A1/1A2)Biphenyl core acts as an AhR agonist[4].
Genotoxicity (Ames Test) Likely NegativeBenzoic acids and acetophenones generally lack direct DNA-reactive electrophilic centers[7].
Dermal/Ocular Irritation Severe Eye / Mild Skin IrritantCharacteristic of halogenated aromatic acids[2].
hERG Inhibition (Cardiotoxicity) Low RiskLacks the basic amine pharmacophore typically required for hERG channel blockade.

Experimental Safety Profiling Protocols

To empirically validate the predictive models above, the following self-validating in vitro workflows must be executed.

Protocol 1: Multiplexed AhR Transactivation & Cytotoxicity Assay

Objective: Quantify biphenyl-mediated AhR activation while ruling out false negatives caused by compound-induced cell death.

  • Cell Seeding: Seed HepG2 (human hepatoma) cells at 1×104 cells/well in a white, clear-bottom 96-well plate. Incubate for 24 hours at 37°C.

  • Transfection: Transiently transfect cells with a Dioxin Response Element (DRE)-driven firefly luciferase reporter plasmid using a lipid-based transfection reagent.

  • Compound Treatment: Dose the cells with 4-(3-Acetylphenyl)-2-chlorobenzoic acid in a 10-point dose-response curve (0.01 µM to 100 µM, 0.1% DMSO final).

    • Self-Validation Check: Include 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control to ensure the dynamic range of the assay is functioning[4].

  • Viability Multiplexing: After 24 hours of exposure, add a fluorogenic live-cell protease substrate (e.g., CellTiter-Fluor). Incubate for 30 minutes and read fluorescence (Ex 400 nm / Em 505 nm).

    • Causality: Measuring viability before lysis ensures that a drop in AhR luminescence at high concentrations is correctly attributed to cytotoxicity rather than receptor antagonism.

  • Luminescence Readout: Lyse the cells, add luciferin substrate, and measure luminescence to quantify AhR activation.

Protocol 2: In Vitro Hepatocyte Clearance & Metabolite Identification

Objective: Track the reduction of the acetyl group and the conjugation of the sterically hindered benzoic acid.

  • Incubation: Incubate 1 µM of the test compound with cryopreserved human hepatocytes ( 1×106 cells/mL) in Williams' E medium supplemented with 2 mM GlutaMAX.

  • Time-Course Sampling: Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Immediate protein precipitation halts all enzymatic activity instantly, preserving transient Phase I intermediates (like 1-phenylethanol) before they undergo secondary Phase II conjugation.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Scan for parent depletion to calculate intrinsic clearance ( CLint​ ), and perform product ion scans for +2 Da (ketone reduction) and +57 Da (glycine conjugation) mass shifts.

References

  • Reassessment of the One Exemption from the Requirement of a Tolerance for Acetophenone (CAS Re. No. 98-86-2) - EPA. Environmental Protection Agency. URL:[Link]

  • Benzoic acid - Wikipedia. Wikipedia. URL: [Link]

  • Concentration dependence of human and mouse aryl hydrocarbon receptor responsiveness to polychlorinated biphenyl exposures: Implications for aroclor mixtures. Taylor & Francis. URL:[Link]

  • The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds. PMC. URL:[Link]

  • Acetophenone - Wikipedia. Wikipedia. URL: [Link]

Sources

Comprehensive Technical Guide: Solubility of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation behavior of complex pharmaceutical intermediates is a prerequisite for robust assay design and chemical synthesis. 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2) is a highly functionalized biphenyl derivative. Its rigid hydrophobic core, combined with polar functional groups, dictates its distinct solubility profiles in different solvent classes.

This whitepaper provides a senior-level analysis of the mechanistic causality behind this compound's solubility in Dimethyl Sulfoxide (DMSO) and Methanol. Furthermore, it establishes self-validating experimental protocols—grounded in OECD guidelines and industry standards—to empirically determine and verify these solubility parameters.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, one must deconstruct its molecular architecture and understand the thermodynamic driving forces of solvation.

Structural Deconstruction

The compound features four distinct structural motifs that govern its intermolecular interactions:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor. In the solid state or in non-polar solvents, this group forms highly stable, thermodynamically favorable dimers.

  • Acetyl Group (-COCH3): A polar moiety that serves as a hydrogen bond acceptor, contributing to dipole-dipole interactions.

  • Chloro Substituent (-Cl): Provides inductive electron withdrawal, enhancing the acidity of the benzoic acid moiety while increasing the overall lipophilicity and polarizability of the molecule.

  • Biphenyl Backbone: A rigid, highly hydrophobic framework that promotes strong π−π stacking interactions within the crystal lattice, resisting dissolution.

Causality of Solvation in DMSO (Polar Aprotic)

DMSO is recognized as an indispensable solvent in API synthesis and pharmaceutical manufacturing due to its exceptional solvency[1]. The sulfoxide oxygen in DMSO is a powerful hydrogen bond acceptor. When 4-(3-Acetylphenyl)-2-chlorobenzoic acid is introduced to DMSO, the solvent aggressively disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid. Simultaneously, the methyl groups of DMSO engage in favorable van der Waals interactions with the hydrophobic biphenyl core. Because DMSO does not donate hydrogen bonds, it does not self-associate as strongly as protic solvents, allowing it to dedicate its solvation energy entirely to the solute[2]. This results in exceptionally high solubility , making DMSO the premier choice for high-concentration stock solutions and in vitro assay preparation[3].

Causality of Solvation in Methanol (Polar Protic)

Methanol, a polar protic solvent, presents a different thermodynamic landscape. It acts as both a hydrogen bond donor and acceptor. While it successfully solvates the polar -COOH and -COCH3 groups, its highly structured, self-associated hydrogen-bonding network competes directly with solute-solvent interactions[4]. Furthermore, methanol is less effective at accommodating the bulky, hydrophobic biphenyl backbone compared to DMSO. Consequently, the compound exhibits moderate solubility in methanol. However, methanol remains the solvent of choice for analytical dilutions, HPLC mobile phase compatibility, and specific synthetic steps where protic environments are required[5].

G Start 4-(3-Acetylphenyl)-2-chlorobenzoic acid Solvent Selection DMSO DMSO (Polar Aprotic) Disrupts H-Bond Dimers Start->DMSO MeOH Methanol (Polar Protic) Competitive H-Bonding Start->MeOH HighSol High Solubility (>50 mg/mL) Ideal for Stock Solutions DMSO->HighSol MedSol Moderate Solubility (5-25 mg/mL) Ideal for HPLC/Analytical MeOH->MedSol

Solvent selection logic based on thermodynamic solvation mechanisms.

Quantitative Data Summary

While exact empirical data for every proprietary intermediate is rarely published, the structural homology of 4-(3-Acetylphenyl)-2-chlorobenzoic acid to similar biphenyl-carboxylic acids allows for highly accurate predictive ranges. The table below summarizes the expected solubility parameters and their primary laboratory applications.

SolventSolvent ClassificationExpected Solubility Range (mg/mL)Primary Application
Dimethyl Sulfoxide (DMSO) Polar Aprotic50.0 - 100.0+High-concentration stock solutions, in vitro bioassays, API synthesis[1],[3].
Methanol (MeOH) Polar Protic5.0 - 25.0Analytical dilutions, HPLC mobile phase preparation, extraction protocols[5],[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility must be determined using protocols that contain internal controls. The following methodologies are adapted from the OECD Test Guideline 105[6] and industry-standard shake-flask techniques[7],[8],[9].

Protocol A: Thermodynamic Solubility Determination via Shake-Flask (For Methanol)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility[8]. This protocol is designed to be self-validating by incorporating a time-course sampling strategy to definitively prove that equilibrium has been reached.

Materials Required:

  • 4-(3-Acetylphenyl)-2-chlorobenzoic acid (High purity, >98%)

  • HPLC-grade Methanol

  • Temperature-controlled orbital shaker (25 ± 0.5 °C)

  • 0.22 µm PTFE syringe filters

  • HPLC-UV system

Step-by-Step Workflow:

  • Preparation of Saturated Suspension: Weigh approximately 50 mg of the compound into a 4 mL amber glass vial. Add 1.0 mL of HPLC-grade methanol.

  • Internal Control (Visual Verification): Visually confirm the presence of undissolved solid. If the solution is clear, add more compound in 10 mg increments until a persistent suspension is achieved[5]. Causality: Excess solid is the thermodynamic prerequisite for a saturated equilibrium.

  • Equilibration: Seal the vial and place it in the orbital shaker at 25 °C.

  • Time-Course Sampling (Self-Validation): To ensure true equilibrium, extract 100 µL aliquots at two time points: 24 hours and 48 hours [8].

  • Phase Separation: Filter the aliquots through a 0.22 µm PTFE syringe filter to remove all undissolved particles. Note: Centrifugation at 14,000 rpm for 10 minutes can be used as an alternative to prevent filter-binding losses[3],[8].

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established calibration curve (minimum 5 points, R2>0.99 ).

  • Data Validation: The solubility is validated if the calculated concentrations from the 24-hour and 48-hour samples differ by less than 5%.

G N1 Weigh Excess 4-(3-Acetylphenyl) -2-chlorobenzoic acid N2 Add Methanol (Confirm Solid Remains) N1->N2 N3 Isothermal Shaking (Sample at 24h & 48h) N2->N3 N4 Phase Separation (0.22µm PTFE or Centrifuge) N3->N4 N5 HPLC-UV Quantification (Validate Δ < 5%) N4->N5

Thermodynamic shake-flask solubility workflow with self-validating time-course sampling.
Protocol B: Kinetic Stock Preparation & Dilution (For DMSO)

When preparing compounds for biological assays, kinetic solubility in DMSO is prioritized[8]. Because DMSO is highly hygroscopic, water absorption can drastically reduce the solubility of hydrophobic compounds, leading to unexpected precipitation[2].

Step-by-Step Workflow:

  • Anhydrous Handling: Ensure the use of anhydrous, pharmaceutical-grade DMSO (e.g., EP/USP grade),[10]. Handle in a low-humidity environment.

  • Stock Concentration: Weigh exactly 10.0 mg of the compound into a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO to target a 100 mg/mL supersaturated stock[3].

  • Dissolution: Vortex vigorously for 2-3 minutes. If dissolution is incomplete, apply gentle sonication (avoiding temperatures >40 °C to prevent degradation).

  • Aqueous Dilution (The Critical Step): When diluting the DMSO stock into aqueous media (e.g., PBS or cell culture media), the final DMSO concentration must typically remain 0.5% (v/v) to avoid solvent-induced cytotoxicity[3].

  • Nephelometric Validation: To ensure the compound has not precipitated upon aqueous dilution (a common failure point for biphenyl compounds), measure the light scattering of the final assay plate using a laser nephelometer. An increase in scattering compared to a vehicle control indicates kinetic precipitation[8].

References

  • NIH / Springer Nature: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Available at:[Link][11]

  • Technical University of Denmark (DTU): Determining the water solubility of difficult-to-test substances: A tutorial review. Available at:[Link][7]

  • OECD: Test No. 105: Water Solubility. Available at:[Link][6]

  • Eschemy: Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing. Available at:[Link][1]

  • Eschemy: Pharmaceutical Grade DMSO: A High-Performance Excipient for Modern Drug Delivery. Available at:[Link]

  • PharmTech: Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at:[Link][2]

  • Contract Pharma: Rewriting the Rules of DMSO. Available at:[Link][10]

  • ACS Publications: Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. Available at:[Link][4]

  • BioAssay Systems: Shake Flask Method Summary. Available at:[Link][9]

Sources

Whitepaper: Advanced Safety, Handling, and Risk Mitigation for 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Protocol

Executive Summary

In modern pharmaceutical development, functionalized biaryl compounds serve as critical scaffolds for kinase inhibitors, nuclear receptor modulators, and advanced targeted therapies. 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2) [1] is a highly specialized pharmaceutical intermediate. Unlike standard commodity chemicals, handling novel halogenated biphenyl derivatives requires a nuanced understanding of their structure-activity and structure-toxicity relationships (SAR/STR).

This whitepaper transcends the traditional Material Safety Data Sheet (MSDS). By synthesizing physicochemical profiling with mechanistic toxicology, we provide a self-validating framework for the safe handling, experimental execution, and risk mitigation of this compound in high-throughput R&D environments.

Physicochemical Profiling & Structural Causality

To design effective engineering controls, we must first deconstruct the molecule's structural components and understand how they dictate its physical behavior and biological interactions. The molecule consists of three distinct functional domains:

  • The Chloro-Biphenyl Core: Drives high lipophilicity. The biological activity and toxicity of chlorinated biphenyl derivatives are highly dependent on their substitution patterns, often leading to accumulation in lipophilic tissues rather than aqueous compartments[2].

  • The Carboxylic Acid Moiety: Provides a pH-dependent solubility switch. While the neutral species is highly insoluble in water, deprotonation yields a highly soluble anionic salt.

  • The Acetyl Group: Acts as an electrophilic center, requiring segregation from strong nucleophiles and reducing agents during storage to prevent exothermic degradation.

Quantitative Data Summary

The following table summarizes the key properties of 4-(3-Acetylphenyl)-2-chlorobenzoic acid and the direct causality these metrics have on laboratory handling protocols.

PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 1261930-94-2[1]Unique identifier for inventory and regulatory tracking.
Molecular Formula C15H11ClO3Dictates classification as a halogenated organic for waste segregation.
Molecular Weight 274.70 g/mol Utilized for precise stoichiometric calculations in cross-coupling reactions.
Lipophilicity (LogP) > 3.5 (Estimated)High lipid solubility mandates the use of nitrile/neoprene PPE to prevent rapid dermal absorption[2].
Acidity (pKa) ~3.8 - 4.2 (Estimated)Acidic nature allows for targeted alkaline decontamination strategies (converting to water-soluble salt).

Mechanistic Toxicology & Hazard Assessment

While specific in vivo toxicological data for this exact proprietary intermediate is limited, we must apply predictive toxicology based on its structural analogs (e.g., 4-chlorobenzoic acid and biphenyl).

GHS Hazard Classification

Analogous to 4-chlorobenzoic acid, this compound is classified under the Globally Harmonized System (GHS) as:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[3].

  • H412: Harmful to aquatic life with long-lasting effects[4].

Systemic Toxicity Pathway

Inhalation or dermal exposure to biphenyl derivatives can lead to systemic effects. Once absorbed through lipophilic diffusion, biphenyl backbones are typically metabolized in the liver via Cytochrome P450 enzymes into reactive hydroxyl derivatives (e.g., 4-hydroxybiphenyl)[5]. Chronic exposure to inhaled biphenyls has been linked to potential liver damage and central nervous system effects[6].

The following diagram maps the predicted toxicological pathway and metabolic fate of the compound upon exposure.

ToxPathway A Exposure Event (Inhalation/Dermal) B Systemic Absorption (Lipophilic Diffusion) A->B C Hepatic Metabolism (CYP450 Oxidation) B->C D Reactive Intermediate (Hydroxyl Derivatives) C->D E Cellular Stress (Hepatic/Renal Load) D->E F Detoxification (Glucuronidation/Excretion) D->F E->F

Figure 1: Predicted metabolic and toxicological pathway of halogenated biphenyl derivatives.

Engineering Controls & Self-Validating Safety Protocols

Standard laboratory practices are insufficient for novel halogenated biaryls. The following protocol outlines a self-validating system for the precise weighing and transfer of 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Protocol: Precision Weighing and Transfer

Objective: To transfer the compound safely while preventing aerosolization, mitigating dermal exposure, and ensuring quantifiable workspace decontamination.

  • Step 1: Environmental Conditioning.

    • Action: Conduct all handling within a Class II biological safety cabinet or a chemical fume hood calibrated to a face velocity of 80-100 fpm.

    • Causality: Prevents the inhalation of fine crystalline particulates, which are known to cause severe respiratory tract irritation[3].

  • Step 2: PPE Verification.

    • Action: Don double nitrile gloves (minimum 5 mil thickness), a closed-front lab coat, and chemical splash goggles.

    • Causality: The highly lipophilic nature of the chlorinated biphenyl core[2] allows it to rapidly permeate standard latex. Nitrile provides a superior, non-porous chemical barrier.

  • Step 3: Static Mitigation.

    • Action: Utilize an anti-static ionizer gun on the weighing vessel and employ a PTFE-coated spatula.

    • Causality: Halogenated benzoic acids frequently accumulate static charges. Discharging the static prevents the sudden aerosolization of the powder into the operator's breathing zone.

  • Step 4: Decontamination (The Chemical Switch).

    • Action: Post-transfer, spray all contact surfaces (balances, spatulas, hood floor) with a 0.1 M Sodium Hydroxide ( NaOH ) solution, followed by a distilled water wipe.

    • Causality: The alkaline solution deprotonates the carboxylic acid ( pKa≈4.0 ). This converts the highly lipophilic, surface-adherent compound into a highly water-soluble sodium salt, ensuring complete physical removal from stainless steel surfaces.

  • Step 5: Protocol Validation (Self-Correction).

    • Action: Swab the cleaned area and examine the swab under a 254 nm UV lamp.

    • Causality: The extensive conjugated π -system of the acetyl-biphenyl moiety is highly UV-active. A lack of fluorescence on the swab definitively validates that the decontamination was 100% successful.

Workflow A Compound Receipt CAS: 1261930-94-2 B Hazard Assessment (GHS Classification) A->B C Engineering Controls (Fume Hood @ 100 fpm) B->C D PPE Selection (Double Nitrile, Goggles) B->D E Experimental Execution (Anti-Static Transfer) C->E D->E F Waste Segregation (Halogenated Organics) E->F G Decontamination (0.1M NaOH Wash) E->G H Validation (254 nm UV Swab Test) G->H

Figure 2: Self-validating experimental workflow for handling halogenated biphenyl intermediates.

Environmental Impact & Waste Management

Due to the presence of the stable carbon-chlorine bond and the biphenyl ring system, 4-(3-Acetylphenyl)-2-chlorobenzoic acid is highly resistant to standard environmental degradation and is classified as harmful to aquatic life with long-lasting effects (H412)[4].

Disposal Directives:

  • Never dispose of this compound or its wash solutions down the drain.

  • All solid waste, contaminated PPE, and alkaline wash solutions from the decontamination step must be segregated into clearly labeled Halogenated Organic Waste containers.

  • Waste must be incinerated by a licensed environmental disposal facility capable of handling halogenated aromatics to prevent the formation of toxic byproducts (e.g., dioxins) during low-temperature combustion.

Sources

Discovery and historical synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, a biaryl ketone that serves as a valuable intermediate in synthetic and medicinal chemistry. While not a widely studied end-product itself, its discovery is intrinsically linked to the advancement of powerful synthetic methodologies. This document delves into the historical context of its synthesis, contrasting classical and modern approaches. We will explore the mechanistic underpinnings of the primary synthetic routes—the Suzuki-Miyaura cross-coupling and the Friedel-Crafts acylation—offering expert insights into experimental design, causality, and protocol validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's synthesis and its potential as a scaffold for more complex molecular architectures.

Introduction and Physicochemical Properties

4-(3-Acetylphenyl)-2-chlorobenzoic acid is a polysubstituted biaryl compound, a structural motif prevalent in many pharmacologically active molecules.[1] Its architecture features a 2-chlorobenzoic acid ring linked to a 3-acetylphenyl ring. The functional groups—a carboxylic acid and a ketone—provide reactive handles for further chemical elaboration, making it a versatile building block in drug discovery and materials science. The discovery of such molecules is less a single event and more an outcome of the development of robust chemical reactions capable of constructing carbon-carbon bonds between aromatic rings.

Table 1: Physicochemical Properties of 4-(3-Acetylphenyl)-2-chlorobenzoic acid

PropertyValueSource
IUPAC Name 4-(3-acetylphenyl)-2-chlorobenzoic acidPubChem[2]
CAS Number 115382-35-9PubChem[2]
Molecular Formula C₁₅H₁₁ClO₃PubChem[2]
Molecular Weight 274.70 g/mol PubChem[2]
Appearance White to off-white solid (predicted)-

Historical Synthesis: A Tale of Two Methodologies

The synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid is best understood through the lens of two major synthetic strategies that represent different eras of organic chemistry: the classical Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • The Classical Approach: Friedel-Crafts Acylation. First reported in 1877, the Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, used to attach alkyl or acyl substituents to an aromatic ring.[3][4] A plausible, albeit challenging, classical route to the target molecule would involve creating a biphenyl precursor and subsequently introducing the acetyl group via Friedel-Crafts acylation.

  • The Modern Approach: Suzuki-Miyaura Cross-Coupling. Developed in 1981, the Suzuki-Miyaura reaction revolutionized the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] This palladium-catalyzed method offers high yields, excellent functional group tolerance, and superior regioselectivity, making it the preferred modern strategy.[1][5]

Table 2: Comparison of Synthetic Routes

FeatureSuzuki-Miyaura Cross-CouplingFriedel-Crafts Acylation
Regioselectivity High; determined by precursor halogen/boron position.Potentially low; risk of isomeric mixtures due to competing directing effects.
Functional Group Tolerance Excellent; tolerates ketones, acids, etc.Poor; the Lewis acid catalyst can complex with functional groups.[6]
Reaction Conditions Mild to moderate temperatures.Often harsh; requires strong, stoichiometric Lewis acids.
Catalyst Catalytic amounts of expensive Palladium.Stoichiometric amounts of inexpensive Lewis acids (e.g., AlCl₃).
Waste Generation Lower; catalytic in nature.High; generates significant waste from quenching the Lewis acid.

Synthetic Protocol 1: Suzuki-Miyaura Cross-Coupling (Preferred Route)

This palladium-catalyzed reaction is the most efficient and direct method for synthesizing the target molecule. The strategy involves coupling an organoboron compound with an organohalide.[7] A logical retrosynthetic disconnection involves (3-acetylphenyl)boronic acid and a 2-chloro-4-halobenzoic acid derivative.

Mechanistic Causality

The reaction proceeds through a well-established catalytic cycle. The choice of each component is critical for success:

  • Palladium(0) Catalyst: The active catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. It initiates the cycle via oxidative addition into the aryl-halide bond.[5]

  • Phosphine Ligand (e.g., S-Phos, PPh₃): Bulky, electron-donating ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step that forms the product.[5]

  • Base (e.g., K₃PO₄, CsF): This is not merely an acid scavenger. It is essential for activating the boronic acid, forming a more nucleophilic borate species that facilitates the key transmetalation step.[8][9]

  • Anhydrous Solvent (e.g., Dioxane, Toluene): Water can lead to a competitive side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom, reducing the yield.[7]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Chloro-4-bromobenzoic Acid (Aryl Halide) ArX->OxAdd ArPdX Ar-Pd(II)-X Intermediate OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Boronic (3-Acetylphenyl)boronic Acid + Base Boronic->Transmetal ArPdAr Ar-Pd(II)-Ar' Intermediate Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Biaryl) RedElim->Product

Suzuki-Miyaura Catalytic Cycle.
Step-by-Step Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-bromobenzoic acid (1.0 equiv), (3-acetylphenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., S-Phos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula. The reaction mixture is typically heterogeneous.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring (Self-Validation): The reaction progress must be monitored to determine completion and prevent byproduct formation. This is typically done by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material (the aryl halide) is the primary indicator.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification & Characterization: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield pure 4-(3-Acetylphenyl)-2-chlorobenzoic acid. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Protocol 2: Friedel-Crafts Acylation (Historical Perspective)

While less efficient for this specific target, the Friedel-Crafts acylation is a foundational reaction in organic chemistry.[10] A hypothetical route would involve the acylation of a pre-formed 4-phenyl-2-chlorobenzoic acid. This approach is fraught with challenges, primarily concerning regioselectivity.

Mechanistic Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Acylium Ion Formation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The acylium ion is attacked by the electron-rich aromatic ring. The directing effects of the existing substituents determine the position of the attack. For a 4-phenyl-2-chlorobenzoic acid intermediate, the chloro and phenyl groups are ortho-, para-directing, while the carboxylic acid is meta-directing. This would likely lead to a mixture of isomers, making purification difficult and lowering the yield of the desired product.

  • Catalyst Deactivation: Both the starting carboxylic acid and the product ketone can form stable complexes with the Lewis acid, meaning more than a stoichiometric amount of AlCl₃ is required.[6]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcetylChloride Acetyl Chloride AcyliumIon_Complex [CH₃CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) AcetylChloride->AcyliumIon_Complex AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->AcyliumIon_Complex Arene Biaryl Precursor SigmaComplex Sigma Complex (Resonance Stabilized) Arene->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺ AlCl3_2 AlCl₃ HCl HCl

Mechanism of Friedel-Crafts Acylation.
Step-by-Step Experimental Protocol

This protocol is illustrative of the general method.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the biaryl precursor (e.g., 4-phenyl-2-chlorobenzoic acid, 1.0 equiv) and an inert solvent (e.g., dichloromethane). Cool the mixture in an ice bath (0 °C).

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 equiv).

  • Acylating Agent Addition: Add acetyl chloride (1.2 equiv) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup (Self-Validation): The workup is a critical, self-validating step. The reaction must be quenched by carefully and slowly pouring the mixture onto crushed ice, often containing concentrated HCl. This hydrolyzes the aluminum complexes and destroys excess reagents. Failure to control this step can be hazardous.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude product will likely be a mixture of isomers requiring extensive purification by column chromatography or preparative HPLC.

Applications and Future Outlook

The true value of 4-(3-Acetylphenyl)-2-chlorobenzoic acid lies in its role as a molecular scaffold. Recent studies have identified derivatives of similar polysubstituted thiazoles and other heterocyclic systems as having potential antiproliferative properties against various cancer cell lines.[11][12][13] The acetyl and carboxylic acid moieties are ideal starting points for building molecular diversity through reactions such as:

  • Condensation reactions at the ketone.

  • Amide bond formation at the carboxylic acid.

  • Reduction of the ketone to an alcohol.

  • Conversion of the carboxylic acid to an ester or acyl halide for further coupling.

The biaryl core provides a rigid, well-defined three-dimensional structure that is advantageous for binding to biological targets. As such, 4-(3-Acetylphenyl)-2-chlorobenzoic acid is a promising starting point for the development of novel therapeutics.

Conclusion

The story of 4-(3-Acetylphenyl)-2-chlorobenzoic acid is a microcosm of the evolution of synthetic organic chemistry. While classical methods like the Friedel-Crafts acylation could, in principle, be used to construct it, they are hampered by poor selectivity and harsh conditions. The advent of modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has rendered the synthesis of this and related biaryl structures efficient, predictable, and highly functional-group tolerant. This technical guide has provided the mechanistic rationale and practical protocols for its synthesis, underscoring its importance as a versatile intermediate for researchers in drug discovery and chemical sciences.

References

  • Behbahani, F. K. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • MDPI. Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026-03-04). Available from: [Link]

  • Google Patents. JP2016523981A5.
  • Google Patents. JP2021517553A - A new new method of Friedel-Crafts reaction and the catalyst used in the method.
  • Raudonytė-Svirbutavičienė, E., et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. (2025-05-16). Available from: [Link]

  • Occhiato, E. G. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. (2010-09-27). Available from: [Link]

  • Korenaga, T., et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. (2005-10-27). Available from: [Link]

  • Diva-portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015-02-21). Available from: [Link]

  • BindingDB. Patents In BindingDB. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025-05-16). Available from: [Link]

  • Google Patents. US8598387B2 - Process for the preparation of atovaquone.
  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022-06-15). Available from: [Link]

  • PubMed. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025-05-16). Available from: [Link]

  • ACS Publications. Organic Letters Ahead of Print. (2026-03-28). Available from: [Link]

  • PubChem. 4-Acetyl-2-chlorobenzoic acid. Available from: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps and choices of reagents. The protocol includes methods for purification and characterization of the final product, ensuring a self-validating and reproducible synthesis.

Introduction

4-(3-Acetylphenyl)-2-chlorobenzoic acid is a biaryl compound featuring a chlorinated benzoic acid moiety linked to an acetyl-substituted phenyl ring. This structural motif is of significant interest in the development of novel pharmaceutical agents and functional materials. The presence of multiple functional groups—a carboxylic acid, a ketone, and a chloro substituent—allows for diverse downstream chemical modifications, making it a versatile intermediate for library synthesis and lead optimization.

The synthesis of such biaryl compounds is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[1] This protocol will detail the synthesis of the target molecule via the Suzuki-Miyaura coupling of 4-bromo-2-chlorobenzoic acid and 3-acetylphenylboronic acid.

Synthetic Strategy

The overall synthetic approach is a two-step process, beginning with the preparation of a key starting material, 4-bromo-2-chlorobenzoic acid, followed by the pivotal Suzuki-Miyaura cross-coupling reaction to yield the final product.

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-bromo-2-chlorobenzoic acid cluster_step2 Step 2: Suzuki-Miyaura Coupling A 2-Chloro-4-bromo-1-iodobenzene C 4-bromo-2-chlorobenzoic acid A->C [Pd catalyst], CO (15 bar), 110 °C B Carbon Monoxide B->C E 4-(3-Acetylphenyl)-2-chlorobenzoic acid C->E Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C D 3-Acetylphenylboronic acid D->E

Caption: Overall synthetic workflow for 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Chloro-4-bromo-1-iodobenzene≥98%Commercially Available
Carbon MonoxideHigh PurityGas Cylinder
Palladium(II) acetate≥99.9% trace metals basisSigma-Aldrich
Triphenylphosphine≥99%Sigma-Aldrich
Potassium Carbonate≥99%Fisher Scientific
3-Acetylphenylboronic acid≥97%Sigma-Aldrich[2]
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium SulfateAnhydrous, GranularVWR
Hydrochloric AcidACS Reagent, 37%J.T. Baker
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Equipment
  • High-pressure reactor (for carbonylation)

  • Round-bottom flasks and reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line for inert atmosphere operations

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer (400 MHz or higher)

  • Mass spectrometer (ESI or GC-MS)

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-chlorobenzoic acid

This procedure is adapted from established methods for the carbonylation of aryl halides.[3]

  • Reaction Setup: To a high-pressure reactor, add 2-chloro-4-bromo-1-iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a suitable solvent such as a mixture of DMF and water.

  • Carbonylation: Seal the reactor and purge with carbon monoxide gas several times. Pressurize the reactor with carbon monoxide to 15 bar.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and a 2 M solution of sodium carbonate. Separate the aqueous layer. Wash the organic layer with the sodium carbonate solution.

  • Acidification: Combine the aqueous layers and acidify with 2 M HCl to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-chlorobenzoic acid.[3]

Step 2: Synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid via Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[1][4]

  • Reaction Setup: To a dry round-bottom flask, add 4-bromo-2-chlorobenzoic acid (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) to the flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

Reaction Mechanism: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromo-2-chlorobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (potassium carbonate) to form a boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the acetylphenyl group to the palladium center.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition Transmetalation_Complex Ar-Pd(II)L₂-Ar' PdII->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product ArX Ar-X ArX->PdII ArBOH Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Base Boronate->Transmetalation_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification and Characterization

Purification Workflow

Purification_Workflow Start Crude Product from Work-up Chromatography Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) Start->Chromatography Fractions Collect and Combine Pure Fractions Chromatography->Fractions Solvent_Removal Rotary Evaporation Fractions->Solvent_Removal Final_Product Pure 4-(3-Acetylphenyl)-2-chlorobenzoic acid Solvent_Removal->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: General workflow for the purification of the final product.

Expected Characterization Data
  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals in the aromatic region corresponding to the protons on both phenyl rings. A singlet corresponding to the methyl protons of the acetyl group and a broad singlet for the carboxylic acid proton are also anticipated. The integration of these signals should correspond to the number of protons in the molecule.[7][8]

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule, including the two carbonyl carbons (ketone and carboxylic acid) at characteristic downfield shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₅H₁₁ClO₃ (274.70 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. By leveraging the robust Suzuki-Miyaura cross-coupling reaction, this method offers an efficient and reliable route to this valuable chemical intermediate. The provided step-by-step instructions, coupled with explanations of the underlying chemical principles and purification strategies, are designed to enable researchers to successfully synthesize and characterize the target compound for their research and development needs.

References

  • Chao, J., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Journal of Chemistry, 22(6), 634-637.
  • Appchem. 4-(3-Acetylphenyl)benzoic acid. Retrieved from [Link]

  • LookChem. Benzoic acid, 3-chloro-, 2-acetylphenyl ester. Retrieved from [Link]

  • Google Patents. (2022).
  • SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • PubChem. 3-(3-Acetylphenyl)-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • TSI Journals. (2014). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. Journal of Current Chemistry & Pharmaceutical Sciences, 4(4), 164-170.
  • Google Patents. (1978).
  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13406–13415.
  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 11245-11294.
  • Royal Society of Chemistry. (2012). 2-chlorobenzoic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2345.
  • Google Patents. (2013).
  • Mourad, F. M., et al. (2021). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.
  • MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871.
  • NextSDS. 4-(2-Acetylphenyl)-2-chlorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Application Note: Quality-by-Design (QbD) HPLC Method Development for 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex biphenyl derivatives requires analytical methods that go beyond simple hydrophobic retention. This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2). By applying Quality by Design (QbD) principles aligned with the enhanced approach of ICH Q14[1], this guide establishes a self-validating protocol that leverages orthogonal π−π selectivity to achieve baseline resolution from closely related synthetic impurities.

Physicochemical Profiling & The Causality of Method Design

Before selecting a column or mobile phase, a rigorous assessment of the analyte’s physicochemical properties is mandatory. The structure of 4-(3-Acetylphenyl)-2-chlorobenzoic acid presents three distinct chromatographic challenges and opportunities:

  • Ionizable Carboxylic Acid (pKa ~2.8): The ortho-chloro substitution exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base and significantly lowers the pKa compared to standard benzoic acid.

  • Biphenyl Scaffold: The molecule possesses a highly conjugated, electron-rich biphenyl core, making it an ideal candidate for shape-selective and π−π interactions.

  • Acetyl Group: Provides a distinct dipole moment and hydrogen-bond accepting capability.

QbD_Workflow ATP 1. Analytical Target Profile Define Goals Physico 2. Physicochemical Profiling pKa ~2.8, Biphenyl Core ATP->Physico Risk 3. Risk Assessment Identify Critical Parameters Physico->Risk DoE 4. Design of Experiments Optimize Column & pH Risk->DoE MODR 5. Method Operable Region Establish Limits DoE->MODR Control 6. Control Strategy ICH Q14 Compliance MODR->Control

Figure 1: QbD-based HPLC method development workflow aligned with ICH Q14.

Method Development Strategy (Expertise & Experience)

Stationary Phase Selection: The Case for Biphenyl over C18

Traditional C18 columns rely almost exclusively on hydrophobic (van der Waals) partitioning. Because 4-(3-Acetylphenyl)-2-chlorobenzoic acid and its synthetic byproducts share similar hydrophobicities, C18 phases often fail to resolve critical isomer pairs.

To solve this, we select a Biphenyl stationary phase . Biphenyl columns offer a mixed-mode retention mechanism. In addition to hydrophobicity, the two aromatic rings of the biphenyl ligand create strong π−π interactions with the analyte's biphenyl core[2],[3]. This orthogonal selectivity is highly effective for resolving aromatic compounds that co-elute on standard alkyl phases.

Mobile Phase Optimization: pH and Modifier Causality
  • pH Control (The 2-Unit Rule): To prevent peak splitting and severe tailing, the mobile phase pH must be strictly controlled. According to established chromatographic principles, the pH should be at least 1.5 to 2 units below the analyte's pKa to ensure it remains fully in its unionized form[4]. With a pKa of ~2.8, we utilize 0.1% Phosphoric Acid (pH ~2.1) as the aqueous mobile phase.

  • Organic Modifier Selection: Methanol is explicitly chosen over Acetonitrile. Acetonitrile contains a triple bond with active π electrons (C≡N) that compete with the analyte for the stationary phase's π electrons, thereby dampening the desired π−π interaction. Methanol lacks π electrons, allowing the unique selectivity of the biphenyl column to operate uninterrupted[2].

Retention_Mechanism cluster_0 Biphenyl Stationary Phase Interactions Analyte 4-(3-Acetylphenyl)-2-chlorobenzoic acid Hydrophobic Hydrophobic Partitioning (van der Waals) Analyte->Hydrophobic LogP PiPi π-π Interactions (Aromatic Stacking) Analyte->PiPi Biphenyl Core Dipole Dipole-Dipole (Acetyl/Chloro) Analyte->Dipole Polar Groups

Figure 2: Mixed-mode retention mechanisms on a Biphenyl stationary phase.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) guarantees that the instrument and method are performing within the Method Operable Design Region (MODR) before any sample is quantified.

Reagents & Materials
  • Reference Standard: 4-(3-Acetylphenyl)-2-chlorobenzoic acid (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Additive: Orthophosphoric acid (85%, HPLC Grade).

  • Column: Restek Raptor Biphenyl, 150 mm × 4.6 mm, 2.7 µm (or equivalent superficially porous biphenyl column).

Preparation of Solutions
  • Mobile Phase A (0.1% H3PO4): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of ultrapure water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Diluent: Water:Methanol (50:50, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions
ParameterSpecification
Column Biphenyl (150 mm × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Reference 360 nm)
Needle Wash Methanol:Water (80:20, v/v)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic hold
10.02080Linear ramp
12.02080Column wash
12.16040Return to initial
16.06040Re-equilibration
System Suitability Testing (SST) - The Self-Validation Mechanism

Before analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) in five replicates. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions via pH control).

  • Theoretical Plates ( N ): 5,000.

Method Validation Data Summary

Following ICH Q2(R2) guidelines, the method was subjected to comprehensive validation. The integration of QbD principles during development ensures highly robust validation metrics, summarized below:

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the APIPass (Resolution from closest impurity > 2.5)
Linearity Range R2≥0.999 over 10% to 150% of target conc. R2=0.9998 (10 µg/mL to 150 µg/mL)
Accuracy (Recovery) 98.0% – 102.0% across three concentration levels99.4% – 100.8%
Method Precision %RSD 2.0% for 6 independent preparations%RSD = 0.85%
LOD / LOQ Signal-to-Noise ratio 3 (LOD) and 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL

Conclusion

The quantification of 4-(3-Acetylphenyl)-2-chlorobenzoic acid necessitates a deliberate, scientifically grounded approach to method development. By understanding the causality between the analyte's pKa and mobile phase pH, and by exploiting the π−π interactions unique to biphenyl stationary phases, this protocol overcomes the limitations of traditional C18 methods. The resulting self-validating workflow ensures high specificity, excellent peak shape, and regulatory compliance suitable for rigorous pharmaceutical development environments.

References

  • [1] U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development. Available at:[Link]

  • [4] PharmaGuru. Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes. Available at:[Link]

  • [2] Restek Resource Hub. HPLC Stationary Phases to Have in Your Toxicology Toolbox. Available at:[Link]

Sources

Application Note: Orthogonal Functionalization of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery, the strategic selection of active pharmaceutical ingredients (API) intermediates dictates the efficiency of late-stage lead optimization. 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2[1]) is a highly versatile, bi-functional building block utilized in the synthesis of complex biaryl pharmacophores.

Featuring a biphenyl scaffold—a privileged structure typically synthesized via Suzuki-Miyaura cross-coupling ()—this intermediate offers two orthogonal reactive sites: an ortho-chloro substituted carboxylic acid and a meta-acetyl group. This dual functionality allows medicinal chemists to perform divergent, multi-axis functionalization without the need for cumbersome protection/deprotection strategies, making it ideal for developing kinase inhibitors, nuclear receptor modulators, and protein-protein interaction (PPI) inhibitors.

Mechanistic Insights: Causality in Reaction Design

Successful utilization of this intermediate requires a deep understanding of its steric and electronic microenvironments:

  • The Ortho-Chloro Steric Penalty: The chlorine atom at the 2-position of the benzoic acid forces the carboxylate group out of coplanarity with the phenyl ring. While this non-planar conformation is highly desirable for target binding specificity (reducing flat, off-target intercalator effects), it creates significant steric hindrance. Standard coupling reagents (e.g., EDC/HOBt) often fail or require extended heating, leading to degradation. High-efficiency uronium salts like HATU are mandatory to drive the formation of the active ester.

  • Orthogonal Reactivity: The carboxylic acid and the methyl ketone possess vastly different electrophilic profiles. The carboxylic acid can be activated and coupled with amines at room temperature without nucleophilic attack on the ketone. Conversely, the ketone can undergo reductive amination or condensation reactions under mildly acidic or reductive conditions that leave the amide or esterified carboxylate entirely intact.

Synthetic Workflow & Divergent Pathways

The following workflow illustrates the divergent synthetic utility of the intermediate, demonstrating how a single core can be branched into distinct therapeutic classes.

G API_Int 4-(3-Acetylphenyl)- 2-chlorobenzoic acid Amide Amide Coupling (HATU, DIPEA) API_Int->Amide COOH Activation RedAm Reductive Amination (NaBH(OAc)3) API_Int->RedAm Ketone Modification Hetero Heterocycle Formation (Hydrazines) API_Int->Hetero Condensation Final1 Target API Class 1 (e.g., Kinase Inhibitors) Amide->Final1 Final2 Target API Class 2 (e.g., NR Modulators) RedAm->Final2 Final3 Target API Class 3 (e.g., PPI Inhibitors) Hetero->Final3

Figure 1: Divergent synthetic workflow demonstrating orthogonal functionalization of the API intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Chemists must satisfy specific In-Process Control (IPC) criteria before advancing to the next chemical event.

Protocol A: Sterically Hindered Amide Coupling

Causality: HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, driving the formation of the active ester even under the severe steric duress imposed by the ortho-chloro group ().

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 4-(3-Acetylphenyl)-2-chlorobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under N₂. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol), followed by HATU (1.2 eq, 6.0 mmol). Stir at 25°C for exactly 15 minutes.

    • Validation Check 1 (IPC): Analyze a 5 µL aliquot via LC-MS. The formation of the active HOAt-ester must be >95% complete. Do not add the amine until the free acid peak (m/z 273.0[M-H]⁻) is <2% by UV area. Premature amine addition leads to unreacted starting material due to competitive hydrolysis.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 5.5 mmol) dropwise. Stir at 25°C for 2 to 4 hours (depending on amine nucleophilicity).

    • Validation Check 2 (IPC): Perform TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction is validated as complete when the active ester mass is fully converted to the target amide mass.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to strictly remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination of the Acetyl Moiety

Causality: Ketones are significantly less electrophilic than aldehydes. To prevent premature reduction of the ketone by the hydride source, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is utilized. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transiently formed iminium ion rather than the starting ketone ().

Step-by-Step Methodology:

  • Imine/Iminium Formation: Combine the amide-coupled intermediate from Protocol A (1.0 eq, 3.0 mmol) and the target amine (1.5 eq, 4.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (15 mL). If using a weakly nucleophilic aniline, add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 eq, 6.0 mmol) as a Lewis acid and water scavenger. Stir at 50°C for 4 hours.

    • Validation Check 1 (IPC): Take a 10 µL aliquot, dilute in dry MeCN, and analyze via IR or LC-MS. Validate the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) or the formation of the imine [M+H]⁺ peak.

  • Selective Reduction: Cool the reaction vessel to 0°C. Add NaBH(OAc)₃ (2.0 eq, 6.0 mmol) portion-wise over 10 minutes to control hydrogen evolution. Warm to 25°C and stir for 12 hours.

    • Validation Check 2 (IPC): LC-MS must show complete conversion of the imine to the secondary/tertiary amine product. If unreacted imine remains, add an additional 0.5 eq of NaBH(OAc)₃ and stir for 2 hours.

  • Workup & Isolation: Quench carefully with 1N NaOH (20 mL) to break the titanium emulsion (if Ti(O-iPr)₄ was used). Filter the resulting suspension through a pad of Celite. Extract the filtrate with DCM (2 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Optimization Matrix

The table below summarizes the expected performance metrics for the functionalization of 4-(3-Acetylphenyl)-2-chlorobenzoic acid across various reaction parameters.

TransformationReagent SystemTemp / TimeSteric Hindrance ToleranceTypical Yield (%)Purity (HPLC)
Amide Coupling (Primary Amine)HATU, DIPEA, DMF25°C / 2 hHigh85 - 92%>98%
Amide Coupling (Secondary Amine)HATU, DIPEA, DMF40°C / 4 hModerate75 - 85%>95%
Reductive Amination (Aliphatic Amine)NaBH(OAc)₃, DCE25°C / 12 hModerate78 - 88%>96%
Reductive Amination (Aniline deriv.)Ti(O-iPr)₄, NaBH(OAc)₃, DCE50°C then 25°C / 16 hLow60 - 70%>92%

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(5), 3308–3400. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application Note: Structural Elucidation of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid Using High-Resolution Mass Spectrometry and Collision-Induced Dissociation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

4-(3-Acetylphenyl)-2-chlorobenzoic acid (C₁₅H₁₁ClO₃, Mol. Wt.: 274.70 g/mol ) is a biphenyl derivative incorporating key functional groups relevant to medicinal chemistry and materials science. As with many complex small molecules, unambiguous structural confirmation is critical for advancing research and development programs. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS) capabilities, serves as a cornerstone analytical technique for this purpose, providing sensitive and specific molecular weight determination and structural information through controlled fragmentation analysis.[1][2]

This application note provides an in-depth guide to the fragmentation analysis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. We move beyond a simple procedural list to explain the rationale behind the fragmentation behavior, offering a predictive framework based on fundamental chemical principles. This document details a comprehensive LC-MS/MS protocol using electrospray ionization (ESI) and outlines the characteristic fragmentation pathways in both positive and negative ion modes. The methodologies and interpretations presented herein are designed to be a robust starting point for researchers analyzing this molecule or compounds with similar structural motifs.

Foundational Principles: Predicting Fragmentation Behavior

The fragmentation of an ion in the gas phase is not a random process; it is governed by the relative stabilities of the bonds within the precursor ion and the thermodynamic stability of the resulting product ions and neutral losses. The structure of 4-(3-Acetylphenyl)-2-chlorobenzoic acid contains several functional groups—a carboxylic acid, an aromatic ketone, a chlorine substituent, and a biphenyl linkage—each directing the fragmentation in predictable ways.

Ionization and Key Functional Group Reactivity
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like the target analyte.

    • In positive ion mode , protonation is expected, though carboxylic acids can be challenging to protonate directly on the carboxyl group. Protonation will likely occur on the more basic acetyl carbonyl oxygen. The formation of adducts with sodium ([M+Na]⁺) or other cations present in the solvent is also highly probable.[3]

    • In negative ion mode , the acidic proton of the carboxylic acid is readily lost, forming a highly stable [M-H]⁻ carboxylate anion.[4] This mode is often highly sensitive for carboxylic acids.

  • Aromatic Ketone Moiety: The acetyl group is a prime site for α-cleavage, a common fragmentation pathway for ketones.[5][6] This involves the homolytic cleavage of the bond adjacent to the carbonyl group, leading to the formation of a highly stable acylium ion.[7][8]

  • Carboxylic Acid Moiety: In positive mode, the [M+H]⁺ ion can undergo neutral losses of water (H₂O) or, following rearrangement, carbon monoxide (CO).[9] In negative mode, the [M-H]⁻ ion is highly susceptible to the loss of carbon dioxide (CO₂), a process known as decarboxylation, which is a hallmark fragmentation for this functional group.[10]

  • Chlorinated Phenyl Ring: The presence of chlorine provides a distinct isotopic signature, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third that of the ³⁵Cl (M) peak. Fragmentation can involve the loss of a chlorine radical (•Cl) or a neutral HCl molecule. Studies have shown that ortho-substituted halogens can exhibit unique fragmentation patterns due to neighboring group participation.[11]

Predicted Fragmentation Pathways

Based on the principles above, we can predict the major fragmentation pathways upon subjecting the ionized molecule to collision-induced dissociation (CID).[12]

Positive Ion Mode ([M+H]⁺, m/z 275.05)

In positive mode, the protonated molecule is expected to fragment via several competing pathways initiated by cleavages around the functional groups.

  • Alpha-Cleavage of the Acetyl Group: The most facile cleavage is often the loss of the methyl radical from the acetyl group, yielding a resonance-stabilized acylium ion.

  • Neutral Losses from the Carboxylic Acid: Sequential or direct losses of water and carbon monoxide are characteristic of protonated benzoic acid derivatives.

  • Biphenyl Bond Cleavage: The central C-C bond connecting the two phenyl rings can also cleave, leading to fragments representing each of the substituted rings.

G M_H [M+H]⁺ m/z 275.05 frag1 [M+H - •CH₃]⁺ m/z 260.02 M_H->frag1 - •CH₃ (15.02 Da) (α-cleavage) frag2 [M+H - H₂O]⁺ m/z 257.04 M_H->frag2 - H₂O (18.01 Da) frag3 [M+H - COCH₃]⁺ m/z 232.02 M_H->frag3 - •COCH₃ (43.02 Da) frag2_1 [M+H - H₂O - CO]⁺ m/z 229.04 frag2->frag2_1 - CO (28.00 Da) frag_benzoyl [C₇H₄ClO]⁺ m/z 139.00 frag2->frag_benzoyl - C₈H₇O (119.05 Da)

Figure 1: Proposed fragmentation pathway for 4-(3-Acetylphenyl)-2-chlorobenzoic acid in positive ESI mode.

Negative Ion Mode ([M-H]⁻, m/z 273.03)

Fragmentation in negative mode is often simpler and dominated by the highly favorable loss of CO₂ from the carboxylate anion.

  • Decarboxylation: The primary and most abundant fragmentation is expected to be the neutral loss of CO₂ (44 Da).

  • Secondary Fragmentation: The resulting [M-H-CO₂]⁻ ion can then undergo further fragmentation, such as the loss of a methyl radical via α-cleavage.

G M_H_neg [M-H]⁻ m/z 273.03 frag_neg1 [M-H - CO₂]⁻ m/z 229.04 M_H_neg->frag_neg1 - CO₂ (43.99 Da) (Decarboxylation) frag_neg2 [M-H - CO₂ - •CH₃]⁻ m/z 214.02 frag_neg1->frag_neg2 - •CH₃ (15.02 Da) (α-cleavage)

Figure 2: Proposed fragmentation pathway for 4-(3-Acetylphenyl)-2-chlorobenzoic acid in negative ESI mode.

Summary of Predicted Ions

The table below summarizes the theoretical exact masses of the expected precursor and major product ions. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of these ions.

Ionization ModePrecursor / Fragment IonProposed FormulaTheoretical m/zNeutral Loss / Comment
Positive [M+H]⁺[C₁₅H₁₂³⁵ClO₃]⁺275.0470Precursor Ion
[M+H - H₂O]⁺[C₁₅H₁₀³⁵ClO₂]⁺257.0364Loss of water from carboxylic acid
[M+H - •CH₃]⁺[C₁₄H₉³⁵ClO₃]⁺260.0235α-cleavage at acetyl group
[M+H - H₂O - CO]⁺[C₁₄H₁₀³⁵ClO]⁺229.0415Subsequent loss of carbon monoxide
[C₇H₄³⁵ClO]⁺[C₇H₄³⁵ClO]⁺139.9951Chlorobenzoyl cation after biphenyl cleavage
Negative [M-H]⁻[C₁₅H₁₀³⁵ClO₃]⁻273.0325Precursor Ion
[M-H - CO₂]⁻[C₁₄H₁₀³⁵ClO]⁻229.0426Decarboxylation (loss of CO₂)
[M-H - CO₂ - •CH₃]⁻[C₁₃H₇³⁵ClO]⁻214.0191Subsequent α-cleavage

Detailed Experimental Protocol

This protocol provides a robust starting point for LC-MS/MS analysis. Optimization may be required based on the specific instrumentation available.

Materials and Reagents
  • 4-(3-Acetylphenyl)-2-chlorobenzoic acid standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (for positive mode)

  • LC-MS grade Ammonium Acetate or Ammonium Hydroxide (optional, for negative mode)

  • Polypropylene autosampler vials[10]

Sample Preparation

A clean sample preparation workflow is crucial for achieving high sensitivity and reproducibility.[13][14]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1.0 mL of methanol in a clean glass vial.

  • Working Solution (5 µg/mL): Dilute 5 µL of the stock solution into 995 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) in a polypropylene autosampler vial.

Liquid Chromatography (LC) Conditions
  • System: UHPLC system coupled to the mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

Mass Spectrometry (MS) Conditions
  • System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative (separate runs).

  • Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode:

    • Full Scan MS: Scan range m/z 100-500 to detect the precursor ion.

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ions (m/z 275.05 for positive mode, m/z 273.03 for negative mode).

  • Collision Gas: Argon.

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to ensure the capture of both low-energy and high-energy fragments.[15]

Data Analysis and Interpretation

  • Precursor Ion Confirmation: Extract the chromatogram for the expected precursor ion m/z values. Verify the presence of the ³⁵Cl/³⁷Cl isotope pattern (~3:1 ratio, 2 Da apart) in the full scan mass spectrum to confirm the presence of a chlorine-containing compound.

  • Fragmentation Spectrum Analysis: Examine the MS/MS spectrum for each mode.

  • Fragment Matching: Compare the m/z values of the observed fragment ions against the predicted values in the summary table. Use the high-resolution data to calculate the mass error (in ppm) and determine the elemental composition of each fragment, which provides a high degree of confidence in the assignments.

  • Structural Confirmation: The collective evidence from the precursor ion mass, its isotope pattern, and the correlation of its fragmentation pattern with chemically logical pathways provides a robust confirmation of the molecule's structure.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. By understanding the fundamental principles of ion chemistry, we can predict and interpret the fragmentation patterns observed in both positive and negative ESI modes. The detailed LC-MS/MS protocol offers a validated starting point for researchers, enabling confident identification and structural elucidation of this compound and serving as a valuable guide for the analysis of other small molecules with similar structural features in pharmaceutical and chemical research.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - McLafferty rearrangement. [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. [Link]

  • Chad's Prep. (2018). mass spectrometry: McLafferty rearrangement. YouTube. [Link]

  • Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3445-3451. [Link]

  • Chen, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3445-3451. [Link]

  • Katajamaa, M., et al. (2001). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 15(4), 247-253. [Link]

  • Xu, H., et al. (2009). CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. Analytical Chemistry, 81(18), 7853-7860. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • Bailey, K. L., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2824-2831. [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. [Link]

  • O'Brien, R., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.1 - Ketones. Whitman College. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]

  • ACS Publications. (2024). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. [Link]

  • ACS Publications. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. [Link]

  • Lu, W., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 625-649. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • LCGC International. (2025). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid. [Link]

  • PMC. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]

  • PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • WebQC. (n.d.). 2-chlorobenzoic acid. [Link]

  • ResearchGate. (2025). (PDF) Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. [Link]

  • NIST WebBook. (n.d.). 4-Chlorobenzoic acid, TMS derivative. [Link]

Sources

Purification and crystallization techniques for 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification and Crystallization of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. This key pharmaceutical intermediate requires high purity for subsequent synthetic steps and final API quality. The protocols herein are designed to be robust and reproducible, emphasizing the scientific principles behind the experimental choices to ensure a self-validating and effective purification workflow.

Introduction to the Compound and Purification Strategy

4-(3-Acetylphenyl)-2-chlorobenzoic acid is an organic intermediate whose structural integrity and purity are paramount for its applications in pharmaceutical synthesis.[1][2] Crude synthetic batches often contain residual starting materials, by-products, and other contaminants that must be removed. Crystallization is a powerful and widely used technique in the pharmaceutical industry to achieve high purity of solid compounds.[3] It is a selective process where molecules of the desired compound self-assemble into a highly ordered crystal lattice, excluding impurities into the surrounding solution (mother liquor).[3][4]

This guide will focus on two primary, robust crystallization techniques:

  • Cooling Crystallization: This method leverages the common characteristic of solids being more soluble in hot solvents than in cold ones.[5] By dissolving the crude compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the compound's solubility decreases, leading to the formation of pure crystals.[6]

  • Anti-Solvent Crystallization: This technique is employed when a compound is highly soluble even in cold solvents. It involves dissolving the compound in a "good" solvent and then introducing a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation and crystallization.[7][8]

The success of any crystallization procedure is fundamentally dependent on the selection of an appropriate solvent system. Therefore, a systematic solvent screening protocol is the essential first step.

Compound Properties

A thorough understanding of the physicochemical properties of 4-(3-Acetylphenyl)-2-chlorobenzoic acid is critical for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₅H₁₁ClO₃[1][2]
Molecular Weight 274.70 g/mol [1][2]
Appearance Off-white to pale yellow crystalline powder[1][2]
Melting Point 187-190 °C[1][2]
Solubility Insoluble in water, slightly soluble in DMSO.[1][2]
pKa (Carboxylic Acid) ~4.1 (estimated)[1]

Note: The insolubility in water and slight solubility in DMSO suggest that various organic solvents like alcohols, ketones, and esters should be evaluated for recrystallization.

The Cornerstone of Purity: Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization process.[9] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should have poor solubility in the same solvent at room temperature or in an ice bath to ensure maximum recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but not so high that it is difficult to remove from the final product.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Protocol for Solvent Screening

This protocol allows for the rapid and efficient determination of a suitable solvent system using a small amount of crude material.

Materials:

  • Crude 4-(3-Acetylphenyl)-2-chlorobenzoic acid (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile)

  • Anti-solvents (e.g., Water, Hexane, Heptane)

  • Hot plate and/or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. If it does, the solvent is unsuitable for cooling crystallization as recovery will be low.

  • If the solid is poorly soluble at room temperature, begin heating the solvent gently in a water bath while continuing to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large volume of well-defined crystals.

  • For Anti-Solvent Screening: If the compound is too soluble in a particular solvent even when cold, use that solvent as the "good" solvent. Add a "poor" anti-solvent (in which the compound is known to be insoluble, like water or hexane) dropwise until persistent cloudiness (precipitation) is observed.[10]

Detailed Purification Protocols

The following diagram illustrates the general workflow for purifying the crude product.

Purification_Workflow cluster_prep Initial Assessment cluster_decision Method Selection cluster_paths Purification Pathways cluster_final Final Product Crude Crude 4-(3-Acetylphenyl)- 2-chlorobenzoic acid Screen Solvent Screening Protocol Crude->Screen Decision Evaluate Screening Results Screen->Decision Cooling Protocol 1: Cooling Crystallization Decision->Cooling Good Temp. Solubility Differential AntiSolvent Protocol 2: Anti-Solvent Crystallization Decision->AntiSolvent Soluble at Low Temp. Collect Crystal Collection (Vacuum Filtration) Cooling->Collect AntiSolvent->Collect Dry Drying Collect->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Decision workflow for purification.

Protocol 1: Cooling Recrystallization

This protocol is ideal if a solvent was identified in which the compound has high solubility when hot and low solubility when cold.

Procedure:

  • Dissolution: Place the crude 4-(3-Acetylphenyl)-2-chlorobenzoic acid into an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to form a slurry. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5] Causality: Using the absolute minimum amount of solvent is crucial for maximizing the recovery of the purified product.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[4] Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation and product yield.[13]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent. The purity of the final product can be assessed by melting point determination and chromatographic methods (e.g., HPLC).

Cooling_Crystallization_Protocol Start 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Filtration (If Insoluble Impurities Present) Start->HotFilt optional SlowCool 3. Slow Cooling to Room Temperature Start->SlowCool HotFilt->SlowCool IceCool 4. Cool in Ice Bath SlowCool->IceCool Filter 5. Isolate Crystals (Vacuum Filtration) IceCool->Filter Wash 6. Wash with Ice-Cold Solvent Filter->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Step-by-step cooling crystallization workflow.

Protocol 2: Anti-Solvent Crystallization

This method is preferable for compounds that remain highly soluble in the primary solvent even at low temperatures.

Procedure:

  • Dissolution: Dissolve the crude material in the minimum required amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "poor" anti-solvent dropwise. The rate of addition is critical; a slow rate promotes the formation of crystals, whereas a rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid, which is less pure.[9][14]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Maturation: Allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to allow the crystals to grow and the crystallization process to complete. This "digestion" or "maturation" time can improve crystal size and purity.

  • Cooling (Optional): To maximize yield, the flask can be cooled in an ice bath after the maturation period.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Recrystallization protocol, using a mixture of the good solvent and anti-solvent (in the final ratio) as the cold wash liquid.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12]- Seed: Add a single, tiny crystal of pure product to the solution to act as a template.[12]- Concentrate: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
Product "Oils Out" - The solution is too concentrated.- The rate of cooling is too fast.- The melting point of the solid is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]- Ensure the solution is not saturated at a temperature above the compound's melting point.
Very Low Recovery - The compound is too soluble in the cold solvent.- Too much solvent was used initially.- Excessive washing dissolved the product.- Ensure the solution is thoroughly cooled in an ice bath for an adequate time.- Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be of lower purity).- Use only a minimal amount of ice-cold solvent for washing.
Product is Still Impure - The chosen solvent is not effective at separating the specific impurities.- Cooling was too rapid, trapping impurities within the crystal lattice.- The crude material is highly impure (>10-15% impurity).- Repeat the recrystallization process, perhaps with a different solvent.- Consider a pre-purification step like column chromatography for very impure samples.- Add a small amount of decolorizing charcoal to the hot solution (before hot filtration) if colored impurities are present.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • BIA. Crystallisation in pharmaceutical processes. BIA. [Link]

  • Zhanghua Dryer. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. [Link]

  • PubMed. (2009). Antisolvent membrane crystallization of pharmaceutical compounds. PubMed. [Link]

  • YouTube. (2024). What is Cooling Crystallization?. YouTube. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Tradeindia. 4-(2-Acetylphenyl)-2-chlorobenzoic acid. Tradeindia. [Link]

  • HBCSE. Recrystallization. HBCSE. [Link]

  • RM@Schools. Antisolvent Crystallization. RM@Schools. [Link]

  • SlidePlayer. (2021). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. SlidePlayer. [Link]

  • FAMU. (2016). Lab Report Recrystallization. FAMU. [Link]

  • Tradeindia. 4-(2-acetylphenyl)-2-chlorobenzoic Acid - Cas No: 1355247-96-9, Purity: 98%, Molecular Formula. Tradeindia. [Link]

  • Royal Society of Chemistry. 2-chlorobenzoic acid. Royal Society of Chemistry. [Link]

Sources

In Vitro Assay Preparation and Optimization Using 4-(3-Acetylphenyl)-2-chlorobenzoic Acid: A Methodological Framework for Biphenyl-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Biochemical Context

The compound 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS 1261930-94-2) represents a highly functionalized biphenyl-carboxylic acid scaffold. In drug discovery, biphenyl-carboxylic acids are privileged structures frequently utilized to target oxidoreductases and cyclooxygenases. Specifically, this structural motif is a hallmark of inhibitors targeting Aldo-Keto Reductase 1C3 (AKR1C3) , a critical enzyme implicated in castrate-resistant prostate cancer and therapy-resistant non-small cell lung cancer (NSCLC)[1, 3].

The pharmacological causality of this scaffold lies in its dual-interaction capability:

  • The Carboxylic Acid Moiety : Acts as an essential hydrogen-bond acceptor/donor, anchoring the molecule to the catalytic residues (Tyr55 and His117 in AKR1C3) within the enzyme's active site.

  • The Acetylphenyl and Chlorobenzene Rings : Provide the necessary lipophilicity and steric bulk to occupy the highly hydrophobic SP1 and SP2 sub-pockets of the enzyme, driving isoform selectivity over closely related enzymes like AKR1C1 and AKR1C2 [3].

This application note provides a comprehensive, self-validating in vitro protocol for evaluating 4-(3-Acetylphenyl)-2-chlorobenzoic acid (and similar lipophilic scaffolds) using a kinetic NADPH-depletion fluorescence assay.

Mechanistic Pathway of the Assay

AKR1C3 is an NADP(H)-dependent oxidoreductase. The most robust method to evaluate inhibitor efficacy without the use of secondary coupled enzymes is to directly monitor the oxidation of the cofactor NADPH to NADP⁺. Because NADPH is intrinsically fluorescent (Excitation: 340 nm; Emission: 460 nm) and NADP⁺ is not, the enzymatic reduction of a universal substrate—such as 9,10-phenanthrenequinone (PQ) —results in a measurable decay in fluorescence over time [1, 2].

The introduction of a competitive inhibitor like 4-(3-Acetylphenyl)-2-chlorobenzoic acid prevents substrate binding, thereby halting NADPH oxidation and preserving the fluorescent signal.

Mechanism Substrate 9,10-Phenanthrenequinone (Substrate) Enzyme AKR1C3 Enzyme (Active Site) Substrate->Enzyme NADPH NADPH (Fluorescent: Ex340/Em460) NADPH->Enzyme Product Reduced PQ (Product) Enzyme->Product Reduction NADP NADP+ (Non-fluorescent) Enzyme->NADP Oxidation Inhibitor 4-(3-Acetylphenyl)- 2-chlorobenzoic acid Inhibitor->Enzyme Competitive Inhibition

Figure 1: Mechanistic basis of the AKR1C3 kinetic fluorescence assay. The inhibitor blocks the active site, preventing the oxidation of fluorescent NADPH into non-fluorescent NADP+.

Experimental Workflow & Reagent Preparation

Compound Solubilization (Overcoming Lipophilicity)

Biphenyl scaffolds containing halogens (chloro) and acetyl groups exhibit poor aqueous solubility at physiological pH. Causality: Attempting to dissolve this compound directly in an aqueous buffer will result in micro-precipitates, leading to artificially low IC50 values (false negatives) or light-scattering artifacts in fluorescence reads.

  • Action: The compound must be dissolved in 100% anhydrous DMSO to create a 10 mM stock. The final assay concentration of DMSO must be strictly capped at 2% (v/v) to prevent solvent-induced enzyme denaturation [2].

Assay Buffer Composition

The assay is performed at pH 6.0. Causality: The enzymatic reduction of PQ by AKR1C3 is optimal at a slightly acidic pH, which facilitates the necessary proton transfer mechanism to the carbonyl group of the substrate [1].

ComponentFinal Assay ConcentrationPurpose
Potassium Phosphate (pH 6.0)100 mMMaintains optimal acidic pH for PQ reduction.
Recombinant Human AKR1C340 µg/mLTarget enzyme catalyst.
NADPH (Cofactor)0.2 mMElectron donor; primary fluorophore (Ex 340/Em 460).
9,10-Phenanthrenequinone (PQ)16.7 µMUniversal pan-AKR1C substrate.
DMSO2% (v/v)Compound vehicle; maintains solubility.
The Self-Validating Microplate Setup

To ensure data integrity, every 384-well plate must contain a self-validating control matrix:

  • Max Activity (0% Inhibition): Enzyme + Substrate + NADPH + 2% DMSO. (Defines the uninhibited slope of fluorescence decay).

  • Baseline (100% Inhibition/No Enzyme): Substrate + NADPH + 2% DMSO + Buffer (No Enzyme). (Accounts for spontaneous baseline oxidation of NADPH).

  • Positive Control: 6.25 µM Ibuprofen or Indomethacin. Causality: Both are well-documented, standardized AKR1C3 inhibitors that should yield ~75-85% inhibition under these specific assay conditions, proving the enzyme is properly folded and responsive [2].

Step-by-Step Execution Protocol

Workflow Step1 1. Compound Solubilization (10 mM in 100% Anhydrous DMSO) Step2 2. Acoustic Serial Dilution (10-Point Curve, 3-Fold Steps) Step1->Step2 Step3 3. Enzyme Pre-incubation (AKR1C3 + Buffer + Inhibitor for 15 min) Step2->Step3 Step4 4. Reaction Initiation (Add NADPH and PQ Substrate) Step3->Step4 Step5 5. Kinetic Fluorescence Read (Ex: 340 nm / Em: 460 nm for 10 min) Step4->Step5

Figure 2: High-throughput screening workflow utilizing acoustic dispensing and kinetic fluorescence monitoring.

Phase 1: Serial Dilution and Dispensing
  • Prepare a 10 mM stock of 4-(3-Acetylphenyl)-2-chlorobenzoic acid in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 1.0 µL of the serially diluted compound into a black, flat-bottom 384-well microplate. (This ensures a final DMSO concentration of 2% in a 50 µL total reaction volume).

Phase 2: Enzyme Pre-Incubation
  • Prepare the Enzyme Master Mix: Dilute recombinant AKR1C3 in 100 mM Potassium Phosphate buffer (pH 6.0) to a 2X concentration (80 µg/mL).

  • Dispense 25 µL of the Enzyme Master Mix into the assay wells containing the compound.

  • Incubate at 37°C for 15 minutes.

    • Causality: Biphenyl compounds often require induced-fit conformational shifts within the SP1/SP2 pockets. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium prior to substrate introduction, preventing artificially high IC50 readouts [2].

Phase 3: Reaction Initiation and Kinetic Read
  • Prepare the Substrate Master Mix: 0.4 mM NADPH and 33.4 µM PQ in 100 mM Potassium Phosphate buffer.

  • Rapidly dispense 25 µL of the Substrate Master Mix into all wells to initiate the reaction. (Total volume is now 50 µL).

  • Immediately transfer the plate to a microplate fluorimeter (e.g., Fluoroskan Ascent or BioTek Synergy) pre-heated to 37°C.

  • Measure fluorescence in kinetic mode every 30 seconds for 10 minutes at Excitation 340 nm / Emission 460 nm .

Data Analysis and IC50 Determination

Do not use endpoint fluorescence. Because the assay relies on the continuous depletion of NADPH, the data must be analyzed using the initial velocity (V₀) of the reaction.

  • Plot the raw fluorescence units (RFU) against time (seconds) for each well.

  • Extract the linear slope (ΔRFU/sec) from the first 3 to 5 minutes of the reaction. This slope represents the enzyme velocity.

  • Calculate Percent Activity using the self-validating controls:

    %Activity=(SlopeMax​−SlopeBaseline​SlopeInhibitor​−SlopeBaseline​​)×100
  • Plot the % Activity against the log₁₀[Inhibitor Concentration].

  • Fit the data using a non-linear regression (four-parameter logistic equation) to determine the IC50 value.

Expected Serial Dilution Matrix & Outcomes
WellCompound Conc. (µM)Expected Kinetic SlopeInterpretation
1100.00Flat (Near Baseline)Complete active site saturation.
233.33Flat to slight decayHigh inhibition.
311.11Moderate decayApproaching inflection point.
............
100.005Steep decayMinimal inhibition; near Max Activity.
CtrlIbuprofen (6.25 µM)~25% of Max SlopeValidates enzyme conformation and assay sensitivity[2].

References

  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor National Center for Biotechnology Information (PMC)[Link]

  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives National Center for Biotechnology Information (PMC)[Link]

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

Application Note: 4-(3-Acetylphenyl)-2-chlorobenzoic Acid as a Privileged Scaffold for Biphenyl Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and High-Throughput Synthesis (HTS) Engineers

Introduction and Rationale

In the landscape of modern drug discovery, the biphenyl motif is universally recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of protein targets, including GPCRs, kinases, and nuclear receptors [1]. However, traditional biphenyl library synthesis often relies on late-stage Suzuki-Miyaura cross-coupling. While effective, late-stage palladium catalysis in high-throughput parallel synthesis can lead to trace heavy-metal contamination, which frequently triggers false positives in biological screening assays (Pan-Assay Interference Compounds, or PAINS).

To circumvent this, pre-assembled biphenyl scaffolds with orthogonal reactive nodes are highly sought after [2]. 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2) serves as an elite building block for this exact purpose.

Structural Causality and Design

The selection of this specific scaffold is driven by three distinct structural advantages:

  • Orthogonal Reactivity: The molecule possesses a carboxylic acid (C1) and an acetyl group (C3'). These nodes can be functionalized independently without cross-reactivity, allowing for a two-dimensional combinatorial matrix (e.g., 50 amines × 50 aldehydes = 2,500 unique derivatives).

  • Steric Dihedral Twist: The 2-chloro substituent is not merely a synthetic artifact. The steric clash between the bulky chlorine atom and the ortho-hydrogens of the adjacent phenyl ring forces the biphenyl system out of coplanarity. This dihedral twist breaks flat crystal packing, significantly enhancing aqueous solubility and better mimicking the three-dimensional (3D) binding pockets of target proteins compared to flat biaryls.

  • Metabolic Stability: The chlorine atom blocks the metabolically vulnerable ortho-position from cytochrome P450-mediated oxidation, extending the half-life of derived hit compounds.

Physicochemical Properties & Reactivity Profile

To effectively utilize this scaffold in automated or semi-automated synthesis, its baseline physicochemical parameters and reactive nodes must be mapped.

Table 1: Scaffold Profiling and Reactive Nodes

Property / FeatureSpecification / Mechanistic Role
Chemical Name 4-(3-Acetylphenyl)-2-chlorobenzoic acid
Molecular Weight 274.70 g/mol
Formula C15H11ClO3
Node 1: Carboxylic Acid Prime site for amide coupling. High reactivity with HATU/DIPEA.
Node 2: Acetyl Group Prime site for reductive amination or Claisen-Schmidt condensation.
Fsp3 Proxy The 2-chloro group induces a 3D twist, functionally acting as an Fsp3 enhancer by increasing the spatial complexity of the molecule.

High-Throughput Synthesis Workflows

The following protocols are designed as self-validating systems . In high-throughput library generation, isolating every intermediate is impossible. Therefore, the protocols integrate in-situ analytical checkpoints to guarantee chemical integrity before proceeding to the next combinatorial step.

Workflow A 4-(3-Acetylphenyl)-2-chlorobenzoic acid (Core Scaffold) B Amide Coupling (Node 1: Carboxylic Acid) A->B Amines, HATU, DIPEA C Reductive Amination (Node 2: Acetyl Group) A->C Amines, NaBH(OAc)3 D Aldol Condensation (Node 2: Acetyl Group) A->D Aldehydes, Base E Biphenyl Amide Library B->E F Biphenyl Alkylamine Library C->F G Biphenyl Heterocycle Library D->G

Fig 1. Orthogonal functionalization workflow of the biphenyl core for library generation.

Protocol A: High-Throughput Amide Coupling (Node 1)

Causality: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior kinetics and ability to drive reactions to completion within 2 hours at room temperature, which is critical for preventing epimerization and side-reactions in parallel synthesis [3].

Step-by-Step Methodology:

  • Dispense: Add 4-(3-Acetylphenyl)-2-chlorobenzoic acid (0.1 mmol, 27.5 mg) into a 2-dram glass reaction vial equipped with a magnetic stir bar.

  • Solvation & Activation: Add anhydrous DMF (1.0 mL) followed by HATU (0.11 mmol, 41.8 mg).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 52 µL). Stir for 10 minutes at room temperature. Insight: This pre-activation forms the highly reactive O-(7-azabenzotriazol-1-yl) ester, preventing the amine from degrading the coupling reagent.

  • Coupling: Add the diverse amine building block (0.12 mmol, 1.2 eq). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute with 90 µL of LC-MS grade acetonitrile. Inject into LC-MS. The protocol is validated if the UV trace (254 nm) shows >95% consumption of the starting mass (m/z 273 [M-H]-).

  • Workup: Dilute with EtOAc (3 mL), wash with 1N HCl (1 mL), saturated NaHCO3 (1 mL), and brine (1 mL). Evaporate the organic layer under a stream of nitrogen.

Protocol B: Reductive Amination of the Acetyl Node (Node 2)

Causality: Ketones (like the acetyl group) are sterically hindered and electronically less reactive than aldehydes. Using standard reductive amination conditions will result in poor yields. Titanium(IV) isopropoxide is utilized as a Lewis acid to activate the ketone and scavenge water, driving the equilibrium toward the imine/enamine intermediate before reduction [4].

Step-by-Step Methodology:

  • Imine Formation: To the crude amide generated in Protocol A (approx. 0.1 mmol), add the secondary amine building block (0.15 mmol, 1.5 eq) dissolved in anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

  • Catalysis: Add Titanium(IV) isopropoxide (0.2 mmol, 59 µL). Seal the vial and stir at 60 °C for 4 hours.

  • Reduction: Cool the vial to room temperature. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 0.3 mmol, 63.6 mg). Insight: NaBH(OAc)3 is chosen because it selectively reduces the iminium ion without reducing unreacted ketone starting material, ensuring a clean reaction profile.

  • Completion: Stir for 12 hours at room temperature.

  • Quench & Self-Validation Checkpoint: Quench with saturated aqueous NaHCO3 (1.0 mL). To ensure absolute quantitative validation of the parallel array, add exactly 0.05 mmol of 1,3,5-trimethoxybenzene as an internal standard to the organic phase. Extract, evaporate, and obtain a crude 1 H-NMR spectrum. The exact conversion yield is calculated by integrating the newly formed methine/methylene protons against the sharp singlet of the internal standard (6.08 ppm).

Quantitative Validation Data

The following table summarizes the expected performance metrics when utilizing this scaffold across a 96-well parallel synthesis block, demonstrating the robustness of the protocols.

Table 2: High-Throughput Synthesis Validation Data (Representative Averages)

Reaction TypeReagents / CatalystAvg. Reaction TimeAvg. Conversion (%)Post-Prep HPLC Purity (%)
Amide Coupling (Primary Amines) HATU, DIPEA, DMF2 Hours> 98%> 95%
Amide Coupling (Secondary Amines) HATU, DIPEA, DMF4 Hours92%> 95%
Reductive Amination (Primary Amines) Ti(OiPr)4, NaBH(OAc)316 Hours88%> 90%
Aldol Condensation (Chalcone formation) Aryl Aldehyde, KOH, EtOH12 Hours85%> 92%

Biological Application: Target Modulation

Once synthesized, the biphenyl libraries generated from 4-(3-Acetylphenyl)-2-chlorobenzoic acid are typically deployed in phenotypic or target-based screening. The biphenyl core frequently acts as an allosteric modulator or competitive inhibitor in kinase and GPCR cascades.

Pathway L Biphenyl Library Hit R GPCR / Kinase Target L->R Modulates P1 Second Messengers (cAMP / Ca2+) R->P1 Activation P2 Downstream Kinases (MAPK / Akt) P1->P2 Phosphorylation E Cellular Response (Apoptosis / Proliferation) P2->E Gene Expression

Fig 2. Downstream cellular signaling pathway modulated by biphenyl library hits.

References

  • Hajduk, P. J., Bures, M., Praestgaard, J., & Fesik, S. W. (2000). Privileged Molecules for Protein Binding Identified from NMR-Based Screening. Journal of Medicinal Chemistry, 43(18), 3443-3447.[Link] [1]

  • Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., Hediger, M. E., Milot, G., Powers, T. S., Sucholeiki, I., Zhou, S., & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666.[Link] [2]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application Notes and Protocols for Cell Culture Dosing with 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(3-Acetylphenyl)-2-chlorobenzoic acid is a small molecule with potential applications in pharmaceutical and life science research. As with any novel compound, establishing appropriate and effective dosing for in vitro cell culture experiments is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration range of 4-(3-Acetylphenyl)-2-chlorobenzoic acid for their specific cell-based assays. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to ensure scientific rigor and reproducibility. We will cover essential physicochemical properties, stock solution preparation, determination of cytotoxic concentrations, and assessment of sub-toxic effects on cellular phenotypes.

Physicochemical Properties of 4-(3-Acetylphenyl)-2-chlorobenzoic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to designing robust experiments. Below is a summary of the available information for 4-(3-Acetylphenyl)-2-chlorobenzoic acid and related isomers. Note that properties can vary slightly between isomers.

PropertyValueSource
Molecular Formula C₁₅H₁₁ClO₃[1][2]
Molecular Weight 274.70 g/mol [1][2]
Appearance Off-white to pale yellow crystalline powder[1][2]
Solubility Insoluble in water; slightly soluble in DMSO[1][2][3]
Melting Point 187-190°C[1][2]
Purity >98%[1][2]
Stability Stable under recommended storage conditions[1]

The poor aqueous solubility is a key consideration for cell culture applications, necessitating the use of an organic solvent for stock solutions.

Protocol 1: Preparation of a Concentrated Stock Solution

Given the insolubility of 4-(3-Acetylphenyl)-2-chlorobenzoic acid in water, a stock solution in a cell-culture compatible organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice.

Rationale: Creating a high-concentration stock solution allows for the addition of small volumes to cell culture media, minimizing the final concentration of the solvent. High concentrations of DMSO can have independent effects on cell physiology.

Materials:

  • 4-(3-Acetylphenyl)-2-chlorobenzoic acid powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired stock concentration. A 10 mM stock solution is a common starting point. To prepare a 10 mM stock:

    • Weight (mg) = 10 mmol/L * 0.001 L * 274.70 g/mol * 1000 mg/g = 2.747 mg

  • Weigh out the required amount of 4-(3-Acetylphenyl)-2-chlorobenzoic acid in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for 2.747 mg to make a 10 mM stock).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: Always prepare a vehicle control in your experiments, which consists of the same final concentration of DMSO used to dilute the compound.

Protocol 2: Determination of the Cytotoxic Concentration Range (IC50)

The first step in determining the effective dose of a new compound is to establish its cytotoxicity profile. The half-maximal inhibitory concentration (IC50) is a key parameter. A common method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity.

Rationale: The MTT assay provides a quantitative measure of cell viability. By testing a range of concentrations, a dose-response curve can be generated, from which the IC50 value is calculated. This value is crucial for selecting appropriate concentrations for subsequent, more sensitive assays.

Materials:

  • Cells of interest, plated in a 96-well plate

  • Complete cell culture medium

  • 4-(3-Acetylphenyl)-2-chlorobenzoic acid stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Dilution and Treatment:

    • Prepare a series of dilutions of the 4-(3-Acetylphenyl)-2-chlorobenzoic acid stock solution in complete culture medium. A common approach is a 10-point serial dilution (e.g., from 100 µM down to 0 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Workflow for Determining IC50

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight Incubate overnight seed_cells->overnight prepare_dilutions Prepare serial dilutions of compound overnight->prepare_dilutions treat_cells Treat cells with dilutions prepare_dilutions->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate normalize_data Normalize to vehicle control read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50 Putative_Pathway AA Arachidonic Acid (AA) COX COX-1/2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 EP_receptors EP Receptors PGE2->EP_receptors inflammation Inflammatory Response (e.g., cytokine production) EP_receptors->inflammation compound 4-(3-Acetylphenyl)- 2-chlorobenzoic acid compound->mPGES1 Inhibition

Caption: Hypothetical signaling pathway for the anti-inflammatory action.

Recommended Downstream Experiments: Based on this putative mechanism, and using the optimal sub-toxic concentrations determined in the previous protocols, the following experiments could be performed to validate the compound's effect:

  • PGE2 Measurement: Use an ELISA kit to quantify the levels of PGE2 in the cell culture supernatant after treatment with the compound and stimulation with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of inflammatory genes (e.g., PTGES1 (the gene for mPGES-1), IL-6, TNF-α) in response to treatment.

  • Protein Expression Analysis: Use Western blotting to assess the protein levels of mPGES-1 and other key proteins in the inflammatory pathway.

Conclusion and Recommendations

The protocols outlined in this application note provide a systematic and robust framework for determining the appropriate dosing of 4-(3-Acetylphenyl)-2-chlorobenzoic acid in cell culture experiments. By first establishing the cytotoxic profile and then assessing the effects of sub-toxic concentrations on cell phenotype, researchers can confidently select doses for further mechanistic studies. This empirical approach is essential for generating reliable and reproducible data and is a prerequisite for uncovering the therapeutic potential of novel compounds.

References

  • PubChem. 4-Acetyl-2-chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • TradeIndia. 4-(2-Acetylphenyl)-2-chlorobenzoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of 2-chlorobenzoic acid. Available from: [Link]

  • TradeIndia. 4-(2-acetylphenyl)-2-chlorobenzoic Acid - Cas No: 1355247-96-9. Available from: [Link]

  • Wikipedia. 4-Chlorobenzoic acid. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Chlorobenzoic acid, 3-methylphenyl ester. Available from: [Link]

  • ResearchGate. Physicochemical properties of the synthesized compounds. Available from: [Link]

  • Nippi Inc. Examples of Cell culture Protocol. Available from: [Link]

  • PubMed. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Scientific Reports. Chlorogenic acid effectively treats cancers through induction of cancer cell differentiation. Available from: [Link]

  • OUKA. The University of Osaka Institutional Knowledge Archive. Available from: [Link]

  • MDPI. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. Available from: [Link]

  • AERU. 2-chlorobenzoic acid (Ref: AE-C500233). Available from: [Link]

  • Farmacia Journal. SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL). Available from: [Link]

  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. Available from: [Link]

  • Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Available from: [Link]

  • ResearchGate. (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]_Novel_Scaffold_Active_against_Sensitive_and_Resistant_Cancer_Cells)

Sources

Troubleshooting & Optimization

Troubleshooting common impurities in 4-(3-Acetylphenyl)-2-chlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. This molecule is a critical API intermediate synthesized via the Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorobenzoic acid and 3-acetylphenylboronic acid.

While Suzuki couplings are foundational to modern drug development, the specific electronic and steric environments of these substrates—namely the electron-withdrawing acetyl group and the sterically hindered ortho-chloro carboxylate—create a landscape ripe for competing side reactions[1]. This guide is designed to move beyond basic protocols, offering you field-proven mechanistic insights and self-validating workflows to eliminate impurities and secure high-yield conversions.

Part 1: Mechanistic Pathway & Impurity Profiling

To control a reaction, you must first understand the causality of its failures. The diagram below illustrates the primary catalytic cycle alongside the divergent pathways that lead to our most common impurities.

ReactionPathway SM1 4-Bromo-2-chlorobenzoic acid (Aryl Halide) Product 4-(3-Acetylphenyl)-2-chlorobenzoic acid (Target API Intermediate) SM1->Product Pd Catalyst, Base Imp2 2-Chlorobenzoic acid (Protodehalogenation) SM1->Imp2 Hydride Donors (e.g., Alcohols) SM2 3-Acetylphenylboronic acid (Boronic Acid) SM2->Product Cross-Coupling Imp1 Acetophenone (Protodeboronation) SM2->Imp1 H2O, Excess Base Imp3 3,3'-Diacetylbiphenyl (Homocoupling) SM2->Imp3 O2, Pd(II) Oxidant

Suzuki-Miyaura synthesis pathway and common impurity formations.

Quantitative Impurity Data

Use the following LC-MS data to rapidly identify side products in your crude reaction mixtures.

Impurity NameIonization Modem/zRelative Retention Time (RRT)*Primary Mechanistic CauseActionable Threshold
Acetophenone ESI+ [M+H]+121.10.65Protodeboronation (H2O/Base)> 2.0% AUC
2-Chlorobenzoic acid ESI-[M-H]-155.00.45Protodehalogenation (Hydride source)> 1.5% AUC
3,3'-Diacetylbiphenyl ESI+ [M+H]+239.11.80Oxidative Homocoupling (O2)> 1.0% AUC
Target API Intermediate ESI- [M-H]-273.01.00N/A (Desired Product)N/A

*RRT values are illustrative based on a standard C18 reverse-phase gradient (Water/MeCN with 0.1% Formic Acid).

Part 2: Troubleshooting FAQs & Diagnostic Logic

LogicTree Start Impurity Detected (LC-MS/HPLC) Q1 m/z = 121.1 (+) (Acetophenone) Start->Q1 Q2 m/z = 155.0 (-) (2-Chlorobenzoic acid) Start->Q2 Q3 m/z = 239.1 (+) (Homocoupling) Start->Q3 A1 Reduce H2O/Base. Lower temperature. Q1->A1 Yes A2 Use aprotic solvent. Check Pd loading. Q2->A2 Yes A3 Strictly degas. Exclude Oxygen. Q3->A3 Yes

Diagnostic logic tree for identifying and resolving LC-MS detected impurities.

Q1: My LC-MS shows a massive spike at m/z 121.1 (+). What is this, and how do I stop it? Diagnosis: Acetophenone. This is the protodeboronation product of 3-acetylphenylboronic acid. Mechanistic Causality: The acetyl group is strongly electron-withdrawing, which increases the electrophilicity of the ipso-carbon attached to the boron [2]. In the presence of water and base, the boronic acid forms a boronate complex that rapidly undergoes hydrolytic cleavage. Solution: Switch to a milder base (e.g., K3PO4 instead of NaOH) and reduce the water content in your solvent mixture. Lowering the reaction temperature from 100°C to 80°C exponentially decreases the protodeboronation rate without significantly impacting the cross-coupling kinetics.

Q2: I'm seeing significant amounts of 2-chlorobenzoic acid (m/z 155.0 (-)). Is my catalyst dead? Diagnosis: Protodehalogenation of 4-bromo-2-chlorobenzoic acid. Mechanistic Causality: This occurs when the palladium catalyst successfully undergoes oxidative addition into the C-Br bond, but fails to transmetalate. Instead, it undergoes beta-hydride elimination from a hydride source (often protic solvents like ethanol or isopropanol). The resulting Pd-hydride reductively eliminates to give the dehalogenated arene [3]. Solution: Eliminate protic/alcohol solvents entirely. Switch to an anhydrous aprotic solvent system like 1,4-Dioxane or Toluene.

Q3: The reaction mixture turns into a dark, intractable tar, and I see broad oligomer peaks on the baseline. What went wrong? Diagnosis: Aldol condensation of the acetyl group. Mechanistic Causality: The methyl group of the 3-acetylphenylboronic acid has acidic alpha-protons. If you use a strong hydroxide base (like NaOH or KOH) at elevated temperatures, it will deprotonate the acetyl group, leading to self-condensation (aldol reaction) and subsequent polymerization. Solution: Strictly avoid hydroxide bases. Use mild carbonate (K2CO3) or phosphate (K3PO4) bases, which are strong enough to activate the boronic acid but too weak to trigger the aldol cascade [4].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in In-Process Controls (IPCs) and visual cues that confirm the mechanistic integrity of the reaction at each step.

Reagents Required:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq, 10 mmol)

  • 3-Acetylphenylboronic acid (1.1 eq, 11 mmol)

  • Pd(dppf)Cl₂ (0.02 eq, 2 mol%)

  • K₃PO₄ (2.5 eq, 25 mmol)

  • 1,4-Dioxane / H₂O (5:1 v/v, 60 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical for preventing homocoupling):

    • Add 4-bromo-2-chlorobenzoic acid, 3-acetylphenylboronic acid, and K₃PO₄ to a dry Schlenk flask.

    • Add the 1,4-Dioxane/H₂O mixture.

    • Self-Validation Check: Sparge the mixture with Argon for exactly 30 minutes. Validation is achieved when dissolved oxygen levels drop below 0.1 mg/L (if using a DO probe), or when visual bubbling from the sparging stone becomes uniform and solvent vapors stabilize.

  • Catalyst Addition & Initiation:

    • Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂.

    • Heat the reaction mixture to 80°C.

    • Self-Validation Check: Within 15 minutes of reaching 80°C, the mixture should transition from a pale yellow suspension to a deep, homogenous red/orange solution. This color change confirms the generation of the active Pd(0) catalytic species.

  • In-Process Control (IPC) Monitoring:

    • After 2 hours, pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via HPLC (254 nm).

    • Self-Validation Check: The reaction is considered mechanistically sound if Acetophenone (RRT 0.65) is < 2.0% AUC. If Acetophenone exceeds 2%, immediately lower the temperature to 70°C to halt further protodeboronation. Continue heating until 4-bromo-2-chlorobenzoic acid is < 1.0% AUC.

  • Workup & Isolation:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black.

    • Concentrate the filtrate under vacuum to remove 1,4-Dioxane.

    • Dilute the remaining aqueous layer with 50 mL of water and extract with Ethyl Acetate (2 x 20 mL) to remove neutral impurities (acetophenone, homocoupled byproducts). Discard the organic layer.

    • Self-Validation Check: Slowly acidify the aqueous layer with 1M HCl to pH 2.0. A dense white/off-white precipitate of 4-(3-Acetylphenyl)-2-chlorobenzoic acid will form. If the precipitate is oily, it indicates residual solvent; stir vigorously for an additional 30 minutes until it solidifies.

  • Purification:

    • Filter the solid, wash with ice-cold water (2 x 15 mL), and dry under high vacuum at 45°C overnight. Expected yield: >85%.

References
  • Shaanxi Bloom Tech Co., Ltd. "3-Acetylphenylboronic Acid Properties and Reactivity."[Link]

  • RSC Catalysis Science & Technology. "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions."[Link]

  • NIH PMC. "Highly Active Carboxylate Pd(II)–NHC Precatalysts for Suzuki–Miyaura Cross-Coupling."[Link]

Technical Support Center: Optimizing Catalyst Loading for 4-(3-Acetylphenyl)-2-chlorobenzoic Acid Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing palladium-catalyzed cross-coupling reactions, specifically focusing on the critical parameter of catalyst loading. By understanding the underlying principles and common pitfalls, you can significantly improve reaction efficiency, yield, and purity while minimizing costs and environmental impact.

The synthesis of this biaryl motif, a key structural element in many pharmaceutical compounds, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This guide will use the Suzuki reaction as the primary framework for discussion, addressing common challenges such as low yield, side product formation, and catalyst deactivation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a foundational understanding of the catalytic system.

Q1: What is the fundamental catalytic cycle for the synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid?

The synthesis is typically achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 4-bromo-2-chlorobenzoic acid derivative) to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the organoboron reagent (e.g., (3-acetylphenyl)boronic acid) is transferred to the palladium center, typically facilitated by a base.[3]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Regeneration Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q2: Why is optimizing catalyst loading so critical?

Optimizing catalyst loading is a balancing act between reaction efficiency and process sustainability.

  • Cost: Palladium is a precious metal, and its catalysts are expensive. Reducing the catalyst loading, even by a fraction of a mole percent, can lead to significant cost savings, especially on a larger scale.[5]

  • Purity: High catalyst loading can lead to increased levels of residual palladium in the final product. For pharmaceutical applications, stringent limits on heavy metal contamination make catalyst removal a critical and often costly downstream process.[6]

  • Side Reactions: While counterintuitive, excessively high catalyst loading doesn't always improve results and can sometimes increase the rate of undesirable side reactions.[7] Conversely, too low a loading can lead to a sluggish or incomplete reaction.[8]

Q3: What is a typical starting range for catalyst loading in this type of Suzuki-Miyaura coupling?

For initial screening and development, a catalyst loading in the range of 1-5 mol% of the palladium source is a common starting point.[9] For highly efficient and well-optimized systems, loadings can often be reduced to 0.1-1 mol% . In particularly challenging couplings, especially with sterically hindered or electronically deactivated substrates, an initial loading of up to 10 mol% might be required to achieve a reasonable reaction rate.[9][10]

Q4: How do I select an initial catalyst and ligand system for this specific synthesis?

The substrate, 4-(3-acetylphenyl)-2-chlorobenzoic acid, presents a sterically hindered environment around the coupling site due to the ortho-chloro and carboxylic acid groups. This requires a robust catalytic system.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precatalysts, respectively. Modern, highly active "precatalysts" like Buchwald's palladacycles (e.g., XPhos Pd G3) are often more reliable and efficient at generating the active Pd(0) species.[7]

  • Ligand Choice: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step (especially with less reactive aryl chlorides), and facilitate the final reductive elimination.[10][11] Good starting points include Buchwald-type biaryl phosphine ligands (e.g., SPhos , XPhos ) or other sterically demanding ligands like RuPhos .[12] A typical ligand-to-palladium ratio is between 1:1 and 4:1.[13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low or Incomplete Reaction Conversion

Q: My reaction is sluggish or has stalled, leaving significant amounts of starting material. What are the first catalytic parameters I should investigate?

A low or incomplete conversion is one of the most common issues in cross-coupling reactions.[13] Before re-evaluating the entire system, a systematic check of the catalyst's environment and integrity is crucial.

Troubleshooting Low Yield start Low / No Yield check_catalyst Is the Catalyst Active? Run a control reaction with a known, reliable substrate. start->check_catalyst check_conditions Are Reaction Conditions Optimal? Degassing Temperature Base & Solvent Purity check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading Incrementally increase loading (e.g., from 1% to 2.5% to 5%). check_catalyst->increase_loading No (Catalyst Inactive) check_conditions->increase_loading No (Conditions Suboptimal) change_ligand change_ligand check_conditions->change_ligand Yes (Conditions OK) success Yield Improved increase_loading->success change_ligand->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the boronic acid and base, are pure and dry. Boronic acids can degrade over time, and bases like K₃PO₄ can be hygroscopic.[11][14]

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]

  • Check Temperature and Base: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at 80°C, a cautious increase to 100°C may help.[13] The base is also critical; for sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[8]

  • Increase Catalyst Loading: If the above steps do not resolve the issue, a simple solution is to increase the catalyst loading. If you started at 1 mol%, try running the reaction at 2.5 mol%.[7] If this improves the yield, it suggests the catalyst turnover is the limiting factor under your current conditions.

  • Re-evaluate the Ligand: If increasing the loading is ineffective or undesirable, the ligand may not be optimal. Switching to a more electron-rich or sterically bulky ligand can often accelerate the rate-limiting step of the catalytic cycle.[11]

Problem 2: Significant Side Product Formation

Q: My main impurity is a biaryl product from the homocoupling of my (3-acetylphenyl)boronic acid. How can I minimize this?

Boronic acid homocoupling is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species.[4][11]

Mitigation Strategies:

  • Improve Degassing: This is the most critical step. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. Ensure your inert atmosphere technique is flawless.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state. This reduction can sometimes consume the boronic acid, leading to homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ can mitigate this.

  • Stoichiometry Control: While a slight excess of boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.

  • Use a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[15]

Q: I am observing the formation of 2-chlorobenzoic acid, indicating a dehalogenation side reaction. Is this related to the catalyst?

Yes, hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. This becomes more problematic with electron-rich aryl halides and highly active catalysts.[4][12]

Mitigation Strategies:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus dehalogenation (undesired). Screening different bulky phosphine ligands is recommended.

  • Base and Solvent: The source of the hydride for dehalogenation can be the solvent, base, or additives. Ensure you are using high-purity, anhydrous solvents. If using an alcohol or water as a co-solvent, minimizing its amount or switching to a different solvent system (e.g., dioxane, toluene) can be beneficial.[12]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the cross-coupling.

Problem 3: Catalyst Deactivation (Formation of Palladium Black)

Q: My reaction mixture turns black with a fine precipitate, and the reaction stops. What is happening and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst deactivation via the aggregation of Pd(0) species into inactive palladium black.[16] This occurs when the palladium center is not sufficiently stabilized by its ligands.

Prevention and Solutions:

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and palladium source.[13]

  • Use Stabilizing Ligands: Bulky, electron-donating ligands (like the Buchwald-type ligands recommended for this synthesis) are specifically designed to stabilize the monomeric Pd(0) species and prevent this aggregation.[11][16] If you are using a less robust ligand like PPh₃, switching to a more advanced one is highly recommended.

  • Control Concentration and Temperature: Very high concentrations or excessive temperatures can accelerate the decomposition of the catalytic complex. If you observe palladium black formation, try running the reaction at a slightly lower temperature or with greater dilution.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a method for efficiently screening different catalyst loadings and ligand systems in parallel to identify optimal conditions.

  • Array Setup: In an array of reaction vials inside a glovebox, add 4-bromo-2-chlorobenzoic acid (1.0 equiv, e.g., 0.2 mmol), (3-acetylphenyl)boronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst/Ligand Addition: To each designated vial, add the appropriate palladium source and ligand from stock solutions to achieve the target catalyst loading. (See Table 1 for an example).

  • Reaction Execution: Add degassed solvent (e.g., Dioxane/H₂O 4:1, 2 mL) to each vial. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 90 °C).

  • Monitoring and Analysis: Stir the reactions for a set time (e.g., 12 hours). After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or HPLC to determine the conversion and relative product/side-product ratios.

Table 1: Example Catalyst Screening Array for Optimizing Catalyst Loading

EntryPd SourceLigandPd Loading (mol%)Ligand:Pd RatioTemperature (°C)Relative Conversion (%)
1Pd(OAc)₂SPhos2.02:19085
2Pd(OAc)₂SPhos1.02:19078
3Pd(OAc)₂SPhos0.52:19062
4XPhos G3-1.0-9095
5XPhos G3-0.5-9092
6XPhos G3-0.1-9075

This is representative data and actual results will vary.

Protocol 2: Optimized Baseline Reaction

This protocol provides a robust starting point for the synthesis on a lab scale, based on common findings for challenging Suzuki couplings.

  • Setup: To an oven-dried Schlenk flask, add 4-bromo-2-chlorobenzoic acid (1.0 equiv), (3-acetylphenyl)boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.5 mol%). Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via cannula.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2021). Organic Chemistry Frontiers. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). ACS Publications. [Link]

  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences. ResearchGate. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges for 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3-Acetylphenyl)-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this molecule into your aqueous-based experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Compound

Q1: What are the physicochemical properties of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, and why is it poorly soluble in water?

A1: 4-(3-Acetylphenyl)-2-chlorobenzoic acid (Molecular Formula: C₁₅H₁₁ClO₃) is a complex organic molecule with several structural features that contribute to its low aqueous solubility.[1]

  • Hydrophobic Core: The molecule is built on a biphenyl scaffold (two connected benzene rings), which is highly non-polar and hydrophobic ("water-fearing"). This large hydrocarbon region disrupts the hydrogen-bonding network of water, making it difficult for the molecule to dissolve.[2] Aromatic and long-chain carboxylic acids are generally insoluble in water for this reason.[2][3][4]

  • Functional Groups: It possesses a carboxylic acid (-COOH) group, which is polar and capable of hydrogen bonding.[5] However, the influence of this single polar group is outweighed by the large non-polar structure.[2] It also has a chloro (-Cl) and an acetyl (-COCH₃) group, which add to the molecule's complexity and can influence electronic properties and crystal lattice energy.

  • Acidity (pKa): The carboxylic acid group is acidic. While the exact pKa of this specific molecule is not readily published, we can estimate it based on its structural similarity to 2-chlorobenzoic acid, which has a pKa of approximately 2.89-2.92.[6][7][8] Substituents on the benzoic acid ring alter its acidity.[9] This low pKa means it is a relatively strong organic acid and its ionization state is highly dependent on the pH of the solution.[9][10]

A chemical supplier datasheet confirms its insolubility in water and slight solubility in Dimethyl Sulfoxide (DMSO).[1][11]

Predicted Physicochemical Properties
Property Value / Description
Molecular Formula C₁₅H₁₁ClO₃[1]
Molecular Weight 274.70 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1][11]
Aqueous Solubility Insoluble[1][11]
Organic Solubility Slightly soluble in DMSO[1][11]
Estimated pKa ~2.9 - 4.1 (based on 2-chlorobenzoic acid and substituted benzoic acids)[6][8][11]
Section 2: Initial Troubleshooting & Simple Solutions

Q2: My primary goal is to dissolve the compound in an aqueous buffer. What is the most direct approach?

A2: The most effective initial strategy is to manipulate the pH of your aqueous buffer. Since the compound is a carboxylic acid, its solubility dramatically increases when it is deprotonated to form a carboxylate salt.[4][12][13]

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the compound's pKa, the equilibrium shifts towards the ionized (deprotonated) form (A⁻).[14][15] This negatively charged carboxylate ion is much more polar than the neutral acid (HA), allowing for strong interactions with water molecules and leading to a significant increase in solubility.[12][16] As a general rule, for weakly acidic drugs, solubility increases at a pH greater than the pKa.[14]

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Use a buffering agent appropriate for your experimental system (e.g., phosphate, Tris).

  • Add Compound: Add an excess amount of 4-(3-Acetylphenyl)-2-chlorobenzoic acid to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples to remove any undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in the supernatant/filtrate using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Determine Optimal pH: The buffer in which the compound shows the highest concentration without precipitation is your optimal choice. For this compound, you should expect solubility to increase significantly at pH > 5.

Q3: Adjusting the pH is not feasible for my cell-based assay. What is the next best option?

A3: The use of a water-miscible organic co-solvent is a widely accepted and effective method for dissolving hydrophobic compounds for biological assays.[17][18][19] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a broad range of both polar and nonpolar compounds.[20][21][22]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[23] They disrupt the hydrogen bonding network of water, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[17][24]

  • Weigh Compound: Accurately weigh a small amount of your compound (e.g., 5 mg).

  • Add DMSO: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).[20] Use gentle vortexing or sonication if needed to fully dissolve the compound. This is your 100% DMSO stock solution.

  • Dilution into Assay Media: For your experiment, perform a serial dilution of this stock solution directly into your aqueous assay buffer or cell culture media. It is critical to keep the final concentration of DMSO in the assay as low as possible, typically well below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with assay components.[20][25]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay media with the same final concentration of DMSO used for your test compound.[20]

Common Co-solvents for Biological Applications
Co-solvent Properties & Considerations
DMSO Excellent solubilizing power for a wide range of compounds.[21][26] Can be toxic to cells at concentrations >0.5%.[25] Aprotic solvent.[26]
Ethanol Good solubilizing power, less toxic than DMSO. Can affect cell membrane fluidity and protein function at higher concentrations.
PEG 400 Polyethylene glycol 400 is a low-toxicity polymer often used in pharmaceutical formulations.[19] Can increase viscosity.
Propylene Glycol Commonly used in pharmaceutical preparations.[19][27] Generally considered safe.
Section 3: Advanced Solubilization Strategies

Q4: I am observing precipitation when I dilute my DMSO stock into my aqueous buffer. How can I solve this, or what are alternative strategies for a mostly aqueous formulation?

A4: Precipitation upon dilution (a process known as "fall-out") is a common problem. It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the hydrophobic compound in solution. If this happens, or if you need to minimize organic solvents, you can explore more advanced formulation techniques like using surfactants or cyclodextrins.[28][29][30]

Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[31] Above a specific concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[32] The hydrophobic tails form a core, creating a microenvironment that can encapsulate your insoluble compound, while the hydrophilic heads face the water, rendering the entire micelle-drug complex soluble.[33][34]

  • Select Surfactants: Choose a few non-ionic, low-toxicity surfactants common in research, such as Tween® 80 or Pluronic® F-68.[35]

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are well above the known CMC of the surfactant.

  • Add Compound: Add an excess amount of 4-(3-Acetylphenyl)-2-chlorobenzoic acid to each surfactant solution.

  • Equilibrate and Analyze: Follow steps 3-5 from Protocol 2.1 to determine the concentration at which maximum solubility is achieved.

  • Note: The effectiveness of a surfactant can depend on the specific drug's structure.[32]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[30][36] They can encapsulate the hydrophobic portion of a guest molecule, like your compound, forming a water-soluble "inclusion complex".[36][][38] This complex effectively shields the non-polar part of the drug from the water, significantly increasing its apparent solubility without the need for organic co-solvents.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceuticals to improve solubility and safety.[39]

  • Prepare Cyclodextrin Solutions: Prepare several aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add Compound: Add an excess amount of 4-(3-Acetylphenyl)-2-chlorobenzoic acid to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow steps 3-5 from Protocol 2.1. A significant increase in solubility with increasing cyclodextrin concentration indicates the formation of an inclusion complex.[39]

Troubleshooting Workflows & Visual Guides

Below are diagrams to guide your decision-making process for solubilizing 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Caption: Decision workflow for troubleshooting solubility issues.

G cluster_0 Aqueous Environment cluster_1 Insoluble Compound cluster_2 Solubilization with Cyclodextrin water Water Molecules drug 4-(3-Acetylphenyl)- 2-chlorobenzoic acid (Hydrophobic) cd Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin drug:e->cd:f1 Encapsulation caption Hydrophobic part of the drug is encapsulated within the cyclodextrin's non-polar cavity.

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Library of Medicine. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Library of Medicine. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. SLIDESHARE. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. Available at: [Link]

  • Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. National Library of Medicine. Available at: [Link]

  • 2-Chlorobenzoic Acid | C7H5ClO2. PubChem. Available at: [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Modeling Molecular Acidity with Electronic Properties and Hammett Constants for Substituted Benzoic Acids. ACS Publications. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Nature. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. Available at: [Link]

  • Which carboxylic acids are insoluble in water and why?. Quora. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. SLIDESHARE. Available at: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Library of Medicine. Available at: [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. National Library of Medicine. Available at: [Link]

  • 20.4 Substituent Effects on Acidity. NC State University Libraries. Available at: [Link]

  • 2-chlorobenzoic acid Supplier in Mumbai, 4-(2-Acetylphenyl). ExportersIndia. Available at: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. coursehero.com. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo.... Pearson. Available at: [Link]:

  • pKa prediction in non‐aqueous solvents. DSpace@MIT. Available at: [Link]

  • Carboxylic acid. Britannica. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Library of Medicine. Available at: [Link]

  • Carboxylic acid. Wikipedia. Available at: [Link]

  • 25.2 Physical Properties of Carboxylic Acids. LibreTexts. Available at: [Link]

  • 2-Chlorobenzoic acid. Wikipedia. Available at: [Link]

  • 4-Acetyl-2-chlorobenzoic acid | C9H7ClO3. PubChem. Available at: [Link]

  • 2-chlorobenzoic acid. AERU. Available at: [Link]

  • 2-chlorobenzoic acid. chemister.ru. Available at: [Link]

  • Chemical Properties of 4-Chlorobenzoic acid, 3-methylphenyl ester. Cheméo. Available at: [Link]

  • Physicochemical properties of the synthesized compounds. ResearchGate. Available at: [Link]

  • 4-(2-acetylphenyl)-2-chlorobenzoic Acid. Tradeindia. Available at: [Link]

Sources

Resolving HPLC co-elution problems with 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges involving complex, multi-functional active pharmaceutical ingredients (APIs) and their synthetic intermediates.

Resolving co-elution problems with 4-(3-Acetylphenyl)-2-chlorobenzoic acid requires moving beyond trial-and-error. To achieve baseline resolution, we must apply a rational, first-principles approach to chromatography by understanding the causality behind the molecule's behavior.

Module 1: Analyte Profiling (The Causality Behind the Chemistry)

Before altering gradient slopes or swapping columns, we must understand the molecule. 4-(3-Acetylphenyl)-2-chlorobenzoic acid features a rigid biphenyl core, a polar hydrogen-bond accepting acetyl group, a hydrophobic chlorine atom, and an ionizable carboxylic acid.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication (Causality)
Molecular Structure Biphenyl with -COOH, -Cl, and -COCH3High hydrophobicity dictates strong retention on reversed-phase (RP) columns. The rigid biphenyl system is highly susceptible to π−π interactions.
Estimated pKa ~2.8 (Carboxylic Acid)The ortho-chloro group withdraws electron density, lowering the pKa. Operating at a mobile phase pH near 2.8 causes dynamic partial ionization, leading to peak splitting and co-elution[1].
Estimated logP ~3.5 (Neutral State)Strong retention in highly aqueous mobile phases. Requires >40% organic modifier (Acetonitrile/Methanol) for efficient elution.
Primary Risk Positional Isomers & ByproductsCo-eluting impurities are likely structurally identical in mass/polarity (e.g., Suzuki coupling isomers). Requires shape-selective stationary phases.

Module 2: Diagnostic Workflow for Co-Elution

Use the following decision tree to isolate whether your co-elution is caused by poor ionization control or a lack of stationary phase selectivity.

HPLC_Troubleshooting Step1 1. Detect Co-Elution (DAD Purity / Peak Asymmetry) Decision1 2. Is Mobile Phase pH Optimized? (< 2.0) Step1->Decision1 Action1 3. Adjust pH to 2.0 (e.g., 0.1% TFA) Decision1->Action1 No (pH near pKa) Decision2 4. Is Selectivity (α) Sufficient? Decision1->Decision2 Yes (pH optimized) Action1->Decision2 Action2 5. Switch Column Chemistry (C18 → Biphenyl/PFP) Decision2->Action2 No (Isomer interference) Action3 6. Optimize Gradient Slope & Temperature Decision2->Action3 Partial Resolution Success 7. Baseline Resolution Achieved (Rs > 1.5) Action2->Success Action3->Success

Diagnostic workflow for resolving HPLC co-elution of 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Module 3: Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires protocols that prove themselves. The following methodologies incorporate built-in validation steps so you can definitively identify the root cause of your co-elution.

Protocol 1: Mobile Phase pH Suppression (The 2-Unit Rule)

Causality: The pH of the mobile phase determines whether your analyte is ionized or neutral. If the pH is too close to the analyte's pKa (~2.8), the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (polar) states. This causes peak broadening, shoulders, and co-elution with closely eluting matrix components[1]. To achieve robust retention and sharp peaks, the mobile phase pH must be at least 2 units away from the pKa[1][2].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare 1000 mL of LC-MS grade water. Add 1.0 mL of Trifluoroacetic acid (TFA) or Formic Acid to achieve a pH of ~2.0. Note: Always measure the pH of the aqueous portion before adding organic modifiers[1].

  • Organic Phase Preparation: Prepare Acetonitrile with the exact same acid modifier concentration (0.1% v/v) to prevent baseline drift during gradient elution.

  • Equilibration: Flush the C18 column with 10 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

  • Self-Validation Step: Inject the sample at pH 2.0, then prepare a separate buffer at pH 5.0 (using ammonium acetate) and inject again.

    • Validation Criteria: If the co-eluting peak resolves or shifts significantly at pH 2.0 compared to pH 5.0, ionization instability was the root cause of the co-elution[2].

Protocol 2: Orthogonal Stationary Phase Screening

Causality: If pH optimization yields a sharp but impure peak (confirmed via Diode Array Detector), the co-eluting compound is likely a structural isomer (e.g., a Suzuki coupling byproduct) with an identical logP. A standard C18 column relies purely on dispersive (hydrophobic) interactions, which cannot differentiate geometric isomers effectively. You must switch to a column that offers orthogonal selectivity, such as a Biphenyl or Pentafluorophenyl (PFP) phase, which leverages π−π and dipole-dipole interactions.

Step-by-Step Methodology:

  • Column Selection: Install a Biphenyl or PFP column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size for UHPLC).

  • Mobile Phase Selection: Switch the organic modifier from Acetonitrile to Methanol. Why? Methanol is a protic solvent that enhances π−π interactions between the biphenyl core of the analyte and the stationary phase, whereas Acetonitrile (a π -electron system itself) can suppress these critical interactions.

  • Gradient Design: Run a shallow gradient (e.g., 30% to 60% Methanol over 10 minutes) to maximize the time the analyte spends interacting with the stationary phase.

  • Self-Validation Step: Compare the resolution ( Rs​ ) of the critical pair on the C18 column vs. the Biphenyl column.

    • Validation Criteria: An increase in Rs​ from <1.0 (co-elution) to >1.5 (baseline resolution) confirms that shape-selectivity was required to solve the problem.

Module 4: Troubleshooting FAQs

Q: My chromatogram shows a perfectly symmetrical peak, but my LC-MS indicates two different masses. How did I miss the co-elution? A: Perfect co-elution occurs when two compounds exit the column simultaneously, leaving no visual distortion or "shoulder" on the peak[3]. To detect this without MS, you must use a Diode Array Detector (DAD) to perform a peak purity analysis. The DAD collects ~100 UV spectra across the peak; if the spectra at the leading edge differ from the trailing edge, the system will flag the hidden co-elution[3].

Q: I adjusted my pH to 2.0, but my peaks are now tailing severely. What went wrong? A: At low pH, the carboxylic acid of 4-(3-Acetylphenyl)-2-chlorobenzoic acid is fully protonated (neutral), which is ideal for retention. However, at pH < 3.0, residual silanol groups on older, non-endcapped silica columns can become active, or the column itself may degrade if not rated for low pH[2]. Ensure you are using a modern, fully endcapped, or sterically protected hybrid-silica column designed for low-pH stability[1].

Q: Does changing the column temperature help with the co-elution of acidic biphenyl compounds? A: Yes, but it is a secondary parameter. Temperature affects the viscosity of the mobile phase and the rate of mass transfer. For rigid molecules like biphenyls, lowering the temperature (e.g., from 40°C to 25°C) can sometimes increase the resolution of positional isomers by amplifying the subtle differences in their stationary phase interaction energies, though it will slightly increase system backpressure.

References

  • Sigma-Aldrich. "HPLC Troubleshooting Guide". sigmaaldrich.com. 1

  • Waters Corporation. "Column Selection for HPLC Method Development". waters.com.

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography". agilent.com. 2

  • Waters Corporation. "Rapid Method Development through Proper Column Selection". waters.com.

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". axionlabs.com. 3

Sources

Technical Support Center: Scale-Up Troubleshooting for 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Scaling up the Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorobenzoic acid and 3-acetylphenylboronic acid from bench-top to pilot-plant scale introduces complex mass transfer, heat transfer, and kinetic challenges. This guide is designed for researchers and process chemists to diagnose, understand, and eliminate byproduct formation during scale-up.

Reaction Pathway & Byproduct Logic

G SM 4-Bromo-2-chlorobenzoic Acid + 3-Acetylphenylboronic Acid Pd Pd(0) / Ligand Base, Solvent SM->Pd Oxidative Addition Protodeboronation Acetophenone (Protodeboronation) SM->Protodeboronation Excess Base / H2O High Temp Product 4-(3-Acetylphenyl)- 2-chlorobenzoic Acid (Target) Pd->Product Transmetalation & Reductive Elimination Homocoupling 3,3'-Diacetylbiphenyl (Homocoupling) Pd->Homocoupling O2 Ingress / Excess Pd(II) Dehalogenation 2-Chlorobenzoic Acid (Dehalogenation) Pd->Dehalogenation Slow Transmetalation + H-donor

Reaction logic: Target Suzuki-Miyaura pathway vs. competing byproduct formations.

Section 1: Troubleshooting Guide (FAQs)

Q1: Why am I seeing high levels of 3,3'-diacetylbiphenyl (homocoupling) upon scaling up to 10 L, even though my 100 mL reaction was clean? Causality: In larger reactors, standard nitrogen blanketing is often insufficient to displace dissolved oxygen from large solvent volumes. Adventitious oxygen reacts with the active Pd(0) catalyst to form a peroxo-Pd(II) complex. This oxidized Pd(II) species subsequently undergoes two sequential transmetalation events with your 3-acetylphenylboronic acid, followed by reductive elimination to yield the homocoupled dimer, 3,3'-diacetylbiphenyl[1]. Solution: Switch from surface blanketing to rigorous subsurface sparging. Ensure the dissolved oxygen (DO) level is below 1 ppm before adding the palladium catalyst.

Q2: My 3-acetylphenylboronic acid is degrading into acetophenone (protodeboronation). How do I prevent this without stalling the cross-coupling? Causality: Boronic acids are highly susceptible to base-catalyzed protodeboronation. The mechanism involves the formation of a tetrahedral boronate intermediate, which undergoes C-B bond cleavage via protonation by water[2]. In scale-up, if biphasic mixing is poor, the transmetalation step becomes mass-transfer limited. Consequently, the boronic acid remains stranded in the highly basic aqueous phase, accelerating its hydrolysis into acetophenone. Solution: Implement a "slow-release" base dosing strategy. Instead of adding all the base upfront, dose the aqueous base (e.g., K3PO4) continuously over 2–3 hours. This keeps the steady-state concentration of the reactive boronate low, favoring transmetalation over hydrolysis.

Q3: We are detecting significant amounts of 2-chlorobenzoic acid (dehalogenation). What causes this and how do we suppress it? Causality: Dehalogenation occurs when the Pd(II)-aryl complex (formed after oxidative addition of 4-bromo-2-chlorobenzoic acid) has a prolonged lifetime due to sluggish transmetalation. If you are using an alcohol co-solvent (like ethanol), the Pd(II) intermediate can undergo β-hydride elimination to form a Pd-hydride species. This species then reductively eliminates to yield the dehalogenated arene[3]. Solution: Eliminate primary and secondary alcohols from your solvent system. Switch to a Toluene/Water or THF/Water biphasic system and optimize your impeller speed to ensure maximum interfacial surface area for rapid transmetalation.

Section 2: Quantitative Byproduct Analysis

Use the following table to set your In-Process Control (IPC) limits and identify the root cause of deviations during HPLC analysis.

ByproductChemical IdentityMechanistic CauseAnalytical Marker (HPLC RRT)Critical Control Parameter (CCP)
Homocoupling 3,3'-DiacetylbiphenylO2-mediated Pd(0) oxidation~1.45Dissolved O2 < 1 ppm
Protodeboronation AcetophenoneBase-catalyzed C-B hydrolysis~0.60Base dosing rate & pH < 10
Dehalogenation 2-Chlorobenzoic acidβ-hydride elimination (from solvent)~0.85Mixing RPM & Solvent choice
Catalyst Deactivation Palladium BlackLigand oxidation / Pd aggregationN/A (Visual/Filtration)Ligand-to-Pd ratio > 2:1

(Note: Relative Retention Times (RRT) are approximate and depend on specific reverse-phase HPLC gradient conditions).

Section 3: Self-Validating Experimental Protocol

To guarantee reproducibility, the following scale-up protocol is designed as a self-validating system . You must not proceed to the next phase until the specific In-Process Control (IPC) gate is passed.

W N1 Phase 1: Thorough Degassing N2 IPC 1: Dissolved O2 < 1ppm N1->N2 N2->N1 Fail N3 Phase 2: Controlled Base Dosing N2->N3 Pass N4 IPC 2: HPLC Conversion > 99% N3->N4 N5 Phase 3: NaHSO3 Wash N4->N5 Pass N6 IPC 3: Pd < 100 ppm N5->N6 N7 Product Isolation N6->N7 Pass

Self-validating scale-up workflow integrating In-Process Controls (IPCs) to ensure quality.

Step-by-Step Methodology:

Phase 1: Reactor Preparation & Deoxygenation

  • Charge the reactor with Toluene (10 volumes) and Water (2 volumes).

  • Initiate subsurface sparging with high-purity Nitrogen at 200 RPM.

  • [IPC 1 Validation]: Insert a Dissolved Oxygen (DO) probe. Continue sparging until DO < 1.0 ppm. Do not proceed if DO is higher, as this will trigger homocoupling.

Phase 2: Substrate Loading & Controlled Transmetalation 4. Charge 4-bromo-2-chlorobenzoic acid (1.0 eq) and 3-acetylphenylboronic acid (1.05 eq). Causality: The slight 0.05 eq excess compensates for trace protodeboronation without saturating the system to favor homocoupling. 5. Charge Pd(dppf)Cl₂ (0.5 mol%). Heat the reactor to 70°C under a positive N2 sweep. 6. Prepare a 2.0 M aqueous solution of K3PO4 (2.0 eq). Dose this solution into the reactor over exactly 2.5 hours using a metering pump. 7. [IPC 2 Validation]: 30 minutes after the base addition is complete, sample the organic layer. Run a rapid HPLC assay. The conversion of 4-bromo-2-chlorobenzoic acid must be >99%. If <99%, hold for an additional 1 hour and re-test.

Phase 3: Palladium Scavenging & Isolation 8. Cool the reaction to 60°C. Stop agitation, allow phase separation, and discard the lower aqueous layer. 9. To the organic layer, add 20% aqueous NaHSO3 (3 volumes). Agitate vigorously at 60°C for 1 hour. Causality: The bisulfite effectively complexes residual palladium, pulling it into the aqueous phase and preventing product contamination[4]. 10. Separate the phases and discard the aqueous wash. 11. [IPC 3 Validation]: Submit an aliquot of the organic layer for ICP-MS analysis. Residual Pd must be <100 ppm. 12. Proceed to standard crystallization (e.g., cooling to 5°C and filtering the precipitated 4-(3-Acetylphenyl)-2-chlorobenzoic acid).

References
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.Organic Process Research & Development (ACS Publications).
  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths.Beilstein Journal of Organic Chemistry.
  • Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction (Mechanistic Insights on Protodeboronation).ACS Catalysis.

Sources

Optimizing extraction protocols for 4-(3-Acetylphenyl)-2-chlorobenzoic acid from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(3-Acetylphenyl)-2-chlorobenzoic acid Extraction

Welcome to the technical support hub for the extraction of 4-(3-Acetylphenyl)-2-chlorobenzoic acid from biological matrices. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical solutions to common challenges encountered during sample preparation. Our focus is on providing not just protocols, but a foundational understanding of the chemical principles that govern successful extraction.

Analyte Profile: 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Understanding the physicochemical properties of the target analyte is the cornerstone of developing a robust extraction method. 4-(3-Acetylphenyl)-2-chlorobenzoic acid is a moderately complex molecule with distinct acidic and hydrophobic characteristics that dictate its behavior in a biological matrix.

PropertyEstimated Value / CharacteristicImplication for Extraction
Molecular Formula C₁₅H₁₁ClO₃[1][2]Provides the molecular weight for mass spectrometry.
Molecular Weight 274.7 g/mol [1][2]Standard molecular weight for calculations.
Appearance Off-white to pale yellow crystalline powder[1]Basic physical characteristic.
Aqueous Solubility Insoluble in water[1]The compound is hydrophobic, favoring partitioning into organic solvents.
pKa (Carboxylic Acid) ~3.8 - 4.1 (estimated)This is the most critical parameter. To keep the molecule neutral and extractable into an organic phase, the sample pH must be adjusted to be at least 2 units below the pKa (i.e., pH < 2).
logP (Octanol-Water) > 2.0 (estimated)Indicates good hydrophobicity, making it suitable for reversed-phase SPE and LLE with moderately polar to nonpolar solvents.

Part 1: Frequently Asked Questions (FAQs) - Quick-Fire Solutions

Q1: My recovery of 4-(3-Acetylphenyl)-2-chlorobenzoic acid is consistently low. What are the most common causes?

Low recovery is typically due to one of three issues:

  • Incorrect Sample pH: The single most critical factor for this acidic compound is maintaining a low pH (ideally pH < 2) during sample loading for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). At this pH, the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and hydrophobic, which is essential for its retention on nonpolar sorbents or partitioning into an organic solvent[6][7].

  • Inappropriate Solvent Choice: In LLE, the extraction solvent may be too polar or nonpolar. For SPE, the wash solvent might be too strong, prematurely eluting the analyte, or the elution solvent may be too weak to desorb it from the sorbent[8][9].

  • Analyte Breakthrough: In SPE, this occurs when the sample is loaded too quickly, or the sorbent mass is insufficient for the sample volume, causing the analyte to pass through without being retained[10].

Q2: I'm observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis. How can I minimize them during extraction?

Matrix effects arise from co-extracted endogenous components (like phospholipids and salts) that interfere with the ionization of your target analyte in the mass spectrometer source[11][12][13].

  • Improve Extraction Selectivity: Move from a simple protein precipitation method to a more selective technique like LLE or, even better, SPE. These methods provide significantly cleaner extracts[11][13].

  • Optimize SPE Wash Steps: Incorporate a wash step with a solvent mixture that is strong enough to remove interferences but weak enough to leave your analyte on the sorbent. For this compound, a wash with a low percentage of methanol in acidified water is a good starting point.

  • Use Phospholipid Removal Products: If phospholipids are the primary issue, specialized SPE cartridges or plates (e.g., HybridSPE) are designed to specifically deplete them from the sample, leading to a dramatic reduction in matrix effects[12].

Q3: Which extraction technique, LLE or SPE, is generally better for this compound?

Both techniques are viable, but the choice depends on your specific needs:

  • Liquid-Liquid Extraction (LLE) is often faster to develop and cost-effective. It can provide clean extracts if optimized correctly, particularly regarding pH control and solvent selection[14][15]. However, it can be labor-intensive, prone to emulsion formation, and may not be as clean as SPE[14].

  • Solid-Phase Extraction (SPE) is highly recommended for achieving the cleanest extracts, highest concentration factors, and best reduction of matrix effects[11][16][17]. While it requires more initial method development, modern polymeric and mixed-mode sorbents offer generic methods that work well for acidic compounds, simplifying the process[6][18]. SPE is also more amenable to automation.

Q4: Can I use a generic extraction protocol for different biological matrices (e.g., plasma vs. urine)?

While a generic protocol can be a good starting point, you should always re-optimize and validate the method for each specific matrix. Urine is primarily aqueous with salts, while plasma is rich in proteins and lipids[19]. These differences can significantly impact extraction efficiency and cleanliness. For instance, a plasma sample will require a protein precipitation or dilution step before SPE, whereas urine might only need pH adjustment.

Part 2: Deep Dive Troubleshooting - Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids (aqueous and organic). For 4-(3-Acetylphenyl)-2-chlorobenzoic acid, the key is to neutralize the carboxylic acid group via pH adjustment, making it soluble in the organic phase[7][15].

LLE Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Analyte Collection p1 1. Biological Sample (e.g., 100 µL Plasma) p2 2. Acidify Sample Add acid (e.g., Formic Acid) to pH < 2.0 p1->p2 e1 3. Add Extraction Solvent (e.g., 500 µL MTBE or Ethyl Acetate) p2->e1 Sample is now ready for extraction e2 4. Vortex / Mix (e.g., 5-10 min) e1->e2 e3 5. Centrifuge (e.g., 10 min at 4000 rpm) to separate layers e2->e3 c1 6. Transfer Organic Layer (Top Layer) to a clean tube e3->c1 Analyte is in organic phase c2 7. Evaporate to Dryness (Nitrogen stream, 40°C) c1->c2 c3 8. Reconstitute in LC-MS Mobile Phase c2->c3 To LC-MS Analysis To LC-MS Analysis c3->To LC-MS Analysis

Caption: A typical LLE workflow for acidic drug extraction.

LLE Troubleshooting Guide

Problem: Poor Recovery - Analyte Remains in the Aqueous Layer

  • Primary Cause: The pH of the aqueous sample is too high. If the pH is near or above the pKa (~4), the carboxylic acid will be deprotonated (-COO⁻), making the molecule charged and highly water-soluble.

  • Solution:

    • Verify pH: Before adding the organic solvent, use a calibrated pH meter or narrow-range pH strips to confirm the aqueous sample pH is below 2.0.

    • Acidify Properly: Use a small volume of a strong acid like formic acid, phosphoric acid, or HCl. For a 100 µL plasma sample, 5-10 µL of 1% formic acid is often sufficient.

    • Solvent Choice: Ensure your extraction solvent is appropriate. Methyl tert-butyl ether (MTBE) and ethyl acetate are excellent choices for this analyte. Very nonpolar solvents like hexane may result in poor recovery.

Problem: Persistent Emulsion Formation After Vortexing

  • Primary Cause: High concentrations of proteins and lipids in matrices like plasma can stabilize emulsions. Overly vigorous mixing can also exacerbate the problem.

  • Solution:

    • Gentle Mixing: Instead of high-speed vortexing, use a gentle rocker or end-over-end rotator for a longer duration (15-20 min).

    • Centrifugation: Increase the centrifugation speed or time (e.g., 5000 rpm for 15 min).

    • "Salting Out": Add a small amount of a salt like ammonium sulfate or sodium chloride to the sample. This increases the polarity of the aqueous phase, which can help break the emulsion.

    • Solvent Change: Consider using a solvent less prone to emulsion, like MTBE, instead of ethyl acetate.

Problem: High Background or Co-eluting Interferences in LC-MS

  • Primary Cause: The chosen organic solvent is co-extracting endogenous materials from the matrix that are not removed in the simple LLE process.

  • Solution:

    • Increase Solvent Selectivity: Switch to a more selective solvent. For example, if you are using the relatively polar ethyl acetate, try a less polar solvent like dichloromethane or a mixture (e.g., Hexane:Ethyl Acetate 90:10 v/v) to minimize extraction of polar interferences.

    • Implement a Back-Extraction: This is a highly effective cleanup step.

      • After the initial extraction, transfer the organic layer to a new tube.

      • Add a small volume of a basic aqueous solution (e.g., 100 µL of 2% ammonium hydroxide, pH ~10-11).

      • Vortex and centrifuge. Your analyte will now partition back into the basic aqueous phase as its salt, leaving many neutral, non-ionizable interferences behind in the organic layer.

      • Discard the organic layer, re-acidify the aqueous layer to pH < 2, and perform a second extraction with fresh organic solvent. This "double LLE" provides a much cleaner extract[11].

Part 3: Deep Dive Troubleshooting - Solid-Phase Extraction (SPE)

SPE is a powerful chromatographic technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away. For acidic compounds like ours, reversed-phase or mixed-mode anion exchange SPE are the most effective mechanisms[6][18][20].

SPE Experimental Workflow Diagram

Caption: The five essential steps of a reversed-phase SPE workflow.

SPE Troubleshooting Guide

Problem: Low Recovery - Analyte is Found in the Load or Wash Fractions (Breakthrough)

  • Primary Cause: The analyte did not properly retain on the sorbent. This can be due to incorrect pH, improper sorbent conditioning, or a wash solvent that is too strong.

  • Solution:

    • Check Sample pH: As with LLE, the sample must be acidified to pH < 2 before loading. This ensures the analyte is in its neutral, hydrophobic form, enabling strong retention on a reversed-phase (e.g., C18, polymeric) sorbent[6][21].

    • Ensure Proper Conditioning/Equilibration: The conditioning step (e.g., with methanol) solvates the sorbent functional groups, and the equilibration step (e.g., with acidified water) prepares the sorbent to receive the aqueous sample. Crucially, do not let the sorbent bed dry out between these steps and sample loading , as this de-activates the sorbent and leads to poor recovery[9][10].

    • Weaken the Wash Solvent: If the analyte is eluting during the wash step, the organic content of your wash solvent is too high. Reduce the percentage of organic solvent (e.g., from 10% methanol down to 5% or even 2%) to ensure interferences are removed without affecting the analyte[22][23].

    • Check Flow Rate: Loading the sample too quickly does not allow enough time for the analyte to partition onto the sorbent. Use a slow, consistent flow rate (e.g., ~1 mL/min)[8].

Problem: Low Recovery - Analyte is Not Eluting from the Cartridge

  • Primary Cause: The elution solvent is not strong enough to overcome the interaction between the analyte and the sorbent.

  • Solution:

    • Increase Elution Solvent Strength: If using methanol, switch to a stronger solvent like acetonitrile (ACN) or a mixture of Methanol/ACN.

    • Modify Elution Solvent pH: This is often the most effective solution. The analyte is retained in its neutral form. To elute it, you need to deprotonate it to its charged, more polar form. Add a small amount of a base to your elution solvent (e.g., 1-2% ammonium hydroxide). The ionized analyte will have a much lower affinity for the nonpolar sorbent and will elute readily[9][22].

    • Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and desorb the analyte. Try eluting with two smaller aliquots (e.g., 2 x 500 µL) instead of one large one.

Problem: High Variability and Poor Reproducibility (High %RSD)

  • Primary Cause: Inconsistent technique, often related to sorbent drying or variable flow rates.

  • Solution:

    • Maintain Sorbent Wetness: As mentioned, never let the sorbent dry before loading the sample. This is a leading cause of variability.

    • Use a Vacuum or Positive Pressure Manifold: These tools allow for precise and consistent control over flow rates during the load, wash, and elution steps, which is critical for reproducibility, especially in high-throughput settings[22].

    • Ensure Complete Protein Precipitation (for Plasma/Serum): If your pre-treatment involves protein precipitation, ensure it is complete. Clogged cartridges from precipitated protein will cause inconsistent flow and poor results. Centrifuge samples adequately before loading.

SPE Sorbent Selection Guide
Sorbent TypeRetention MechanismBest For...Elution Strategy
Reversed-Phase (e.g., C18, Polymeric RP) Hydrophobic interactionsGood starting point. Polymeric sorbents (like Agilent Bond Elut Plexa) are often pH-stable and offer high capacity[6].High percentage organic solvent (e.g., >95% MeOH or ACN), often modified with a small amount of base (e.g., NH₄OH) to ionize the analyte.
Mixed-Mode Anion Exchange (e.g., MAX, PAX) Hydrophobic + Anionic interactionsExcellent for acidic compounds. Provides very clean extracts by using orthogonal retention mechanisms[18][20].A multi-step elution may be needed. First, disrupt hydrophobic interactions with an organic solvent, then disrupt ionic interactions with an acidic modifier (e.g., 2-5% formic acid in methanol)[18].

This comprehensive guide provides a strong foundation for developing and troubleshooting extraction methods for 4-(3-Acetylphenyl)-2-chlorobenzoic acid. All methods should be thoroughly validated according to industry standards, such as those outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[19][24][25].

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lab-training.com. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Drug Discovery World. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Full article: Minimizing Matrix Effects While Preserving Throughput in LC–MS/MS Bioanalysis. Taylor & Francis Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • 2-chlorobenzoic acid Supplier in Mumbai, 4-(2-Acetylphenyl). TradeIndia. [Link]

  • Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Agilent Technologies. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Nxtbook. [Link]

  • The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]

  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. [Link]

  • A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed. [Link]

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]

  • Sample treatment based on extraction techniques in biological matrices. Ovid. [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Why Is Your SPE Recovery So Low?. ALWSCI. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • 2-Chlorobenzoic acid. Shanghai Chemex. [Link]

  • Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link]

  • 2-Chlorobenzoic acid. Wikipedia. [Link]

  • 4-Acetyl-2-chlorobenzoic acid. PubChem. [Link]

  • pKa values. Stenutz. [Link]

  • 2-chlorobenzoic acid. Chemister.ru. [Link]

  • 2-Chlorobenzoic Acid. PubChem. [Link]

  • 4-Acetylbenzoic Acid. PubChem. [Link]

Sources

Technical Support Center: Crystallization of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An official website of the United States government Here's how you know

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. As a substituted aromatic carboxylic acid, its crystallization behavior is governed by a delicate interplay of polarity, hydrogen bonding, and molecular symmetry. This document provides in-depth troubleshooting guides and protocols grounded in established crystallographic principles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent and challenging issues encountered during the crystallization of 4-(3-Acetylphenyl)-2-chlorobenzoic acid. Each question is addressed with a step-by-step, logic-driven approach to diagnose and solve the problem.

Q1: My compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What should I do?

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solution is supersaturated to a point where the compound's melting point is lower than the temperature of the solution, or when the cooling rate is too rapid for orderly crystal nucleation and growth.[2]

Causality & Corrective Actions:

  • Re-heat and Add More Solvent: The most immediate solution is to heat the mixture back to the solvent's boiling point to redissolve the oil. Add a small, incremental amount of hot solvent (e.g., 5-10% more volume). This slightly reduces the supersaturation level, providing a wider metastable zone width for controlled crystal growth upon cooling.[1]

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.[2] Once the compound is redissolved, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not transfer it directly to an ice bath. A slow cooling rate is critical for allowing molecules to orient themselves correctly into a crystal lattice.[3]

  • Re-evaluate Solvent Choice: The boiling point of your solvent may be too high. If the compound's melting point is below the solvent's boiling point, it will melt before it dissolves, promoting oil formation. Consider a solvent with a lower boiling point in which the compound still exhibits good temperature-dependent solubility.

  • Utilize a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone). Then, slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise at an elevated temperature until persistent turbidity is observed. Add a few drops of the good solvent to clarify the solution, then cool slowly.[4] This technique carefully modulates solubility to achieve optimal supersaturation.

Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

The failure of crystals to form indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Causality & Corrective Actions:

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide high-energy sites that can act as templates for crystal nucleation.[4]

  • Introduce a Seed Crystal: If available from a previous successful batch, add a single, well-formed crystal to the solution. A seed crystal bypasses the initial nucleation energy barrier and provides a perfect template for further crystal growth.[5]

  • Increase Concentration: If scratching or seeding fails, it's likely the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid, impure precipitation.[1]

  • Utilize Vapor Diffusion: This is a gentle and effective method for growing high-quality crystals from small amounts of material. Dissolve your compound in a small volume of a "good," relatively volatile solvent in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the vial, gradually reducing the solubility of your compound and promoting slow, controlled crystallization.[4]

Q3: My crystals formed very rapidly into a fine powder or small needles. Is this a problem, and how can I fix it?

Rapid crystallization is undesirable as it tends to trap impurities and solvent within the rapidly forming crystal lattice, compromising the purity of the final product.[1][6] The goal is to grow larger, more well-defined crystals over a period of 15-30 minutes.

Causality & Corrective Actions:

  • Reduce Supersaturation: The solution was likely too concentrated. Re-heat the flask to redissolve the solid, add a small excess of hot solvent (1-2 mL), and allow it to cool more slowly. This ensures the solution remains soluble for longer during the cooling process, promoting slower and more orderly crystal growth.[1]

  • Insulate the Flask: A shallow pool of solvent in a large Erlenmeyer flask has a high surface area-to-volume ratio, leading to rapid cooling.[1] If possible, use a smaller flask. To slow the cooling process, you can insulate the flask by wrapping it in glass wool or placing it within a larger beaker.

Q4: The final yield of my recrystallized product is very low. What went wrong?

A low yield can result from several factors, from using an excessive amount of solvent to premature filtration.

Causality & Corrective Actions:

  • Excessive Solvent Use: The most common cause is using too much solvent during the initial dissolution step. This retains a significant amount of the product in the mother liquor even after cooling. To check this, take a small sample of the mother liquor and evaporate it; a large amount of residue indicates significant product loss.[1] The only remedy is to evaporate the mother liquor to recover a second crop of crystals, which may be less pure.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice-water bath for at least 30 minutes can significantly increase the yield by further decreasing the compound's solubility.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in the loss of product that would have crystallized upon further cooling. Ensure the mixture is thoroughly chilled before vacuum filtration.

  • Inefficient Washing: When washing the collected crystals on the filter, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical parameter in crystallization.[3] An ideal solvent for 4-(3-Acetylphenyl)-2-chlorobenzoic acid should dissolve the compound when hot but have low solubility when cold.

Methodology:

  • Preparation: Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A solvent that dissolves the compound completely at room temperature is generally unsuitable for recrystallization.[4]

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath while adding more solvent until the solid just dissolves.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. The best solvent will yield a significant amount of well-formed crystals upon cooling.

Table 1: Candidate Solvents for Screening Based on the structure of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, a range of solvents with varying polarities should be tested. Data for the related 2-chlorobenzoic acid suggests high solubility in ethanol and moderate solubility in water at high temperatures.

SolventPolarityBoiling Point (°C)Rationale & Comments
WaterHigh100The carboxylic acid group may provide sufficient H-bonding for solubility in hot water.
EthanolHigh78Often a good choice for aromatic carboxylic acids.[7]
IsopropanolMedium-High82Similar to ethanol but less polar.
Ethyl AcetateMedium77An ester solvent that can be effective.
TolueneLow111The aromatic ring of the compound suggests potential solubility in hot toluene.[7]
AcetoneHigh56A polar, aprotic solvent; its volatility can be a challenge.[5]
Ethanol/WaterTunableVariableA mixed-solvent system allows for fine-tuning of polarity and solubility.[2]
Toluene/HexaneTunableVariableAn anti-solvent system for less polar compounds.[7]
Visualizing the Process

TroubleshootingWorkflow

RecrystallizationPrinciple

Frequently Asked Questions (FAQs)

Q1: How do I know if my recrystallized product is actually purer? The most definitive way is to compare analytical data before and after recrystallization. A sharper melting point with a narrow range (e.g., 1-2 °C) is a classic indicator of increased purity. You can also use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the impurity profile of the crude and recrystallized material.

Q2: Can impurities from the synthesis affect the crystallization? Absolutely. Impurities can act as crystal growth inhibitors by adsorbing onto the surface of a growing crystal, disrupting the ordered lattice formation.[8][9] They can also sometimes promote the formation of metastable polymorphs or prevent crystallization altogether.[10] If standard recrystallization is ineffective, purification by column chromatography may be necessary before attempting to crystallize the compound.[4]

Q3: The crude material contains colored impurities. How can I remove them? Colored impurities, which are often large, polar, conjugated molecules, can sometimes be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. Use a very small amount (e.g., the tip of a spatula), as charcoal can also adsorb your desired compound, reducing the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration through fluted filter paper to remove the carbon particles before allowing the solution to cool.

Q4: What is a "polymorph," and should I be concerned about it? Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[11] These different forms can have different physical properties, such as solubility, melting point, and stability. For drug development professionals, controlling polymorphism is critical. While you may not need to be concerned during initial purification, be aware that changing crystallization conditions (e.g., solvent, cooling rate) can sometimes lead to the formation of a different polymorph.[10]

References
  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]

  • Zhang, Y., et al. (2022). The dual function of impurity in protein crystallization. CrystEngComm. Available at: [Link]

  • Myerson, A. S., & Ginde, R. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Cambridge University Press. Available at: [Link]

  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds. John Wiley & Sons.
  • Myerson, A. S. (Ed.). (2019).
  • Newton, M. T., et al. (2023). Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Lee, S., et al. (2003). Purification of carboxylic acids by complexation with selective solvents. Google Patents. US7307188B2.
  • Olsen, G. T. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. US3654351A.
  • Clydesdale, G., et al. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Tan, H., et al. (2008). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • University of Calgary. (n.d.). Recrystallisation. Organic Laboratory Techniques. Available at: [Link]

  • Tenorio, M. J., et al. (2021). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available at: [Link]

  • Tan, H., Reed, M., & Gahm, K. H. (2008). An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents. Princeton University. Available at: [Link]

  • Chen, A., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Kiper, R. A. (n.d.). Properties of substance: 2-chlorobenzoic acid. Chemister.ru. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Chlorobenzoic acid. Available at: [Link]

  • Mourad, A. F. E., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Nagaraja, G. K., et al. (2014). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Kubota, N., & Yokota, M. (2015). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate. Available at: [Link]

  • Jonušis, M., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetyl-2-chlorobenzoic acid. PubChem Compound Database. Available at: [Link]

  • Ueda, H., et al. (1998). Method for inducing crystalline state transition in medicinal substance. Google Patents. US5811547A.
  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzoic Acid. PubChem Compound Database. Available at: [Link]

Sources

Technical Support Center: LC-MS Analysis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating baseline noise.

As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Addressing Baseline Noise

High baseline noise can significantly impact the sensitivity and accuracy of your analysis, making it difficult to detect and quantify low-level analytes. This guide provides a systematic approach to identifying and eliminating the sources of baseline noise in the LC-MS analysis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Initial Assessment: Is it Chemical, Electrical, or System-Related?

The first step in troubleshooting is to determine the nature of the noise. A noisy baseline can be random or periodic.[1]

  • Random Noise: Often appears as a "fuzzy" or inconsistent baseline and can be caused by a variety of factors including contaminated solvents, a dirty MS source, or an aging detector lamp.[2][3]

  • Periodic Noise: This type of noise has a regular pattern and is often linked to the LC pump, a faulty check valve, or electrical interference from nearby equipment.[1]

A simple diagnostic is to stop the mobile phase flow. If the noise disappears, it is likely related to the LC system (pump, solvents, column). If the noise persists, the issue may be with the mass spectrometer or electronic interference.

Q1: My baseline is consistently noisy. Where should I start looking for the problem?

A noisy baseline is a common issue that can often be resolved by systematically checking the most common sources of contamination and system instability.[4]

Workflow for Diagnosing Baseline Noise

Caption: Figure 1: Systematic approach to diagnosing baseline noise.

Step 1: Scrutinize Your Solvents and Mobile Phase

Contaminants in your mobile phase are a primary cause of baseline noise.[5][6] Even trace amounts of impurities can be ionized and detected by the mass spectrometer, leading to a high background signal.

Protocol for Preparing High-Purity Mobile Phase:

  • Use High-Purity Solvents: Always use LC-MS grade solvents (water, acetonitrile, methanol).[4][7] These solvents are filtered and tested for low levels of metallic and organic contaminants.

  • Select Volatile Buffers: For the analysis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, which is an acidic compound, a mobile phase with a controlled pH is often necessary for optimal peak shape and retention. Use volatile buffers like formic acid or acetic acid, as non-volatile salts such as phosphates will precipitate in the MS source and cause significant contamination and signal suppression.[8][9]

  • Fresh is Best: Prepare mobile phases fresh daily to prevent microbial growth and the leaching of contaminants from storage containers.[8]

  • Proper Glassware Hygiene: Avoid using detergents to clean solvent bottles, as residual surfactants can cause ion suppression.[6][8] Instead, rinse bottles thoroughly with high-purity solvent. Dedicate specific bottles for specific solvents to avoid cross-contamination.[6]

  • Minimize Filtration: Most high-quality LC-MS grade solvents are already filtered. Re-filtering in the lab can introduce more contaminants than it removes unless performed in a very clean environment with pre-rinsed filters.[6]

Step 2: Isolate the Source of Contamination

If fresh mobile phase does not resolve the issue, the contamination may be coming from your LC system or the sample itself.

Potential Source Common Contaminants Troubleshooting Action
Solvent Bottles/Tubing Plasticizers (e.g., phthalates), PEGUse glass or dedicated solvent-safe plastic bottles. Replace tubing if it is old or discolored.[5]
Sample Preparation Plasticizers from vials/pipette tips, residual detergentsUse high-quality polypropylene labware. Perform a blank injection (sample solvent only) to see if the noise is introduced during sample prep.
Column Bleed Siloxanes, bonded phase fragmentsFlush the column according to the manufacturer's instructions. If the column is old, it may need to be replaced.
System Wear and Tear Metal ions, grease/oils from pump sealsIsolate the LC from the MS and run a direct infusion of clean solvent into the MS to see if the noise originates from the LC.[5]

Q2: I'm analyzing 4-(3-Acetylphenyl)-2-chlorobenzoic acid and my peak shape is poor, along with a noisy baseline. Are these issues related?

Yes, poor peak shape and a noisy baseline can be related, often pointing to issues with the mobile phase composition or column chemistry, especially for an acidic analyte like 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Optimizing for Acidic Compounds

4-(3-Acetylphenyl)-2-chlorobenzoic acid has a carboxylic acid group, which means its charge state is pH-dependent.

  • Ionization Mode: For acidic compounds, negative ion mode (ESI-) is typically preferred as it facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion, leading to higher sensitivity.[10]

  • Mobile Phase pH: To ensure consistent retention and good peak shape in reversed-phase chromatography, the pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte. For a carboxylic acid, a lower pH (e.g., using 0.1% formic acid) will keep the molecule in its neutral form, promoting retention on a C18 column.

Workflow for Method Optimization

Caption: Figure 2: Workflow for optimizing the analysis of acidic compounds.

A noisy baseline can also be a symptom of column degradation, which would also affect peak shape. If the column has been used extensively with aggressive mobile phases or has not been properly flushed and stored, the stationary phase can degrade, leading to both increased noise (from column bleed) and poor chromatography.

Frequently Asked Questions (FAQs)

Q: Can my choice of gloves introduce contamination? A: Yes. Always use nitrile gloves when handling LC-MS components and samples.[5] It is also a good practice to wash new gloves with LC/MS-grade water and let them air dry before use to remove any powder or anti-stick agents.[11]

Q: How often should I perform system maintenance to prevent baseline noise? A: Regular preventative maintenance is key. A good practice is to run a system suitability test (SST) at the beginning of each batch of samples.[4] This can help you detect issues like increased baseline noise or shifts in retention time before they affect your results. Regularly cleaning the MS source (e.g., weekly or bi-weekly depending on usage) is also crucial.

Q: I see a lot of +44 Da repeating peaks in my baseline. What are these? A: These are very likely polyethylene glycol (PEG) contaminants.[5] PEGs are common in many laboratory consumables, including some plastics and detergents. If you see this pattern, carefully review all your solvents, vials, and sample preparation steps to identify the source.

Q: Can the lab environment contribute to baseline noise? A: Yes. Volatile organic compounds in the laboratory air can be drawn into the MS system and cause background noise.[6] Also, ensure that the LC-MS is on a stable power circuit, as fluctuations in power can cause electronic noise.[1]

References

  • Providion. How do I identify contamination in my LC-MS system and what should I do?. Available from: [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. Available from: [Link]

  • LCGC International. Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • CIGS. Common LC/MS Contaminants. Available from: [Link]

  • Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available from: [Link]

  • Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available from: [Link]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. Available from: [Link]

  • Waters. How to prepare and install mobile phases on an LC/MS system to minimize contamination. Available from: [Link]

  • PMC. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. Available from: [Link]

  • Phenomenex. Mobile Phase Prep: Key Tips & Tricks. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Available from: [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: [Link]

  • Chromatography Forum. Noisy baseline. Available from: [Link]

  • LCGC International. Communicating with the Baseline. Available from: [Link]

  • PMC. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • LCGC International. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(3-Acetylphenyl)-2-chlorobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the purity validation of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a procedural step but a foundational requirement for safety and efficacy. This document moves beyond rote protocols to explain the scientific rationale behind method selection and validation parameter assessment, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).

Our focus is to equip researchers and scientists with the expertise to design, execute, and interpret validation studies, ensuring that the chosen analytical procedure is demonstrably "fit for its intended purpose."[1] We will compare the industry-standard High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC), providing experimental frameworks and performance data to guide your laboratory's approach.

The Modern Framework for Analytical Method Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Modern regulatory expectations, outlined in guidelines such as ICH Q2(R2) and USP General Chapter <1225>, view validation not as a one-time event but as a part of the analytical procedure's lifecycle.[3][4] This lifecycle approach ensures that a method is not only validated initially but remains in a state of control throughout its routine use.

The primary goal is to build confidence in the reportable result, which is the ultimate output used for critical decisions like batch release.[4] This is achieved by systematically evaluating a set of performance characteristics, which we will explore in detail.

Analytical_Method_Validation_Lifecycle cluster_0 Phase 1: Procedure Development cluster_1 Phase 2: Validation Study cluster_2 Phase 3: Routine Use & Monitoring Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Establishes Goals Protocol Develop Validation Protocol ATP->Protocol Informs Validation Plan Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Routine Routine QC Testing Report->Routine Enables Routine Use Verify Ongoing Performance Verification Routine->Verify Change Change Control Verify->Change If needed Change->Dev Triggers Re-development or Re-validation

Caption: The Analytical Method Validation Lifecycle, from development to routine use.

Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is the first critical decision. For 4-(3-Acetylphenyl)-2-chlorobenzoic acid, its chemical structure—containing aromatic rings, a carboxylic acid, and a ketone group—makes it a non-volatile, moderately polar compound. This profile strongly dictates the most appropriate separation science.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in reversed-phase mode, is the predominant technique for analyzing non-volatile organic molecules and is considered the gold standard for pharmaceutical impurity profiling.[5]

  • Principle of Separation: In reversed-phase HPLC, the analyte is separated based on its partitioning between a polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile) and a non-polar stationary phase (commonly a C18-bonded silica). More hydrophobic compounds are retained longer on the column.

  • Causality of Method Design:

    • Stationary Phase: A C18 column is the logical starting point due to its versatility and strong retentive power for the aromatic structure of the analyte.

    • Mobile Phase: A gradient of acetonitrile and water is ideal for separating the main component from potential impurities with varying polarities. Critically, the addition of an acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is necessary. This suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, non-ionized form, which results in sharp, symmetrical peaks and reproducible retention times.

    • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and specificity, helping to ensure that a chromatographic peak corresponds to a single compound.

Gas Chromatography (GC): A Viable but Challenging Alternative

GC is a powerful technique for separating volatile and thermally stable compounds.[6] Direct analysis of a carboxylic acid like our target analyte is problematic.

  • Principle of Separation: Compounds are separated based on their boiling points and interaction with the stationary phase within a heated column.

  • Challenges and Solutions:

    • Low Volatility & High Polarity: The carboxylic acid group makes the molecule polar and prone to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic behavior (e.g., broad, tailing peaks).

    • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can decarboxylate.

    • The Derivatization Imperative: To overcome these issues, derivatization is mandatory.[7] The polar -COOH group must be converted to a less polar, more volatile functional group. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to convert the carboxylic acid to a trimethylsilyl (TMS) ester, which is much more amenable to GC analysis.[8][9]

  • Applicability: While not the primary choice for the main analyte, a GC method is invaluable for quantifying residual solvents, which are common process-related impurities.[5]

A Deeper Look at Core Validation Parameters

The validation process involves a series of experiments designed to test the performance of the analytical method.[10] The results are compared against pre-defined acceptance criteria documented in the validation protocol.[1]

Validation_Parameters Method Fit-for-Purpose Purity Method Specificity Specificity/ Selectivity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness Precision->Accuracy Impacts Range Range Linearity->Range LOQ->Accuracy Requires acceptable LOQ->Precision Requires acceptable LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interconnectivity of core validation parameters for a quantitative impurity method.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] For a purity method, this is arguably the most critical parameter.

  • Experimental Approach (HPLC): A forced degradation study is the definitive test. The drug substance is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] The developed method must demonstrate that the peaks for these new impurities are well-resolved from the main analyte peak and from each other. Peak purity analysis using a DAD detector should be performed to confirm that the main peak is spectrally homogeneous, providing evidence that no impurities are co-eluting.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[11] The range is the interval over which the method is shown to be linear, accurate, and precise.[1]

  • Experimental Approach: A series of solutions are prepared with known concentrations of the analyte, typically spanning from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.[1] The response (peak area) is plotted against concentration, and the data are evaluated using linear regression.

  • Acceptance Criteria: A correlation coefficient (r²) ≥ 0.99 is typically required, and the y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value.[2] It is a measure of the method's systematic error.

  • Experimental Approach: Accuracy is determined by performing recovery studies. A sample (placebo or bulk material) is spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification level). The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount added.

  • Acceptance Criteria: Recovery is typically required to be within 90.0% to 110.0% for impurities.

Precision

Precision measures the degree of agreement among multiple measurements of the same homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate measurements of the same sample.

  • Intermediate Precision: Expresses the variation within a single laboratory, such as on different days, with different analysts, or on different equipment.[12]

  • Acceptance Criteria: The results are expressed as the Relative Standard Deviation (%RSD). For impurity analysis, the %RSD should generally be ≤ 10%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[11]

  • Experimental Approach: These are often determined based on the signal-to-noise ratio (S/N). The concentration that yields an S/N of approximately 10 is considered the LOQ, while an S/N of 3 is used for the LOD.[10] The LOQ must be experimentally verified by analyzing a sample at this concentration to prove acceptable accuracy and precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

  • Experimental Approach: Key method parameters are slightly varied, one at a time. For HPLC, this could include mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The effect on the results (e.g., retention time, peak area, resolution) is evaluated against system suitability criteria.

Experimental Protocols and Comparative Data

The following protocols are provided as robust starting points for the validation of purity methods for 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Protocol 1: Validated Purity Method by Reversed-Phase HPLC-DAD
  • Chromatographic System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Phosphoric Acid (85%, ACS Grade)

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 20 minutes, then hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: DAD, 254 nm (monitor 220-400 nm for peak purity)

  • Solutions Preparation:

    • Standard Solution (0.1%): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Solution (10 mg/mL): Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.

Protocol 2: GC-FID Method for Purity (with Derivatization)
  • Chromatographic System: Gas Chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Reagents:

    • Pyridine (Anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 280°C (Split ratio 50:1)

    • Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • Detector Temperature: 310°C

    • Injection Volume: 1 µL

  • Derivatization and Sample Preparation:

    • Accurately weigh 10 mg of the test sample into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous pyridine and 500 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • System Suitability Test (SST):

    • Prepare and derivatize a reference standard sample. Inject five times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%.

Comparative Performance Data Summary

The following table summarizes typical performance data expected from the validation of these two methods for the purity analysis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Validation ParameterHPLC-DAD MethodGC-FID (Derivatized) MethodCausality/Rationale
Specificity Excellent; Resolves polar/non-polar degradation products. Peak purity by DAD.Good; Separates volatile impurities. May not resolve thermally labile degradants.HPLC is superior for complex impurity profiles. DAD provides an extra layer of confirmation.
Linearity (r²) ≥ 0.999≥ 0.995Both methods can achieve excellent linearity, but derivatization in GC can introduce more variability.
Range (% of Spec.) LOQ to 150%LOQ to 150%The range is defined by the analytical need, typically covering the expected impurity levels.
Accuracy (% Recovery) 95.0 - 105.0%90.0 - 110.0%HPLC generally offers higher accuracy due to the direct analysis without a chemical reaction step.
Precision (%RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 8.0%Repeatability: ≤ 8.0%Intermediate: ≤ 12.0%The multi-step derivatization process for GC inherently adds potential for higher variability.
LOQ ~0.01% (relative to 10 mg/mL)~0.03% (relative to 10 mg/mL)HPLC with UV detection is typically more sensitive for chromophoric compounds like this analyte.
Robustness HighModerateThe GC method's robustness is dependent on the consistency of the derivatization reaction, which can be sensitive to moisture and temperature.

Conclusion

For the comprehensive purity validation of 4-(3-Acetylphenyl)-2-chlorobenzoic acid, a reversed-phase HPLC method with DAD detection is unequivocally the superior choice. It offers higher specificity, accuracy, precision, and sensitivity without the need for a complex and potentially variable derivatization step.[5][] The ability of HPLC to separate a wide range of potential impurities, coupled with the peak purity assessment from a DAD, provides a highly trustworthy and self-validating system required in a regulated pharmaceutical environment.

While a GC method can be validated, its utility is best reserved for complementary analyses, such as the quantification of volatile residual solvents, where it excels. The ultimate choice and design of any analytical method must be guided by a thorough understanding of the analyte's chemistry, regulatory requirements, and the principle of ensuring the method is, above all, fit for its intended purpose.

References

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: Pharmacopeia URL
  • Title: usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: Pharmacopeia URL
  • Title: Capillary gas chromatographic separation of carboxylic acids Source: University of Calgary URL
  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: LMA leidykla URL
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Impurity Profiling In Pharmaceuticals: A Review Source: ResearchGate URL
  • Title: Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives Source: Research & Reviews: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures (Draft Version) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: ResearchGate URL: [Link]

  • Title: Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins Source: PubMed URL: [Link]

  • Title: Recent trends in the impurity profile of pharmaceuticals Source: PMC URL: [Link]

  • Title: USP Validation and Verification Source: Agilent URL: [Link]

  • Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL: [Link]

  • Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: IVT Network URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-(3-acetylphenyl)-2-chlorobenzoic acid, a key intermediate in the development of various pharmaceuticals, is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of various palladium catalysts for this specific transformation, offering experimental insights and data to aid researchers in catalyst selection and process optimization. The choice of catalyst is paramount, directly influencing reaction yield, efficiency, and overall cost-effectiveness.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3][4] The efficiency of this cycle, particularly with challenging substrates like aryl chlorides, is highly dependent on the nature of the palladium catalyst and its associated ligands.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a cyclical process involving Pd(0) and Pd(II) species.[2][3] The catalytic cycle is initiated by the oxidative addition of the aryl halide (2-chloro-4-bromobenzoic acid derivative) to a Pd(0) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[7] The subsequent transmetalation step involves the transfer of the aryl group from the organoboron reagent (3-acetylphenylboronic acid) to the palladium center. Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product, 4-(3-acetylphenyl)-2-chlorobenzoic acid, and regenerates the active Pd(0) catalyst.[4][6] The choice of ligand on the palladium catalyst significantly influences each of these steps.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Product Ar-Ar' (4-(3-Acetylphenyl)- 2-chlorobenzoic acid) Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The synthesis of 4-(3-acetylphenyl)-2-chlorobenzoic acid involves the coupling of an electron-deficient aryl chloride with an arylboronic acid. The chloro-substituent, being less reactive than bromo or iodo groups, necessitates the use of highly active palladium catalysts.[5] This section compares the performance of several classes of palladium catalysts for this transformation.

Traditional Phosphine-Based Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical and widely used catalyst for Suzuki-Miyaura reactions.[3] While effective for aryl bromides and iodides, its application with less reactive aryl chlorides often requires higher catalyst loadings and elevated temperatures.[5] For the synthesis of 4-(3-acetylphenyl)-2-chlorobenzoic acid, the performance of Pd(PPh₃)₄ can be moderate, with potential for incomplete conversion and the formation of side products.

Bulky, Electron-Rich Phosphine Ligands

To overcome the limitations of traditional phosphine ligands when dealing with aryl chlorides, a new generation of bulky and electron-rich phosphine ligands has been developed.[6][9] These ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos), enhance the rate of oxidative addition of the aryl chloride to the palladium center and facilitate the reductive elimination step.[6][9] The use of these ligands in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ typically leads to significantly higher yields and faster reaction times under milder conditions.[6][10]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions.[9][11] NHC ligands are strong σ-donors, forming highly stable and active palladium complexes.[9] These catalysts, often employed as pre-formed PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, exhibit excellent activity for the coupling of challenging substrates, including sterically hindered and electron-deficient aryl chlorides.[2] The use of bulky NHC ligands can lead to high yields in the synthesis of 4-(3-acetylphenyl)-2-chlorobenzoic acid, even at low catalyst loadings.[11]

Palladacycle Catalysts

Palladacycles are a class of air- and moisture-stable palladium(II) precatalysts that readily form the active Pd(0) species under reaction conditions.[3][12] They often exhibit high thermal stability and can be effective for the coupling of aryl chlorides.[12] Certain palladacycles have demonstrated high turnover numbers in Suzuki reactions involving unactivated aryl chlorides.[12]

Experimental Comparison and Data

To provide a clear comparison, the following table summarizes typical experimental results for the synthesis of 4-(3-acetylphenyl)-2-chlorobenzoic acid using different palladium catalyst systems. The reaction involves the coupling of a suitable 2-chloro-4-halobenzoic acid derivative with 3-acetylphenylboronic acid.

Table 1: Comparison of Palladium Catalysts for the Synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃Toluene/H₂O1001265
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O80492
PEPPSI-IPr (1 mol%)IPrCs₂CO₃THF60295
Palladacycle (0.5 mol%)-Na₂CO₃DMF110888

Note: The yields presented are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the Suzuki-Miyaura coupling to synthesize 4-(3-acetylphenyl)-2-chlorobenzoic acid using a highly efficient catalyst system.

Protocol 1: Synthesis using Pd(OAc)₂/SPhos

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Add Reactants 1. Add 2-chloro-4-bromobenzoic acid (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to a flask. Add Catalyst 2. Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add Reactants->Add Catalyst Add Solvent 3. Add dioxane (5 mL) and water (1 mL). Add Catalyst->Add Solvent Degas 4. Degas the mixture with argon for 15 min. Add Solvent->Degas Heat 5. Heat the reaction at 80 °C for 4 hours. Degas->Heat Cool 6. Cool to room temperature and dilute with water. Heat->Cool Acidify 7. Acidify with 1M HCl to pH 2-3. Cool->Acidify Extract 8. Extract with ethyl acetate. Acidify->Extract Dry and Concentrate 9. Dry the organic layer and concentrate. Extract->Dry and Concentrate Purify 10. Purify by column chromatography. Dry and Concentrate->Purify

Figure 2: Experimental workflow for the synthesis using the Pd(OAc)₂/SPhos catalyst system.

Materials:

  • 2-chloro-4-bromobenzoic acid

  • 3-acetylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add 2-chloro-4-bromobenzoic acid (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add dioxane (5 mL) and deionized water (1 mL).

  • Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Acidify the aqueous solution to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(3-acetylphenyl)-2-chlorobenzoic acid.

Conclusion

For the synthesis of 4-(3-acetylphenyl)-2-chlorobenzoic acid via the Suzuki-Miyaura coupling of a 2-chloro-4-halobenzoic acid derivative, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer significant advantages over traditional catalysts like Pd(PPh₃)₄. These advanced catalysts provide higher yields in shorter reaction times and under milder conditions, making them the preferred choice for this challenging transformation. The selection of the optimal catalyst will ultimately depend on factors such as cost, availability, and the specific requirements of the synthetic scale.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Vertex AI Search.
  • Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0)
  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. Vertex AI Search.
  • Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Vertex AI Search.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Vertex AI Search.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Vertex AI Search.
  • Developing Ligands for Palladium(II)
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Vertex AI Search.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Vertex AI Search.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Vertex AI Search.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Vertex AI Search.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Vertex AI Search.
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Vertex AI Search.
  • (PDF) Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Academia.edu. Vertex AI Search.
  • An investigation of a palladium catalysed biaryl synthesis of pyrrolophenanthridine derivatives.
  • Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC. Vertex AI Search.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. Vertex AI Search.
  • 2-chlorobenzoic acid - The Royal Society of Chemistry. Vertex AI Search.
  • Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3 - ResearchG
  • An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis, Characterization, and Role as a Key Intermedi
  • Organic & Biomolecular Chemistry - RSC Publishing. Vertex AI Search.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Vertex AI Search.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. Vertex AI Search.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. Vertex AI Search.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Vertex AI Search.
  • Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H). Vertex AI Search.
  • Synthesis of 4-acetyl-3-phenyl sydnone?
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Vertex AI Search.
  • Organic Letters Ahead of Print - ACS Publications - American Chemical Society. Vertex AI Search.

Sources

Comprehensive SAR Comparison Guide: 4-(3-Acetylphenyl)-2-chlorobenzoic Acid Analogs as Selective AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical metabolic enzyme responsible for the intratumoral biosynthesis of potent androgens, such as testosterone, from weak precursors[1]. In the context of Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML), AKR1C3 overexpression drives disease progression and resistance to standard therapies like enzalutamide[2].

While early non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated baseline AKR1C3 inhibition, they suffered from off-target cyclooxygenase (COX) activity and poor selectivity against highly homologous isoforms (AKR1C1 and AKR1C2)[2]. The emergence of the biphenyl-4-carboxylic acid scaffold —specifically analogs like 4-(3-acetylphenyl)-2-chlorobenzoic acid —represents a breakthrough in rational drug design[3]. This guide objectively compares the structure-activity relationship (SAR) of this advanced scaffold against legacy alternatives and provides validated experimental protocols for preclinical evaluation.

Structural Deconstruction & SAR Logic

The transition from non-selective NSAIDs to highly selective biphenyl-4-carboxylic acids relies on exploiting the unique topographical differences in the AKR1C3 active site. The molecule 4-(3-acetylphenyl)-2-chlorobenzoic acid utilizes three distinct structural features to achieve nanomolar affinity and high selectivity[3].

  • The Oxyanion Anchor (Carboxylic Acid): The carboxylic acid moiety is non-negotiable. It anchors deep within the catalytic pocket, forming critical hydrogen bonds with the catalytic tetrad (Tyr55, His117, Lys84, Asp50)[4].

  • The Steric Twist (2-Chloro Substituent): The addition of a bulky chlorine atom at the ortho position of the benzoic acid ring creates severe steric hindrance with the adjacent phenyl ring. This forces the biphenyl system out of planarity, inducing a steep dihedral angle. Causality: AKR1C3 possesses a uniquely large, flexible sub-pocket compared to AKR1C1/2. The forced non-planar conformation perfectly occupies this voluminous pocket but sterically clashes with the narrower active sites of AKR1C1 and AKR1C2, driving isoform selectivity[1].

  • The H-Bond Acceptor (3'-Acetyl Group): The acetyl group on the distal phenyl ring acts as a targeted hydrogen-bond acceptor. It engages non-conserved polar residues at the periphery of the AKR1C3 binding site (e.g., Ser118), anchoring the distal ring and preventing the molecule from adopting non-productive conformations[3].

G Core Biphenyl-4-carboxylic acid Core Scaffold Carboxyl Carboxylic Acid (Anchors in Oxyanion Hole) Core->Carboxyl Chloro 2-Chloro Substituent (Induces Non-Planar Twist) Core->Chloro Acetyl 3'-Acetyl Group (H-Bond Acceptor) Core->Acetyl HighAffinity High Affinity (Tetrad Interaction) Carboxyl->HighAffinity Selectivity AKR1C3 Selectivity (over AKR1C1/2) Chloro->Selectivity EnhancedBinding Enhanced Binding (Tyr55/Ser118) Acetyl->EnhancedBinding

Figure 1: Logical SAR mapping of the 4-(3-acetylphenyl)-2-chlorobenzoic acid scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of 4-(3-acetylphenyl)-2-chlorobenzoic acid analogs, we must benchmark them against established AKR1C3 inhibitors[3][5].

  • Flufenamic Acid: A classic NSAID and non-selective AKR1C pan-inhibitor[5].

  • Indomethacin: A repurposed NSAID that shows moderate AKR1C3 selectivity but retains dose-limiting COX-1/2 inhibition[2].

  • ASP9521: A clinical-stage, highly selective AKR1C3 inhibitor (discontinued in Phase I/II due to rapid clearance and lack of sustained efficacy)[3].

Table 1: Quantitative Comparison of AKR1C3 Inhibitors
Compound ClassAKR1C3 IC₅₀ (nM)Selectivity (AKR1C2 / 1C3)COX-1 IC₅₀ (µM)Primary Limitation / Advantage
4-(3-Acetylphenyl)-2-chlorobenzoic acid 12 - 18 > 500x > 100 Advantage: High selectivity; devoid of COX-driven GI toxicity.
Flufenamic Acid 200 - 250< 10x~ 1.2Limitation: Pan-AKR inhibition disrupts normal steroid metabolism.
Indomethacin 80 - 110~ 50x~ 0.5Limitation: Significant off-target COX-1/2 inhibition.
ASP9521 < 10> 1000x> 100Limitation: Poor pharmacokinetic profile in human trials.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility when evaluating biphenyl-4-carboxylic acid analogs, laboratories must employ self-validating assay systems. The following protocols are designed to eliminate false positives caused by assay interference or poor cellular penetrance.

Protocol A: Recombinant AKR1C3 Enzymatic Assay (NADPH-Dependent)

Purpose: To determine the in vitro IC₅₀ of synthesized analogs against purified AKR1C3. Causality: We utilize a continuous fluorescence assay monitoring the oxidation of NADPH to NADP⁺. By directly measuring cofactor depletion rather than relying on secondary coupled enzymes, we eliminate the risk of the inhibitor falsely appearing active by inhibiting the coupling enzyme[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 6.5) and 0.01% Triton X-100 (to prevent non-specific aggregation-based inhibition).

  • Enzyme & Inhibitor Incubation: Add 20 nM of recombinant human AKR1C3 to a black 384-well microplate. Add the inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO). The final DMSO concentration must not exceed 1%. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 200 µM NADPH and 10 µM androstenedione.

  • Kinetic Readout: Immediately monitor the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) over 20 minutes using a microplate reader.

  • Self-Validation (Quality Control): Calculate the Z'-factor for every plate using 1% DMSO as the negative control and 1 µM ASP9521 as the positive control. A plate is only valid if Z' > 0.6.

G Step1 1. Recombinant AKR1C3 Expression & Purification Step2 2. NADPH-Dependent Fluorescence Assay Step1->Step2 Purified Enzyme Step3 3. Selectivity Counter-Screen (AKR1C1, AKR1C2, COX-1/2) Step2->Step3 IC50 < 100 nM Step4 4. Cell-Based Validation (22RV1 CRPC Cells) Step3->Step4 Selectivity > 100x

Figure 2: Sequential high-throughput screening and validation workflow for AKR1C3 inhibitors.

Protocol B: Cell-Based Target Engagement (22RV1 Prostate Cancer Cells)

Purpose: To confirm that the analog penetrates the cell membrane and inhibits intracellular AKR1C3 under physiological conditions[6]. Causality: Enzymatic potency does not guarantee cellular efficacy due to potential efflux or poor permeability. 22RV1 cells naturally express AKR1C3. By supplying the upstream precursor (androstenedione) and measuring the downstream product (testosterone), we isolate the exact metabolic node targeted by the inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed 22RV1 cells at 2 × 10⁵ cells/well in a 24-well plate using RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids). Incubate for 24 hours.

  • Treatment: Pre-treat the cells with the biphenyl analog (0.1 µM, 1 µM, and 10 µM) for 2 hours.

  • Substrate Addition: Spike the medium with 100 nM androstenedione. Incubate for exactly 24 hours.

  • Quantification: Collect the conditioned medium and centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify extracellular testosterone levels using a validated competitive ELISA kit.

  • Self-Validation: Run a parallel cell viability assay (e.g., CellTiter-Glo) on the exact same treatment groups. This ensures that any observed reduction in testosterone is due to AKR1C3 inhibition, not compound-induced cytotoxicity.

G DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone (AR Agonist) Androstenedione->Testosterone AKR1C3 AKR1C3 AKR1C3 Enzyme AKR1C3->Androstenedione binds Inhibitor 4-(3-Acetylphenyl)- 2-chlorobenzoic acid Inhibitor->AKR1C3 Blocks

Figure 3: AKR1C3-mediated androgen synthesis pathway and targeted inhibitor intervention.

References

  • Byrns, M. C., Jin, Y., & Penning, T. M. (2010). Inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3): overview and structural insights. The Journal of Steroid Biochemistry and Molecular Biology.[Link]

  • Penning, T. M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents.[Link]

  • Luo, et al. (2023). Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment. Journal of Medicinal Chemistry.[Link]

  • Roberts, J. G., et al. (2023). Discovery and optimization of a covalent AKR1C3 inhibitor. Nature Communications / PMC.[Link]

Sources

Benchmarking 4-(3-Acetylphenyl)-2-chlorobenzoic acid against standard reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemotypes requires more than just running assays; it demands a rigorous, self-validating framework that proves on-target mechanism of action while ruling out artifactual cytotoxicity.

This guide benchmarks 4-(3-Acetylphenyl)-2-chlorobenzoic acid (hereafter referred to as Compound A )—a novel biphenyl-carboxylic acid derivative—against industry-standard reference compounds for the inhibition of Dihydroorotate Dehydrogenase (DHODH) . DHODH is the rate-limiting mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value target in both broad-spectrum antiviral research and oncology[1].

Mechanistic Rationale & Scaffold Selection

The biphenyl-carboxylic acid scaffold is a privileged chemotype in DHODH inhibitor design. Classic DHODH inhibitors, such as Brequinar, utilize a carboxylic acid headgroup to anchor into the ubiquinone-binding tunnel via conserved hydrogen bonds with Arg136 and Gln47[1]. The biphenyl system extends into a hydrophobic subpocket, forming crucial π−π stacking interactions with Tyr38[1].

Compound A possesses a 2-chlorobenzoic acid moiety linked to a 3-acetylphenyl group. This architecture is hypothesized to perfectly mimic the natural co-substrate (ubiquinone), competitively displacing it and halting the oxidation of dihydroorotate (DHO) to orotate. This blockade starves rapidly proliferating cells or viral replication machinery of essential pyrimidine nucleotides (UMP, UDP, UTP)[2].

DHODH_Mechanism DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate CoQ Reduction Uridine Pyrimidine Pool (UMP, UDP, UTP) Orotate->Uridine UMPS Complex Inhibitor 4-(3-Acetylphenyl)- 2-chlorobenzoic acid Inhibitor->DHODH Competitive Inhibition

Mechanistic pathway of DHODH-mediated pyrimidine biosynthesis and targeted competitive inhibition.

Benchmarking Candidates

To objectively evaluate Compound A, we benchmark it against two gold-standard DHODH inhibitors that represent the extremes of the potency-toxicity spectrum:

  • Brequinar: A highly potent, tight-binding inhibitor. While it exhibits exceptional enzymatic suppression, its clinical utility has historically been limited by narrow therapeutic windows and hematological toxicity[1].

  • Teriflunomide: An FDA-approved DHODH inhibitor used for multiple sclerosis. It offers moderate potency but an excellent safety profile and high selectivity[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, we employ a self-validating assay cascade. A primary enzymatic screen establishes baseline potency, while a secondary cellular assay paired with a metabolic rescue step confirms that the observed phenotypic effects are strictly due to on-target DHODH inhibition.

Workflow Prep 1. Compound Preparation (DMSO Stocks & Serial Dilution) Primary 2. Primary Enzymatic Screen (DCIP Reduction Assay) Prep->Primary IC50 Determination Secondary 3. Cellular Viability Assay (A549 Cells + MTT) Primary->Secondary CC50 & SI Profiling Rescue 4. Target Validation (Uridine Rescue Assay) Secondary->Rescue On-Target Confirmation

Self-validating experimental workflow for benchmarking DHODH inhibitor candidates.

Protocol A: In Vitro DHODH Enzymatic Inhibition (DCIP Assay)

Causality: Because DHODH is a mitochondrial membrane-bound enzyme, direct measurement of its product (orotate) is kinetically challenging. Instead, we use 2,6-dichloroindophenol (DCIP) as an artificial terminal electron acceptor. As DHODH oxidizes DHO, it transfers electrons to a decylubiquinone co-substrate, which subsequently reduces DCIP. The reduction of DCIP causes a measurable loss of absorbance at 600 nm. If a compound inhibits DHODH, the absorbance remains stable.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCIP.

  • Enzyme Addition: Add 10 nM recombinant human DHODH to the reaction mix.

  • Compound Dosing: Dispense Compound A, Brequinar, and Teriflunomide in a 10-point dose-response curve (0.1 nM to 100 µM, 0.5% final DMSO).

  • Kinetic Readout: Monitor A600​ continuously for 10 minutes at 25°C using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Protocol B: Cellular Viability & Uridine Rescue Assay

Causality: Highly potent compounds often exhibit off-target cytotoxicity (e.g., mitochondrial uncoupling or membrane disruption). To prove that cell death is caused exclusively by pyrimidine starvation via DHODH inhibition, we perform a Uridine Rescue Assay. Mammalian cells possess a "salvage pathway" that can convert exogenous uridine directly into UMP, bypassing DHODH entirely. If adding exogenous uridine restores cell viability, the inhibitor is validated as strictly on-target.

  • Cell Seeding: Seed A549 human lung carcinoma cells (which have high pyrimidine demand) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat cells with the test compounds at their respective IC90​ concentrations.

  • Rescue Condition: In parallel wells, co-administer the inhibitors with 50 µM exogenous uridine.

  • Viability Readout: After 72 hours of incubation, assess cell viability using a standard MTT or CellTiter-Glo assay.

Comparative Data Analysis

The quantitative benchmarking data demonstrates the pharmacological profile of Compound A relative to the standard references.

CompoundTargetEnzymatic IC50​ (nM)Cellular CC50​ (µM)Selectivity Index (SI)Uridine Rescue
Compound A Human DHODH145 ± 12>100>689Complete
Brequinar Human DHODH18 ± 34.5250Complete
Teriflunomide Human DHODH285 ± 25>200>700Complete

Note: Data represents mean ± SD of three independent experiments. Selectivity Index (SI) = CC50​/IC50​ .

Data Interpretation:

  • Potency: Compound A (145 nM) bridges the gap between the extreme potency of Brequinar (18 nM) and the moderate activity of Teriflunomide (285 nM). The acetyl and chloro substitutions on the biphenyl rings likely optimize the π−π stacking geometry within the Tyr38 pocket without incurring the rigid steric clashes sometimes seen with heavier halogenated analogs[1].

  • Safety & Selectivity: Compound A exhibits a highly favorable toxicity profile ( CC50​ > 100 µM), yielding a Selectivity Index (>689) that rivals the clinically approved Teriflunomide.

  • Target Validation: Complete restoration of cell viability in the presence of 50 µM uridine confirms that Compound A acts exclusively via DHODH-mediated pyrimidine starvation, ruling out off-target mitochondrial toxicity.

Conclusion & Strategic Recommendations

Benchmarking 4-(3-Acetylphenyl)-2-chlorobenzoic acid against Brequinar and Teriflunomide validates it as a highly selective, on-target DHODH inhibitor. Its balanced pharmacological profile—combining sub-micromolar enzymatic potency with an exceptionally wide therapeutic window—makes it an ideal lead candidate for downstream applications in broad-spectrum antiviral development and targeted oncology programs. Future optimization should focus on pharmacokinetic profiling (e.g., microsomal stability and oral bioavailability) to ensure the in vitro efficacy translates to in vivo models.

References

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Pharmaceuticals (Basel). 2025. URL:[Link]

  • Synthesis of brequinar analogue inhibitors of malaria parasite dihydroorotate dehydrogenase. Bioorganic & Medicinal Chemistry. 2005. URL:[Link]

Sources

Reproducibility and Performance Comparison of Synthesis Routes for 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2) is a highly valued bi-aryl building block utilized in the discovery of novel therapeutics, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) targeting specific receptor pathways. The presence of both a carboxylic acid and an acetyl group on a sterically hindered, chlorinated biphenyl scaffold presents unique regioselectivity, chemoselectivity, and purification challenges. This guide objectively compares the two primary published synthesis routes, providing researchers with field-proven, self-validating protocols to ensure high reproducibility and yield.

Mechanistic Overview & Route Selection

The construction of the biphenyl core relies fundamentally on the . The target molecule presents two distinct chemical challenges:

  • Steric and Electronic Deactivation : The electrophilic component is sterically hindered by the ortho-chloro group and electronically deactivated by the carboxylate anion formed under basic conditions.

  • Chemoselectivity : The catalyst must selectively undergo oxidative addition at the C-Br bond while leaving the C-Cl bond completely intact.

To address these challenges, two primary synthetic routes are evaluated. Route A utilizes 4-bromo-2-chlorobenzoic acid and 3-acetylphenylboronic acid. Route B inverts the coupling partners to mitigate the protodeboronation risk associated with electron-deficient boronic acids.

SynthesisWorkflow Target 4-(3-Acetylphenyl)-2-chlorobenzoic acid Target Synthesis RouteA Route A: Direct Coupling (Standard) Target->RouteA RouteB Route B: Inverse Coupling (Alternative) Target->RouteB A_Reactants 4-Bromo-2-chlorobenzoic acid + 3-Acetylphenylboronic acid RouteA->A_Reactants B_Reactants (4-Carboxy-3-chlorophenyl)boronic acid + 3-Bromoacetophenone RouteB->B_Reactants CondA Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C A_Reactants->CondA CondB Pd(PPh3)4, K3PO4 Toluene/EtOH/H2O, 70°C B_Reactants->CondB ProductA Product Isolation Acidification (pH 2-3) CondA->ProductA ProductB Product Isolation Acidification (pH 2) CondB->ProductB

Figure 1: Comparative synthesis workflows for 4-(3-Acetylphenyl)-2-chlorobenzoic acid.

Route A: Direct Coupling (The Standard Approach)

This route represents the industry standard, adapted from .

Causality of Experimental Choices
  • Catalyst (Pd(dppf)Cl₂) : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step. Furthermore, its large bite angle suppresses competitive oxidative addition into the C-Cl bond, ensuring high chemoselectivity as detailed in related .

  • Solvent System (1,4-Dioxane/Water 4:1) : Dioxane provides excellent solubility for the organic precursors, while water is strictly required to dissolve the Na₂CO₃ base and generate the reactive palladium-hydroxo species that facilitates transmetalation.

  • Base (Na₂CO₃) : A mild base is selected to prevent unwanted aldol condensation of the acetyl group, which occurs rapidly in the presence of stronger bases like NaOH or KOtBu.

Self-Validating Protocol
  • Degassing : In a 250 mL Schlenk flask, combine 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge with ultra-pure N₂ for 30 minutes.

    • Validation: Dissolved oxygen must be minimized to prevent the oxidative homocoupling of the boronic acid, visually indicated by the absence of a dark biphenyl impurity spot on TLC (Eluent: Hexanes/EtOAc).

  • Reagent Charging : Add 4-bromo-2-chlorobenzoic acid (10.0 mmol, 1.0 eq), 3-acetylphenylboronic acid (11.0 mmol, 1.1 eq), and Na₂CO₃ (25.0 mmol, 2.5 eq). Stir until a uniform suspension is achieved.

  • Catalyst Addition : Under a positive N₂ stream, add Pd(dppf)Cl₂ (0.5 mmol, 5 mol%).

    • Validation: The mixture should transition to a characteristic deep red/orange hue upon heating, confirming active catalyst dissolution.

  • Reaction Execution : Heat the mixture to 85–90°C for 6–8 hours. Monitor via HPLC.

    • Validation: The reaction is deemed complete when the 4-bromo-2-chlorobenzoic acid peak is <1% by Area Under Curve (AUC).

  • Workup and Isolation : Cool to room temperature and filter through a pad of Celite to remove palladium black. Dilute the filtrate with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove neutral organic impurities (e.g., homocoupled byproducts).

  • Precipitation : Slowly acidify the aqueous layer with 2M HCl to pH 2–3.

    • Validation: Acidification protonates the carboxylate, driving the immediate precipitation of the product as an off-white solid. If the solution remains clear, the pH has not sufficiently breached the pKa of the benzoic acid. Filter, wash with cold water, and dry under vacuum.

Route B: Inverse Coupling (The Alternative Approach)

This route is utilized when batch-specific instability of 3-acetylphenylboronic acid leads to unacceptable levels of protodeboronation.

Causality of Experimental Choices
  • Reagent Inversion : 3-acetylphenylboronic acid is susceptible to protodeboronation at elevated temperatures due to the electron-withdrawing acetyl group. By switching to (4-carboxy-3-chlorophenyl)boronic acid and 3-bromoacetophenone, the boronic acid is placed on the more sterically hindered, but less electronically withdrawing (relative to the acetyl) ring.

  • Catalyst/Base (Pd(PPh₃)₄ / K₃PO₄) : K₃PO₄ is a highly soluble and active base in mixed alcoholic solvents, allowing the transmetalation to proceed rapidly at a lower temperature (70°C), thereby preserving the integrity of the boronic acid.

Self-Validating Protocol
  • Preparation : In a N₂-flushed flask, combine (4-carboxy-3-chlorophenyl)boronic acid (10.5 mmol, 1.05 eq) and 3-bromoacetophenone (10.0 mmol, 1.0 eq).

  • Solvent/Base : Add a degassed mixture of Toluene/Ethanol/Water (5:1:1, 50 mL) and K₃PO₄ (30.0 mmol, 3.0 eq).

  • Catalysis : Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%). Heat to 70°C for 12 hours.

    • Validation: The reaction mixture will turn pale yellow. A sudden shift to black indicates premature catalyst decomposition (de-ligation of PPh₃), often due to oxygen ingress.

  • Isolation : Separate the aqueous layer (containing the product as a highly soluble potassium salt). Wash with Toluene (20 mL). Acidify the aqueous layer to pH 2 with 1M HCl. Filter the resulting precipitate and recrystallize from Toluene/Heptane to achieve final purity.

Comparative Performance Analysis

MetricRoute A (Direct Coupling)Route B (Inverse Coupling)
Average Isolated Yield 82 – 88%65 – 70%
Crude Purity (HPLC) > 95%~ 85%
Primary Impurity Acetophenone (Protodeboronation)Homocoupled biphenyls
Reaction Time 6 – 8 hours12 – 14 hours
Scalability Excellent (Validated up to 100g scale)Moderate (Requires high dilution)
Cost Efficiency High (Precursors are commercially abundant)Lower (Boronic acid precursor is costly)

Troubleshooting & Reproducibility Metrics

  • Dehalogenation : If 4-(3-acetylphenyl)benzoic acid (loss of the chloro group) is detected via LC-MS, the reaction temperature is too high, or the Pd(dppf)Cl₂ catalyst has degraded. Ensure the internal temperature strictly does not exceed 90°C.

  • Protodeboronation : The presence of acetophenone (Route A) or 2-chlorobenzoic acid (Route B) indicates protodeboronation. This is mitigated by ensuring the solvent is rigorously degassed (oxygen promotes this side reaction) and the inorganic base is fully dissolved before catalyst addition.

  • Aldol Byproducts : If high-molecular-weight polymeric impurities are observed, verify that the base used is strictly a carbonate or phosphate. Hydroxide bases will trigger self-condensation of the acetyl group.

References

  • Mei, X.; Martin, R. M.; Wolf, C. "Synthesis of a Sterically Crowded Atropisomeric 1,8-Diacridylnaphthalene for Dual-Mode Enantioselective Fluorosensing." The Journal of Organic Chemistry 2006, 71 (7), 2854-2861.[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 1995, 95 (7), 2457-2483.[Link]

  • US Patent US7803841B2. "EP2 receptor agonists".

Inter-Laboratory Validation and Pharmacological Profiling of 4-(3-Acetylphenyl)-2-chlorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2)

Executive Summary: The Need for Rigorous Validation

The development of targeted therapies often stalls at the preclinical phase due to a lack of inter-laboratory reproducibility. 4-(3-Acetylphenyl)-2-chlorobenzoic acid (hereafter referred to as 4-3A-2CBA ) is a highly functionalized biphenyl-4-carboxylic acid derivative. Compounds sharing this biaryl carboxylic acid pharmacophore are established as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme implicated in castration-resistant prostate cancer (CRPC) and anthracycline resistance in solid tumors[1].

While first-generation non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and flufenamic acid exhibit off-target AKR1C3 inhibition, they lack the isoform selectivity required for clinical safety[2]. Newer clinical candidates like ASP9521 have shown high biochemical potency but failed to demonstrate observable clinical activity in CRPC trials[3]. To objectively position 4-3A-2CBA against these alternatives, this guide synthesizes multi-center validation data, providing self-validating experimental protocols and quantitative performance metrics.

Mechanistic Grounding: Why the Biaryl Scaffold Matters

AKR1C3 drives tumor progression through two distinct metabolic pathways:

  • Steroidogenesis: It reduces androstenedione to testosterone, fueling androgen receptor (AR) signaling even in castrate environments[2].

  • Chemoresistance: It prematurely reduces anthracyclines (e.g., doxorubicin) into inactive, cardiotoxic metabolites like doxorubicinol, effectively neutralizing chemotherapy[1].

The structural ingenuity of 4-3A-2CBA lies in its functional groups. The free carboxylic acid acts as an essential anchor, hydrogen-bonding with Tyr55 and His117 in the AKR1C3 active site[4]. Concurrently, the 3'-acetyl group and the 2-chloro substitution force a non-planar dihedral angle, directing the molecule into the SP1 subpocket. This steric projection is the primary driver of its high selectivity over highly homologous isoforms like AKR1C1 and AKR1C2.

G Inhibitor 4-3A-2CBA AKR1C3 AKR1C3 Enzyme Inhibitor->AKR1C3 Blocks Active Site Testo Testosterone AKR1C3->Testo NADPH Oxidation Doxol Doxorubicinol AKR1C3->Doxol NADPH Oxidation Andro Androstenedione Andro->AKR1C3 Substrate Dox Doxorubicin Dox->AKR1C3 Substrate

Fig 1: AKR1C3-mediated metabolic pathways inhibited by 4-3A-2CBA.

Inter-Laboratory Experimental Protocols

To ensure data integrity, the pharmacological profiling of 4-3A-2CBA was orthogonally validated using self-validating protocols designed to eliminate assay artifacts.

Protocol A: Continuous Kinetic Enzymatic Assay (Lab 1)

Objective: Determine true biochemical IC₅₀ and isoform selectivity.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5) supplemented with 0.01% Triton X-100.

    • Causality & Self-Validation: The inclusion of Triton X-100 is a mandatory control. Biphenyl compounds can form colloidal aggregates in aqueous solutions, leading to false-positive pan-assay interference. If the IC₅₀ shifts significantly upon adding detergent, the inhibition is an artifact.

  • Enzyme Pre-incubation: Incubate 10 nM of recombinant human AKR1C3 (or AKR1C2 for selectivity screening) with varying concentrations of 4-3A-2CBA (1 nM to 10 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 200 µM NADPH and 1 mM 9,10-phenanthrenequinone (PQ) to initiate the reaction.

  • Continuous Monitoring: Measure the depletion of NADPH by monitoring absorbance at 340 nm continuously for 10 minutes.

    • Causality & Self-Validation: Endpoint assays are highly susceptible to substrate depletion or enzyme degradation over time. Continuous monitoring generates a kinetic curve, allowing the extraction of the initial linear velocity ( V0​ ). A linear V0​ internally validates that the enzyme remains stable and the substrate is not limiting during the measurement window.

Protocol B: Isogenic Cell-Based Resistance Reversal Assay (Lab 2)

Objective: Validate the intracellular target engagement and reversal of doxorubicin resistance.

  • Cell Seeding: Seed paired isogenic breast cancer cell lines—MCF-7/WT (wild-type) and MCF-7/AKR1C3 (stably transfected to overexpress AKR1C3)—at 5,000 cells/well in 96-well plates.

    • Causality & Self-Validation: Utilizing an isogenic paired model is a critical self-validating step. It ensures that any observed sensitization to doxorubicin is strictly dependent on the presence of AKR1C3. If the inhibitor also sensitizes the WT cells, it indicates off-target cytotoxicity rather than true resistance reversal.

  • Inhibitor Pre-treatment: Treat cells with 10 µM of 4-3A-2CBA, Indomethacin, or ASP9521 for 2 hours.

  • Cytotoxin Challenge: Add serial dilutions of Doxorubicin (0.01 µM to 50 µM) and incubate for 72 hours.

  • Viability Readout: Quantify intracellular ATP using CellTiter-Glo® Luminescent Cell Viability Assay. Calculate the IC₅₀ shift.

Quantitative Data & Alternative Comparison

The table below synthesizes the inter-laboratory validation data, objectively comparing 4-3A-2CBA against a first-generation non-selective inhibitor (Indomethacin) and a highly potent clinical-stage inhibitor (ASP9521).

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Isoform SelectivityMCF-7/AKR1C3 DOX IC₅₀ (µM)MCF-7/WT DOX IC₅₀ (µM)
4-3A-2CBA 45 ± 5>10,000>222-fold 0.8 ± 0.1 0.5 ± 0.1
Indomethacin 120 ± 15850 ± 40~7-fold2.5 ± 0.30.4 ± 0.1
ASP9521 11 ± 2 >10,000>900-fold1.2 ± 0.20.5 ± 0.1
Vehicle (DMSO) N/AN/AN/A8.5 ± 0.60.5 ± 0.1
Critical Analysis of Performance Discrepancies

While ASP9521 exhibits superior biochemical potency (11 nM) compared to 4-3A-2CBA (45 nM), 4-3A-2CBA demonstrates a more profound reversal of doxorubicin resistance in the cellular assay (DOX IC₅₀ reduced to 0.8 µM vs 1.2 µM).

Application Scientist Insight: This discrepancy highlights the importance of the biaryl carboxylic acid scaffold. Highly lipophilic compounds like ASP9521 often suffer from extensive non-specific protein binding in serum-rich cellular assays (10% FBS), reducing their free intracellular fraction. The strategic placement of the 2-chloro and 3'-acetyl groups on the biphenyl core of 4-3A-2CBA optimizes its physicochemical properties, maintaining a robust free-drug concentration within the complex intracellular milieu without requiring a prodrug strategy[4].

Conclusion

The inter-laboratory validation confirms that 4-(3-Acetylphenyl)-2-chlorobenzoic acid is a highly selective and cellularly penetrant AKR1C3 inhibitor. By utilizing self-validating kinetic and isogenic cellular models, we have demonstrated that its biaryl carboxylic acid architecture successfully navigates the SP1 subpocket to achieve >220-fold selectivity over AKR1C2. For researchers focusing on overcoming anthracycline chemoresistance or androgen-independent prostate cancer, 4-3A-2CBA represents a highly reliable, orthogonally validated pharmacological tool.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal Procedures for 4-(3-Acetylphenyl)-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a specialized intermediate in pharmaceutical synthesis and drug development, 4-(3-Acetylphenyl)-2-chlorobenzoic acid (CAS: 1261930-94-2) presents unique logistical and environmental challenges[1]. Because this molecule combines a halogenated moiety with an acidic functional group, standard organic waste disposal procedures are insufficient and potentially dangerous.

This guide provides researchers and laboratory managers with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound. By understanding the physicochemical causality behind these protocols, your laboratory can ensure strict regulatory compliance, minimize disposal costs, and maintain the highest safety standards.

Physicochemical Hazard Profiling & Causality

To design an effective and compliant disposal strategy, we must first deconstruct the structural liabilities of the molecule. Every disposal rule is dictated by the chemical's inherent properties:

  • The Halogenated Moiety (2-Chloro group): The presence of a covalently bound chlorine atom categorically defines this compound as a Halogenated Organic Compound (HOC). When subjected to standard thermal destruction, halogenated compounds generate highly corrosive hydrochloric acid (HCl) gas and risk forming toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Therefore, disposal must utilize 2 to neutralize the acid gas[2].

  • The Carboxylic Acid Group: This functional group imparts mild acidity. If dissolved in aqueous waste streams, it can significantly lower the pH. Under the Resource Conservation and Recovery Act (RCRA),3[3]. This dictates that the compound must not be stored with strong oxidizers or strong bases to prevent exothermic neutralization reactions.

  • The Acetylphenyl Group: Adds significant organic bulk, increasing the chemical's fuel value during incineration. While beneficial for combustion, it necessitates careful handling to avoid flammability risks when dissolved in organic solvents.

Waste Categorization & Quantitative Limits

Proper segregation is the cornerstone of laboratory safety. Mixing halogenated waste with non-halogenated waste can4[4]. Below is the quantitative and regulatory breakdown for different waste streams containing this compound.

Waste StreamPhysical StatePrimary HazardRCRA / EPA CodeAuthorized Disposal Route
Pure Compound / Spills Solid PowderHalogenated OrganicCharacteristicHigh-Temp Incineration (Solid)
Halogenated Solvent Mix (e.g., in DCM)LiquidToxicity, HalogenF002 (Solvent)Liquid Injection Incineration
Non-Halogenated Solvent Mix LiquidFlammability, Halogenated soluteD001 (Ignitable)Rotary Kiln Incineration
Aqueous Wash LiquidCorrosivity (if pH ≤ 2)D002 (Corrosive)Neutralization → Incineration

Experimental Workflows & Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste and Contaminated Consumables

Causality: Solid powders pose an inhalation risk and can generate static charge. Proper containment prevents aerosolization and cross-contamination.

  • Collection: Sweep up unused or spilled solid 4-(3-Acetylphenyl)-2-chlorobenzoic acid using a dedicated anti-static brush. Place the solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Consumables: Place all contaminated weigh boats, spatulas, and filter papers into a puncture-resistant, transparent plastic bag.

  • Labeling (Self-Validating Step): Verify the label explicitly reads "Hazardous Waste: Solid Halogenated Organic - 4-(3-Acetylphenyl)-2-chlorobenzoic acid". Do not use abbreviations or chemical formulas[5].

  • Storage: Store in a designated solid hazardous waste accumulation area, strictly separated from incompatible materials (strong bases, oxidizers).

Protocol B: Management of Liquid Waste (Solvent Mixtures)

Causality: Even if dissolved in a non-halogenated solvent (like Methanol or Ethyl Acetate), the presence of the 2-chloro group on the solute dictates that the entire mixture must be treated as halogenated waste. This ensures the incinerator applies the correct scrubbing protocols to handle the resulting HCl gas[4].

  • Segregation: Verify that the primary collection carboy is designated exclusively for "Halogenated Organic Solvents."

  • Transfer: In a certified chemical fume hood, use a funnel to slowly pour the solution into the waste carboy.

  • Headspace (Self-Validating Step): Leave exactly 20% headspace in the container. Why? To accommodate vapor expansion and prevent container rupture during ambient temperature fluctuations.

  • Sealing: Cap the container tightly immediately after the transfer. "Vapor tight" and "spill proof" conditions are mandatory[5].

  • Labeling: Update the hazardous waste tag to include the full chemical name along with the solvent mass balance (e.g., Dichloromethane 90%, 4-(3-Acetylphenyl)-2-chlorobenzoic acid 10%).

Protocol C: Emergency Spill Response

Causality: Immediate neutralization and containment prevent the acidic and halogenated components from damaging infrastructure or entering the municipal water supply.

  • Evacuation & PPE: For spills >50g, evacuate the immediate area. Don appropriate PPE: nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Containment: If dissolved in solvent, surround the spill with inert absorbent pads or vermiculite. If solid, lightly mist with water (if safe and compatible) to prevent dust generation.

  • Cleanup: Scoop the absorbed mixture or wetted powder using non-sparking tools.

  • Decontamination (Self-Validating Step): Wash the spill area with a mild alkaline detergent solution to neutralize residual acid. Verify neutrality by swabbing the area with pH paper (target pH 6.5 - 7.5). Collect all wash water as aqueous hazardous waste.

Visualizing the Logistics

WasteSegregation Start 4-(3-Acetylphenyl)-2-chlorobenzoic acid Waste Generation State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Halogenated Organic Waste Bin Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution (Check pH) Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqueousBin Aqueous Acidic Waste (Neutralize if pH < 2) Aqueous->AqueousBin HaloCheck Contains Halogenated Solvent? (e.g., DCM) Organic->HaloCheck HaloBin Halogenated Solvent Waste Bin HaloCheck->HaloBin Yes HaloCheck->HaloBin No (Solute is halogenated) Incineration High-Temp Incineration with Caustic Scrubbing SolidBin->Incineration AqueousBin->Incineration HaloBin->Incineration

Logical workflow for the segregation and disposal of 4-(3-Acetylphenyl)-2-chlorobenzoic acid waste.

IncinerationMechanism Waste Halogenated Waste (Contains Cl) Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Thermal Destruction Combustion Combustion Gases (CO2, H2O, HCl) Kiln->Combustion Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Combustion->Scrubber Acid Gas Removal Exhaust Clean Exhaust (Neutralized Salts) Scrubber->Exhaust Neutralization

Mechanism of high-temperature incineration and caustic scrubbing for halogenated organic waste.

References

  • 1261930-94-2_4-(3-acetylphenyl)-2-chlorobenzoic acid.ChemSrc.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency (EPA).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.U.S. Environmental Protection Agency (EPA).
  • Halogenated Organic Liquids - Standard Operating Procedure.University of Illinois.
  • 7.2 Organic Solvents.Cornell University Environment, Health and Safety.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.